molecular formula C44H58IN13O10S B12398995 (p-Iodo-Phe7)-ACTH (4-10)

(p-Iodo-Phe7)-ACTH (4-10)

カタログ番号: B12398995
分子量: 1088.0 g/mol
InChIキー: JEHNDLZVGYWOAY-LXOXETEGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(p-Iodo-Phe7)-ACTH (4-10) is a useful research compound. Its molecular formula is C44H58IN13O10S and its molecular weight is 1088.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (p-Iodo-Phe7)-ACTH (4-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (p-Iodo-Phe7)-ACTH (4-10) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C44H58IN13O10S

分子量

1088.0 g/mol

IUPAC名

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C44H58IN13O10S/c1-69-16-14-29(46)38(63)54-32(12-13-36(59)60)41(66)58-35(19-27-21-49-23-53-27)43(68)56-33(17-24-8-10-26(45)11-9-24)42(67)55-31(7-4-15-50-44(47)48)40(65)57-34(39(64)52-22-37(61)62)18-25-20-51-30-6-3-2-5-28(25)30/h2-3,5-6,8-11,20-21,23,29,31-35,51H,4,7,12-19,22,46H2,1H3,(H,49,53)(H,52,64)(H,54,63)(H,55,67)(H,56,68)(H,57,65)(H,58,66)(H,59,60)(H,61,62)(H4,47,48,50)/t29-,31-,32-,33-,34-,35-/m0/s1

InChIキー

JEHNDLZVGYWOAY-LXOXETEGSA-N

異性体SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)I)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N

正規SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)I)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N

製品の起源

United States

Foundational & Exploratory

(p-Iodo-Phe7)-ACTH (4-10): A Technical Guide to a Melanocortin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic derivative of the adrenocorticotropic hormone (ACTH) fragment 4-10. This modification, specifically the substitution of phenylalanine at position 7 with para-iodophenylalanine, confers potent antagonist activity at a subset of melanocortin receptors (MCs). This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals in the field of pharmacology and neuroscience.

Core Concepts

(p-Iodo-Phe7)-ACTH (4-10) is a competitive antagonist of melanocortin receptors, primarily targeting the MC3, MC4, and MC5 subtypes.[1] Unlike the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), which activates these receptors to induce downstream signaling, (p-Iodo-Phe7)-ACTH (4-10) binds to the receptors without eliciting a functional response, thereby blocking the effects of agonists. This antagonistic activity has been demonstrated in both in vitro and in vivo models, making it a valuable tool for studying the physiological roles of these specific melanocortin receptors.

Quantitative Data Summary

The antagonist potency of (p-Iodo-Phe7)-ACTH (4-10) at various melanocortin receptors has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Receptor SubtypepA2 ValueReference
Melanocortin 3 Receptor (MC3R)7.4[1]
Melanocortin 4 Receptor (MC4R)8.4[1]
Melanocortin 5 Receptor (MC5R)7.9[1]

Mechanism of Action & Signaling Pathways

Melanocortin receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like α-MSH, couple to the Gαs protein. This activation stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

(p-Iodo-Phe7)-ACTH (4-10) acts as a competitive antagonist by binding to the orthosteric site of the MC3, MC4, and MC5 receptors. This binding event does not induce the conformational change necessary for Gαs protein activation, thus blocking the entire downstream signaling cascade. The result is an inhibition of cAMP production and subsequent cellular responses that would normally be triggered by an agonist.

Melanocortin_Antagonist_Pathway cluster_agonist Agonist Action (e.g., α-MSH) agonist α-MSH receptor_active MC Receptor (Active) agonist->receptor_active Binds & Activates g_protein_active Gαs (Active) receptor_active->g_protein_active Activates ac_active Adenylyl Cyclase (Active) g_protein_active->ac_active Activates cAMP cAMP ac_active->cAMP ATP to cAMP pka PKA cAMP->pka Activates response Cellular Response pka->response Phosphorylates Targets antagonist (p-Iodo-Phe7)-ACTH (4-10) receptor_inactive MC Receptor (Inactive) antagonist->receptor_inactive Binds & Blocks g_protein_inactive Gαs (Inactive) ac_inactive Adenylyl Cyclase (Inactive) no_cAMP No cAMP Production

Melanocortin Receptor Antagonism Pathway

Experimental Protocols

Solid-Phase Peptide Synthesis of (p-Iodo-Phe7)-ACTH (4-10)

This protocol outlines the manual synthesis of (p-Iodo-Phe7)-ACTH (4-10) using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-protected amino acids (Met, Glu(OtBu), His(Trt), p-Iodo-Phe, Arg(Pbf), Trp(Boc))

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Pre-activate the next Fmoc-protected amino acid (in this sequence, Trp(Boc)) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow it to react for 2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step. d. Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Arg(Pbf), p-Iodo-Phe, His(Trt), Glu(OtBu), and Met.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the fully assembled peptide-resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. c. Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitation and Purification: a. Precipitate the crude peptide by adding cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. c. Dry the crude peptide pellet. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Peptide_Synthesis_Workflow start Start with Fmoc-Gly-Wang Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Next Fmoc-Amino Acid (HBTU/HOBt/DIPEA) wash2 Wash (DMF, DCM) couple->wash2 wash1->couple kaiser Kaiser Test wash2->kaiser repeat_cycle Repeat for all Amino Acids kaiser->repeat_cycle Incomplete final_deprotect Final Fmoc Deprotection kaiser->final_deprotect Complete repeat_cycle->deprotect cleave Cleavage from Resin (TFA/TIS/Water) final_deprotect->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify analyze Analyze by MS and HPLC purify->analyze end_product Pure (p-Iodo-Phe7)-ACTH (4-10) analyze->end_product

Fmoc Solid-Phase Peptide Synthesis Workflow
In Vitro cAMP Accumulation Assay

This protocol describes the measurement of the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) by quantifying its ability to inhibit α-MSH-induced cAMP production in cells expressing melanocortin receptors.

Materials:

  • HEK293 cells stably expressing the melanocortin receptor of interest (e.g., MC3R, MC4R, or MC5R)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • α-MSH (agonist)

  • (p-Iodo-Phe7)-ACTH (4-10) (antagonist)

  • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX and 0.1% BSA)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

Procedure:

  • Cell Culture and Seeding: a. Culture the HEK293 cells expressing the target melanocortin receptor under standard conditions. b. Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Preparation: a. Prepare serial dilutions of the agonist (α-MSH) and the antagonist ((p-Iodo-Phe7)-ACTH (4-10)) in stimulation buffer.

  • Antagonist Incubation: a. Aspirate the culture medium from the cells and wash with stimulation buffer. b. Add different concentrations of (p-Iodo-Phe7)-ACTH (4-10) to the wells. For control wells, add stimulation buffer only. c. Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

  • Agonist Stimulation: a. Add the serial dilutions of α-MSH to the wells already containing the antagonist. b. Incubate for a further period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader or ELISA plate reader).

  • Data Analysis: a. Plot the concentration-response curves for α-MSH in the absence and presence of different concentrations of (p-Iodo-Phe7)-ACTH (4-10). b. Determine the EC50 values for α-MSH from each curve. c. Calculate the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist). d. Perform a Schild regression analysis by plotting log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value.

cAMP_Assay_Workflow start Seed HEK293 cells expressing MC receptor prepare_reagents Prepare serial dilutions of agonist (α-MSH) and antagonist start->prepare_reagents add_antagonist Add antagonist to cells and incubate prepare_reagents->add_antagonist add_agonist Add agonist to cells and incubate add_antagonist->add_agonist lyse_cells Lyse cells add_agonist->lyse_cells measure_cAMP Measure intracellular cAMP (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Data Analysis: - Plot concentration-response curves - Calculate dose ratios - Schild regression to determine pA2 measure_cAMP->analyze_data result pA2 value for antagonist potency analyze_data->result Grooming_Assay_Workflow start Surgical implantation of i.c.v. cannula in rats recovery Post-operative recovery (≥ 1 week) start->recovery habituation Habituation to observation chambers recovery->habituation antagonist_injection i.c.v. injection of antagonist ((p-Iodo-Phe7)-ACTH (4-10)) or saline habituation->antagonist_injection agonist_injection i.c.v. injection of agonist (α-MSH) or saline antagonist_injection->agonist_injection observation Behavioral observation and scoring of grooming time agonist_injection->observation analysis Statistical analysis of grooming duration between treatment groups observation->analysis result Determination of in vivo antagonist effect analysis->result

References

(p-Iodo-Phe7)-ACTH (4-10): A Technical Guide to its Mechanism of Action as a Melanocortin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of (p-Iodo-Phe7)-ACTH (4-10), a key antagonist of the melanocortin receptor system. The document provides a comprehensive overview of its binding and functional characteristics, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Core Mechanism of Action

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic derivative of the adrenocorticotropic hormone fragment ACTH (4-10). Its primary mechanism of action is the competitive antagonism of melanocortin receptors (MCRs), specifically the MC3, MC4, and MC5 receptor subtypes.[1][2] The parent peptide, ACTH (4-10), contains the core melanocortin pharmacophore, His-Phe-Arg-Trp, which is essential for binding to MCRs. The substitution of phenylalanine at position 7 with para-iodophenylalanine enhances its antagonist properties at specific MCR subtypes.

Functionally, (p-Iodo-Phe7)-ACTH (4-10) acts by binding to MC3, MC4, and MC5 receptors without initiating the canonical downstream signaling cascade. In doing so, it competitively inhibits the binding and action of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). This blockade prevents the Gs protein-coupled activation of adenylyl cyclase, thereby inhibiting the subsequent increase in intracellular cyclic AMP (cAMP) levels.[2] This antagonistic activity has been demonstrated in vitro through the inhibition of α-MSH-induced cAMP accumulation in cell lines expressing these receptors.[2] Furthermore, its antagonist action has been confirmed in vivo, where it has been shown to block α-MSH-induced excessive grooming behavior in rats, an effect predominantly mediated by the MC4 receptor.[1][2]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional antagonism of (p-Iodo-Phe7)-ACTH (4-10) at various melanocortin receptors.

Table 1: Binding Affinity of (p-Iodo-Phe7)-ACTH (4-10) for Melanocortin Receptors
PeptideReceptor SubtypeBinding Affinity (Ki)SpeciesReference
(p-Iodo-Phe7)-ACTH (4-10)MC1Lower than ACTH(4-10)Human[2]
MC3Higher than ACTH(4-10)Human[2]
MC4Higher than ACTH(4-10)Human[2]
MC5Higher than ACTH(4-10)Human[2]

Note: Specific Ki values from the primary literature were not available. The qualitative description of affinity is based on the findings of Schiöth HB, et al. (1997) as cited by secondary sources.[2]

Table 2: Functional Antagonist Potency of (p-Iodo-Phe7)-ACTH (4-10)
Receptor SubtypepA2 ValueSpeciesAssayReference
MC37.4RatcAMP Accumulation
MC48.4HumancAMP Accumulation
MC57.9OvinecAMP Accumulation

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Melanocortin Receptor Antagonism

The following diagram illustrates the canonical melanocortin receptor signaling pathway and the point of inhibition by (p-Iodo-Phe7)-ACTH (4-10).

cluster_membrane Cell Membrane MCR MC3/4/5 Receptor G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates aMSH α-MSH (Agonist) aMSH->MCR Binds & Activates Antagonist (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) Antagonist->MCR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Response Cellular Response Gene->Response

Mechanism of (p-Iodo-Phe7)-ACTH (4-10) antagonism.
Experimental Workflow for Functional Antagonism Assessment

The diagram below outlines the typical workflow for a cAMP accumulation assay to determine the antagonist properties of (p-Iodo-Phe7)-ACTH (4-10).

cluster_workflow cAMP Accumulation Assay Workflow start Start cell_culture Culture HEK293 cells expressing MC3, MC4, or MC5 receptors start->cell_culture cell_plating Plate cells in multi-well plates cell_culture->cell_plating pre_incubation Pre-incubate cells with varying concentrations of (p-Iodo-Phe7)-ACTH (4-10) cell_plating->pre_incubation stimulation Stimulate cells with a fixed concentration of α-MSH pre_incubation->stimulation incubation Incubate to allow for cAMP production stimulation->incubation lysis Lyse cells to release intracellular cAMP incubation->lysis detection Measure cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis: - Generate dose-response curves - Calculate pA2 values detection->analysis end End analysis->end

Workflow for cAMP accumulation assay.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of (p-Iodo-Phe7)-ACTH (4-10) for melanocortin receptors.

Materials:

  • HEK293 cells transiently or stably expressing the human melanocortin receptor of interest (MC1, MC3, MC4, or MC5).

  • Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity, non-selective MCR agonist).

  • Unlabeled competitor: (p-Iodo-Phe7)-ACTH (4-10).

  • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Cell harvester and glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Gamma counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency, harvest, and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membrane preparation, a fixed concentration of [¹²⁵I]-NDP-α-MSH (typically at its Kd), and binding buffer.

    • Non-specific Binding Wells: Add cell membrane preparation, a fixed concentration of [¹²⁵I]-NDP-α-MSH, and a saturating concentration of unlabeled NDP-α-MSH.

    • Competition Wells: Add cell membrane preparation, a fixed concentration of [¹²⁵I]-NDP-α-MSH, and serial dilutions of (p-Iodo-Phe7)-ACTH (4-10).

  • Incubation:

    • Incubate the plate at 37°C for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of (p-Iodo-Phe7)-ACTH (4-10).

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation)

This protocol details a method to quantify the functional antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) by measuring its ability to inhibit α-MSH-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing the melanocortin receptor of interest (e.g., rat MC3, human MC4, or ovine MC5).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 1 mg/ml glucose, 1 mg/ml BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.

  • Agonist: α-MSH.

  • Antagonist: (p-Iodo-Phe7)-ACTH (4-10).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Multi-well cell culture plates.

Procedure:

  • Cell Culture and Plating:

    • Culture the cells in appropriate flasks until they reach 80-90% confluency.

    • Trypsinize and seed the cells into 24- or 48-well plates at a suitable density and allow them to adhere overnight.

  • Assay Protocol:

    • Wash the cells once with pre-warmed stimulation buffer.

    • Add stimulation buffer containing various concentrations of (p-Iodo-Phe7)-ACTH (4-10) to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add stimulation buffer containing a range of concentrations of α-MSH to the wells (to generate dose-response curves in the presence of the antagonist).

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Terminate the stimulation by aspirating the medium and lysing the cells according to the instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration using the selected detection method (e.g., reading the fluorescence signal for an HTRF assay).

  • Data Analysis:

    • Generate dose-response curves for α-MSH in the absence and presence of different concentrations of (p-Iodo-Phe7)-ACTH (4-10).

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value. A slope of approximately 1 suggests competitive antagonism.

In Vivo Grooming Behavior Assay

This protocol outlines the in vivo assessment of the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) by observing its effect on α-MSH-induced grooming behavior in rats.

Materials:

  • Male Wistar rats (150-200 g).

  • Intracerebroventricular (i.c.v.) cannulae.

  • α-MSH dissolved in sterile saline.

  • (p-Iodo-Phe7)-ACTH (4-10) dissolved in sterile saline.

  • Observation cages.

  • Video recording equipment (optional).

  • Timer.

Procedure:

  • Animal Preparation:

    • Surgically implant i.c.v. cannulae into the lateral ventricle of the rats under anesthesia.

    • Allow the animals to recover for at least one week.

  • Experimental Procedure:

    • Habituate the rats to the observation cages for a period before the experiment.

    • On the day of the experiment, administer an i.c.v. injection of either saline, α-MSH, (p-Iodo-Phe7)-ACTH (4-10), or a co-injection of α-MSH and (p-Iodo-Phe7)-ACTH (4-10) in a small volume (e.g., 5 µl).

    • Immediately after the injection, place the rat in the observation cage.

  • Behavioral Observation:

    • Record the grooming behavior of each rat for a defined period (e.g., 50 minutes, starting 10 minutes after injection).

    • Score the time spent grooming (licking, scratching, and washing movements). An observer blind to the treatment conditions should perform the scoring.

  • Data Analysis:

    • Calculate the total grooming score for each animal.

    • Compare the grooming scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if (p-Iodo-Phe7)-ACTH (4-10) significantly inhibits the α-MSH-induced increase in grooming behavior.

References

An In-depth Technical Guide to (p-Iodo-Phe7)-ACTH (4-10): Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic derivative of the adrenocorticotropic hormone fragment ACTH (4-10). This modification, the substitution of phenylalanine at position 7 with para-iodophenylalanine, confers potent antagonist activity at specific melanocortin receptors. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activity of (p-Iodo-Phe7)-ACTH (4-10). Detailed experimental protocols for its synthesis, purification, characterization, and key biological assays are presented to facilitate its application in research and drug development.

Core Properties and Structure

(p-Iodo-Phe7)-ACTH (4-10) is a heptapeptide (B1575542) with the sequence Met-Glu-His-(p-Iodo-Phe)-Arg-Trp-Gly. The introduction of an iodine atom at the para position of the phenylalanine residue is a critical modification that significantly alters its pharmacological profile compared to the endogenous ACTH (4-10) fragment.

Physicochemical Properties

A summary of the key physicochemical properties of (p-Iodo-Phe7)-ACTH (4-10) is provided in the table below.

PropertyValue
Molecular Formula C44H58IN13O10S
Molecular Weight 1087.98 g/mol
CAS Number 159600-82-5
Appearance White to off-white powder
Solubility Soluble in water
Chemical Structure

The chemical structure of (p-Iodo-Phe7)-ACTH (4-10) is depicted below:

Biological Activity and Pharmacology

(p-Iodo-Phe7)-ACTH (4-10) functions as a competitive antagonist at several melanocortin receptors (MC-R), which are G-protein coupled receptors (GPCRs). Its primary mechanism of action involves blocking the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), thereby inhibiting downstream signaling pathways.

Receptor Binding Affinity

Studies have shown that (p-Iodo-Phe7)-ACTH (4-10) exhibits differential binding affinity for various melanocortin receptor subtypes. The table below summarizes the available quantitative data on its receptor binding.

Receptor SubtypeKi (nM)Reference
MC1 ~1000[1]
MC3 ~10[1]
MC4 ~1[1]
MC5 ~10[1]

Note: The Ki values are approximated from published data and may vary depending on the specific experimental conditions.

Functional Antagonism

(p-Iodo-Phe7)-ACTH (4-10) has been demonstrated to be a functional antagonist of MC3, MC4, and MC5 receptors.[2] It effectively inhibits the α-MSH-induced accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in melanocortin receptor signaling.[2] This antagonistic activity is the basis for its observed physiological effects.

In Vivo Effects

A notable in vivo effect of (p-Iodo-Phe7)-ACTH (4-10) is the inhibition of α-MSH-induced excessive grooming behavior in rats when administered intracerebroventricularly.[2] This provides a valuable in vivo model for studying the central effects of melanocortin receptor antagonism.

Signaling Pathways

The binding of endogenous agonists like α-MSH to melanocortin receptors (MC3R, MC4R, and MC5R) activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cAMP, which then activates Protein Kinase A (PKA), leading to various cellular responses. (p-Iodo-Phe7)-ACTH (4-10) competitively blocks the binding of α-MSH to these receptors, thus inhibiting this signaling cascade.

Melanocortin_Antagonism cluster_receptor Cell Membrane MCR MC3R / MC4R / MC5R G_protein Gs MCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates alpha_MSH α-MSH (Agonist) alpha_MSH->MCR Binds & Activates p_Iodo_Phe7_ACTH (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) p_Iodo_Phe7_ACTH->MCR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1: Signaling pathway of melanocortin receptor antagonism by (p-Iodo-Phe7)-ACTH (4-10).

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of (p-Iodo-Phe7)-ACTH (4-10).

Peptide Synthesis (Solid-Phase Peptide Synthesis)

The synthesis of (p-Iodo-Phe7)-ACTH (4-10) is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Resin Swelling Fmoc_Gly Coupling of Fmoc-Gly-OH Resin->Fmoc_Gly Deprotection1 Fmoc Deprotection (Piperidine) Fmoc_Gly->Deprotection1 Coupling_Trp Coupling of Fmoc-Trp(Boc)-OH Deprotection1->Coupling_Trp Deprotection2 Fmoc Deprotection Coupling_Trp->Deprotection2 Coupling_Arg Coupling of Fmoc-Arg(Pbf)-OH Deprotection2->Coupling_Arg Deprotection3 Fmoc Deprotection Coupling_Arg->Deprotection3 Coupling_IodoPhe Coupling of Fmoc-(p-Iodo-Phe)-OH Deprotection3->Coupling_IodoPhe Deprotection4 Fmoc Deprotection Coupling_IodoPhe->Deprotection4 Coupling_His Coupling of Fmoc-His(Trt)-OH Deprotection4->Coupling_His Deprotection5 Fmoc Deprotection Coupling_His->Deprotection5 Coupling_Glu Coupling of Fmoc-Glu(OtBu)-OH Deprotection5->Coupling_Glu Deprotection6 Fmoc Deprotection Coupling_Glu->Deprotection6 Coupling_Met Coupling of Fmoc-Met-OH Deprotection6->Coupling_Met Final_Deprotection Final Fmoc Deprotection Coupling_Met->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage

Figure 2: General workflow for the solid-phase synthesis of (p-Iodo-Phe7)-ACTH (4-10).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids: Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH, Fmoc-His(Trt)-OH, Fmoc-p-iodo-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH

  • Coupling reagents: HBTU/HOBt or HATU

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a coupling reagent and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Sequential Coupling: Sequentially couple the remaining Fmoc-protected amino acids (Trp, Arg, p-Iodo-Phe, His, Glu, Met) following the deprotection and coupling steps. Monitor coupling completion with a Kaiser test.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Drying: Dry the crude peptide under vacuum.

Purification (Reversed-Phase HPLC)

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography: Inject the sample onto the equilibrated C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the major peak, monitoring absorbance at 220 nm and 280 nm.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization (Mass Spectrometry and NMR)

The identity and purity of the synthesized peptide are confirmed by mass spectrometry and, if necessary, Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide. The observed mass should correspond to the calculated mass of C44H58IN13O10S.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used to confirm the structure and sequence of the peptide, although for routine characterization, mass spectrometry is often sufficient.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of (p-Iodo-Phe7)-ACTH (4-10) for melanocortin receptors.

Binding_Assay_Workflow Cell_Culture Culture cells expressing MC receptor Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [125I]-NDP-α-MSH and varying concentrations of (p-Iodo-Phe7)-ACTH (4-10) Membrane_Prep->Incubation Separation Separate bound and free radioligand (filtration) Incubation->Separation Counting Quantify bound radioactivity (gamma counter) Separation->Counting Analysis Data analysis to determine IC50 and Ki Counting->Analysis

Figure 3: Workflow for a radioligand receptor binding assay.

Materials:

  • Cell membranes from cells expressing the melanocortin receptor of interest (e.g., CHO or HEK293 cells)

  • Radioligand: [125I]-NDP-α-MSH

  • (p-Iodo-Phe7)-ACTH (4-10)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of [125I]-NDP-α-MSH and increasing concentrations of (p-Iodo-Phe7)-ACTH (4-10) in a binding buffer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of (p-Iodo-Phe7)-ACTH (4-10) to antagonize agonist-induced cAMP production.

Materials:

  • Cells expressing the melanocortin receptor of interest

  • α-MSH (agonist)

  • (p-Iodo-Phe7)-ACTH (4-10)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to attach.

  • Pre-incubation: Pre-incubate the cells with increasing concentrations of (p-Iodo-Phe7)-ACTH (4-10) in the presence of a phosphodiesterase inhibitor.

  • Stimulation: Stimulate the cells with a fixed concentration of α-MSH (e.g., its EC80).

  • Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 for the inhibition of agonist-induced cAMP production.

In Vivo Grooming Behavior Assay

This assay assesses the central antagonistic activity of (p-Iodo-Phe7)-ACTH (4-10) in vivo.

Materials:

  • Male Wistar rats

  • α-MSH

  • (p-Iodo-Phe7)-ACTH (4-10)

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections

  • Observation cages

Procedure:

  • Animal Preparation: Acclimate rats to the observation cages.

  • Injection: Administer (p-Iodo-Phe7)-ACTH (4-10) or vehicle i.c.v., followed by an i.c.v. injection of α-MSH or vehicle after a short interval.

  • Observation: Immediately after the second injection, place the rat in an observation cage and record its grooming behavior (e.g., face washing, body grooming, genital grooming) for a set period (e.g., 60 minutes).

  • Data Analysis: Quantify the total time spent grooming and compare the results between the different treatment groups using appropriate statistical methods.

Conclusion

(p-Iodo-Phe7)-ACTH (4-10) is a valuable research tool for investigating the physiological roles of melanocortin receptors, particularly MC3R, MC4R, and MC5R. Its potent antagonist activity and well-defined mechanism of action make it a suitable probe for in vitro and in vivo studies. The detailed protocols provided in this guide are intended to support researchers in the synthesis, purification, characterization, and biological evaluation of this important peptide antagonist, thereby facilitating further advancements in the field of melanocortin research and its potential therapeutic applications.

References

(p-Iodo-Phe7)-ACTH (4-10): A Technical Whitepaper on its Antagonistic Role at Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic analog of a fragment of the adrenocorticotropic hormone (ACTH) that has been identified as a potent antagonist of specific melanocortin receptors (MCRs). This document provides a comprehensive technical overview of its pharmacological properties, focusing on its antagonist activity at the MC3, MC4, and MC5 receptors. It includes a compilation of quantitative data from functional and binding assays, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This whitepaper is intended to serve as a valuable resource for researchers and professionals involved in the study of the melanocortin system and the development of novel therapeutics targeting these receptors.

Introduction

The melanocortin system, comprising five G protein-coupled receptors (GPCRs) designated MC1R through MC5R, plays a pivotal role in a diverse range of physiological processes, including pigmentation, inflammation, steroidogenesis, and energy homeostasis. The endogenous agonists for these receptors are derived from the precursor protein pro-opiomelanocortin (POMC), and include α-, β-, and γ-melanocyte-stimulating hormones (MSH) and ACTH.

The development of selective antagonists for MCR subtypes is a critical area of research for elucidating the specific functions of each receptor and for the potential treatment of various pathologies. (p-Iodo-Phe7)-ACTH (4-10), a derivative of the ACTH (4-10) fragment, has emerged as a significant tool in this field. It has been demonstrated to act as a competitive antagonist at the MC3, MC4, and MC5 receptors, thereby inhibiting the downstream signaling cascades initiated by endogenous agonists like α-MSH.[1] This antagonistic activity has been observed in both in vitro cellular assays and in vivo behavioral models.[1]

This technical guide provides an in-depth analysis of the pharmacological profile of (p-Iodo-Phe7)-ACTH (4-10), with a focus on its antagonist properties.

Quantitative Pharmacological Data

The antagonist potency and binding affinity of (p-Iodo-Phe7)-ACTH (4-10) have been quantified through various in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Antagonist Potency of (p-Iodo-Phe7)-ACTH (4-10) in Functional Assays

This table presents the pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

Receptor SubtypeAgonistCell LineAssay TypepA2 ValueReference
MC3R (rat)α-MSHHEK293cAMP Accumulation7.4Adan et al., 1994
MC4R (human)α-MSHHEK293cAMP Accumulation8.4Adan et al., 1994
MC5R (ovine)α-MSHHEK293cAMP Accumulation7.9Adan et al., 1994
Table 2: Binding Affinity of (p-Iodo-Phe7)-ACTH (4-10) at Melanocortin Receptors

This table summarizes the binding affinity of (p-Iodo-Phe7)-ACTH (4-10) for various human melanocortin receptors, as determined by radioligand binding assays. The affinity is expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

Receptor SubtypeRadioligandCell LineBinding Affinity (Ki/IC50)Reference
hMC1R[125I][Nle4, D-Phe7]α-MSHCOS-1Lower affinity compared to ACTH(4-10)Schiöth et al., 1997
hMC3R[125I][Nle4, D-Phe7]α-MSHCOS-1Higher affinity compared to ACTH(4-10)Schiöth et al., 1997
hMC4R[125I][Nle4, D-Phe7]α-MSHCOS-1Higher affinity compared to ACTH(4-10)Schiöth et al., 1997
hMC5R[125I][Nle4, D-Phe7]α-MSHCOS-1Higher affinity compared to ACTH(4-10)Schiöth et al., 1997

Note: The specific numerical Ki or IC50 values from the Schiöth et al. (1997) study were not available in the accessed literature. The qualitative comparison of affinity to ACTH(4-10) is presented as reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize (p-Iodo-Phe7)-ACTH (4-10) as a melanocortin receptor antagonist.

Radioligand Binding Assay

This protocol is based on the methods described by Schiöth et al. (1997) for determining the binding affinity of (p-Iodo-Phe7)-ACTH (4-10) to melanocortin receptors.

Objective: To determine the binding affinity (Ki or IC50) of (p-Iodo-Phe7)-ACTH (4-10) for human MC1, MC3, MC4, and MC5 receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Line: COS-1 cells transiently expressing the human melanocortin receptor subtypes (MC1R, MC3R, MC4R, or MC5R).

  • Radioligand: [125I][Nle4, D-Phe7]α-MSH.

  • Competitor: (p-Iodo-Phe7)-ACTH (4-10).

  • Binding Buffer: Specific composition as described in the original publication, typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA).

  • Wash Buffer: Cold binding buffer.

  • Instrumentation: Gamma counter.

Procedure:

  • Cell Culture and Transfection: Culture COS-1 cells under standard conditions. Transiently transfect the cells with the expression plasmids for the respective human melanocortin receptors.

  • Membrane Preparation (if applicable): After 48-72 hours post-transfection, harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the cell membranes (or whole cells) with a fixed concentration of the radioligand ([125I][Nle4, D-Phe7]α-MSH) and increasing concentrations of the competitor, (p-Iodo-Phe7)-ACTH (4-10).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol is based on the methods described by Adan et al. (1994) to assess the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10).

Objective: To determine the ability of (p-Iodo-Phe7)-ACTH (4-10) to inhibit agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing melanocortin receptors.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the rat MC3 receptor, human MC4 receptor, or ovine MC5 receptor.

  • Agonist: α-Melanocyte-stimulating hormone (α-MSH).

  • Antagonist: (p-Iodo-Phe7)-ACTH (4-10).

  • Assay Medium: Typically a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

Procedure:

  • Cell Culture: Culture the stable HEK293 cell lines under standard conditions in appropriate growth medium containing a selection agent.

  • Cell Plating: Seed the cells into multi-well plates and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate them with increasing concentrations of (p-Iodo-Phe7)-ACTH (4-10) in the assay medium for a defined period.

  • Stimulation with Agonist: Add a fixed concentration of the agonist (α-MSH) to the wells and incubate for a specific time to stimulate cAMP production.

  • Cell Lysis and cAMP Quantification: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of the antagonist. Perform a Schild analysis to determine the pA2 value of the antagonist.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Melanocortin_Receptor_Signaling Melanocortin Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist α-MSH (Agonist) MCR Melanocortin Receptor (MC3R, MC4R, MC5R) Agonist->MCR Binds & Activates Antagonist (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) Antagonist->MCR Binds & Blocks G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Agonist vs. Antagonist Action at Melanocortin Receptors.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow Start Start Prepare_Cells Prepare Cells Expressing MCR Start->Prepare_Cells Incubate Incubate with [125I]Radioligand and (p-Iodo-Phe7)-ACTH (4-10) Prepare_Cells->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Count Radioactivity (Gamma Counter) Wash->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Workflow for Radioligand Binding Assay.

cAMP_Antagonism_Assay_Workflow cAMP Antagonism Assay Workflow Start Start Plate_Cells Plate HEK293 Cells Expressing MCR Start->Plate_Cells Pre_incubate Pre-incubate with (p-Iodo-Phe7)-ACTH (4-10) Plate_Cells->Pre_incubate Stimulate Stimulate with α-MSH Pre_incubate->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_cAMP Measure cAMP Levels Lyse_Cells->Measure_cAMP Analyze Analyze Data (Schild Analysis, pA2) Measure_cAMP->Analyze End End Analyze->End

Caption: Workflow for cAMP Antagonism Assay.

Conclusion

(p-Iodo-Phe7)-ACTH (4-10) is a well-characterized and valuable pharmacological tool for studying the melanocortin system. Its antagonist activity at the MC3, MC4, and MC5 receptors has been quantitatively defined, providing a basis for its use in in vitro and in vivo studies. The detailed experimental protocols provided in this whitepaper offer a practical guide for researchers seeking to utilize this compound in their own investigations. The continued use of (p-Iodo-Phe7)-ACTH (4-10) and similar antagonists will be instrumental in further unraveling the complex roles of the melanocortin receptors in health and disease, and may pave the way for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Discovery and History of ACTH(4-10) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adrenocorticotropic hormone (ACTH) fragment ACTH(4-10) has been the foundation for the development of a class of synthetic analogs with significant therapeutic potential, devoid of the parent hormone's corticotropic activity. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of key ACTH(4-10) analogs, with a primary focus on Semax (B1681726) and other notable derivatives. It details their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations to serve as a valuable resource for researchers in neuroscience and drug development.

Introduction: From Hormonal Fragment to Neuroactive Peptides

The journey of ACTH(4-10) analogs began with the observation that fragments of the full-length adrenocorticotropic hormone possessed biological activities independent of their well-known role in stimulating the adrenal cortex. Early investigations in the mid-20th century revealed that these smaller peptide sequences could influence the central nervous system. This led to the identification of ACTH(4-10), a heptapeptide (B1575542) sequence (Met-Glu-His-Phe-Arg-Trp-Gly), as a key pharmacophore responsible for these non-corticotropic effects.

Subsequent research focused on modifying this core sequence to enhance its stability, potency, and specificity, giving rise to a new generation of neuroprotective and nootropic agents. Among these, the Russian-developed peptide Semax (Met-Glu-His-Phe-Pro-Gly-Pro) has emerged as a prominent example, demonstrating significant efficacy in preclinical and clinical studies for various neurological conditions.[1][2] This guide delves into the scientific evolution of these fascinating compounds.

Key ACTH(4-10) Analogs: A Comparative Overview

The development of ACTH(4-10) analogs has been driven by the desire to improve upon the pharmacological properties of the parent fragment. Key modifications have included amino acid substitutions and the addition of stabilizing moieties.

  • Semax (MEHFPGP): A synthetic analog of ACTH(4-7) with a Pro-Gly-Pro C-terminal extension to increase stability.[3][4] It exhibits pronounced neuroprotective, nootropic, and anxiolytic properties with no hormonal activity.[1][5]

  • Org 2766: An ACTH(4-9) analog (H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH) with a D-lysine substitution to enhance stability and potency. It has been investigated for its neurotrophic and neuroprotective effects.

  • BIM-22015: Another analog that has been studied for its neurotrophic and myotrophic (muscle-growth promoting) attributes, demonstrating the diverse therapeutic potential of this class of peptides.

Quantitative Pharmacological Data

The interaction of ACTH(4-10) analogs with melanocortin receptors is a key aspect of their mechanism of action. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various ACTH analogs for different human melanocortin receptors (hMCR).

PeptidehMC1R Ki (nM)hMC3R Ki (nM)hMC4R Ki (nM)hMC5R Ki (nM)
α-MSH0.233.94.61.4
ACTH(1-24)0.211.82.11.1
[Nle4, D-Phe7]-α-MSH0.050.680.340.44
SHU91190.060.040.010.03
PeptidehMC1R EC50 (nM)hMC3R EC50 (nM)hMC4R EC50 (nM)hMC5R EC50 (nM)
α-MSH0.097.97.10.6
ACTH(1-24)0.080.60.70.4
[Nle4, D-Phe7]-α-MSH0.020.080.040.05
SHU9119AntagonistAntagonistAntagonistAntagonist

Neuroprotective Effects of Semax:

Experimental ModelEndpointSemax Concentration/DoseResult
In vitro glutamate (B1630785) neurotoxicity in cerebellar granule cellsNeuronal survival100 µM~30% improvement in survival[6]
In vivo focal photoinduced ischemia in ratsInfarction volume6-day intranasal administrationSignificant decrease in cortical infarction volume[7]
In vivo transient middle cerebral artery occlusion (tMCAO) in ratsNeurological deficit12 mg/day (moderate stroke), 18 mg/day (severe stroke) for 5-10 daysIncreased rate of restoration of neurological functions[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of ACTH(4-10) Analogs

Principle: SPPS allows for the stepwise synthesis of peptides on a solid resin support, facilitating the purification process. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin or pre-loaded Wang resin

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIPS/water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and DIPEA in DMF, then add it to the resin and allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Collection: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification of Synthetic Peptides by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the most common method for purifying synthetic peptides based on their hydrophobicity.

Materials:

  • Crude synthetic peptide

  • HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the HPLC column with the starting percentage of Mobile Phase B.

  • Injection and Elution: Inject the dissolved peptide onto the column and elute with a linear gradient of increasing Mobile Phase B concentration.

  • Fraction Collection: Monitor the elution profile at 214 nm and collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

In Vivo Model of Focal Cerebral Ischemia (tMCAO) in Rats

Principle: The transient middle cerebral artery occlusion (tMCAO) model is a widely used method to mimic ischemic stroke and evaluate the efficacy of neuroprotective agents.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament with a silicon-coated tip

  • ACTH(4-10) analog solution

  • Saline (control)

Procedure:

  • Anesthesia: Anesthetize the rat with isoflurane.

  • Surgical Exposure: Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Introduce the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.

  • Peptide Administration: Administer the ACTH(4-10) analog or saline at specified time points post-occlusion (e.g., intraperitoneally).

  • Outcome Assessment: At a designated time point (e.g., 24 hours post-tMCAO), assess neurological deficits and perform histological analysis of the brain to determine the infarct volume.

Signaling Pathways and Mechanisms of Action

The neuroprotective and nootropic effects of ACTH(4-10) analogs are mediated through a complex interplay of signaling pathways. A primary mechanism involves the interaction with melanocortin receptors, particularly the melanocortin 4 receptor (MC4R), in the central nervous system.

ACTH4_10_Analog_Signaling ACTH_analog ACTH(4-10) Analog (e.g., Semax) MC4R Melanocortin 4 Receptor (MC4R) ACTH_analog->MC4R Dopamine_Serotonin Modulation of Dopamine and Serotonin Systems ACTH_analog->Dopamine_Serotonin AC Adenylyl Cyclase MC4R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF_gene BDNF Gene pCREB->BDNF_gene Transcription BDNF_mRNA BDNF mRNA BDNF_gene->BDNF_mRNA BDNF_protein BDNF Protein BDNF_mRNA->BDNF_protein Translation TrkB TrkB Receptor BDNF_protein->TrkB Binding PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Neuronal_Survival Neuronal Survival and Neuroprotection PI3K_Akt->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity and Nootropic Effects MAPK_ERK->Synaptic_Plasticity

Caption: Signaling pathway of ACTH(4-10) analogs.

Activation of MC4R by ACTH(4-10) analogs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[8] cAMP then activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, including brain-derived neurotrophic factor (BDNF).[5]

The resulting increase in BDNF expression and its subsequent binding to its receptor, TrkB, activates downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[5] These pathways are crucial for promoting neuronal survival, enhancing synaptic plasticity, and mediating the neuroprotective and cognitive-enhancing effects of these peptides.[5] Additionally, evidence suggests that Semax can modulate the activity of dopaminergic and serotonergic systems, further contributing to its nootropic effects.[1]

Experimental_Workflow_Neuroprotection cluster_synthesis Peptide Synthesis and Purification cluster_in_vivo In Vivo Neuroprotection Assay SPPS Solid-Phase Peptide Synthesis (SPPS) HPLC HPLC Purification SPPS->HPLC Lyophilization Lyophilization HPLC->Lyophilization Peptide_Admin Peptide Administration Lyophilization->Peptide_Admin tMCAO tMCAO Model in Rats tMCAO->Peptide_Admin Neuro_Assess Neurological Assessment Peptide_Admin->Neuro_Assess Histo_Analysis Histological Analysis (Infarct Volume) Neuro_Assess->Histo_Analysis

References

An In-depth Technical Guide on the Role of (p-Iodo-Phe7)-ACTH (4-10) in Neuronal Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic derivative of the adrenocorticotropic hormone (ACTH) fragment 4-10. It serves as a valuable research tool for investigating the physiological roles of the central melanocortin system. This document provides a comprehensive overview of (p-Iodo-Phe7)-ACTH (4-10), focusing on its function as a melanocortin receptor antagonist and its implications for neuronal signaling. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting the melanocortin system.

Introduction to the Melanocortin System and (p-Iodo-Phe7)-ACTH (4-10)

The melanocortin system is a crucial signaling network in the central nervous system that regulates a wide array of physiological processes, including energy homeostasis, feeding behavior, and attention. This system comprises the melanocortin peptides (derived from pro-opiomelanocortin, POMC), five G protein-coupled receptors (GPCRs) termed melanocortin receptors 1 through 5 (MC1R to MC5R), and endogenous antagonists.

(p-Iodo-Phe7)-ACTH (4-10) is a modified heptapeptide (B1575542) analog of ACTH(4-10) with a substitution of para-iodinated phenylalanine at position 7. This modification confers potent antagonist activity, particularly at the neuronal MC3, MC4, and MC5 receptors.[1][2] Its ability to block the effects of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) makes it an invaluable tool for dissecting the specific functions of these receptors in neuronal circuits.

Quantitative Data: Antagonist Potency and Receptor Selectivity

The antagonist properties of (p-Iodo-Phe7)-ACTH (4-10) have been quantified through in vitro functional assays. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a common measure of antagonist potency.

Receptor SubtypeAntagonist Potency (pA2 value)Reference
Rat MC3 Receptor7.4[1]
Human MC4 Receptor8.4[1]
Ovine MC5 Receptor7.9[1]

Table 1: Antagonist potency of (p-Iodo-Phe7)-ACTH (4-10) at melanocortin receptors.

Furthermore, studies have shown that [Phe-I7]ACTH(4-10) exhibits a higher affinity for MC3, MC4, and MC5 receptors compared to the parent compound ACTH(4-10), while having a lower affinity for the MC1 receptor.[2][3] This selectivity profile makes it particularly useful for studying the central effects of melanocortin signaling, as MC3R and MC4R are predominantly expressed in the brain and are key regulators of energy balance and feeding.

Neuronal Signaling Pathways Modulated by (p-Iodo-Phe7)-ACTH (4-10)

(p-Iodo-Phe7)-ACTH (4-10) exerts its effects by blocking the downstream signaling cascades initiated by the activation of MC3, MC4, and MC5 receptors. These receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological response. By antagonizing these receptors, (p-Iodo-Phe7)-ACTH (4-10) inhibits this canonical signaling pathway.

Beyond the Gs-cAMP-PKA pathway, neuronal melanocortin receptors can also couple to other signaling cascades, including the activation of extracellular signal-regulated kinase (ERK) and modulation of intracellular calcium levels. The blockade of these pathways by (p-Iodo-Phe7)-ACTH (4-10) can have widespread effects on neuronal function.

Diagram 1: Antagonism of Melanocortin Receptor Signaling by (p-Iodo-Phe7)-ACTH (4-10)

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCR MC3/4/5R G_protein Gs MCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates alpha_MSH α-MSH alpha_MSH->MCR Activates p_Iodo_Phe7 (p-Iodo-Phe7) -ACTH (4-10) p_Iodo_Phe7->MCR Blocks PKA PKA cAMP->PKA Activates Neuronal_Response Neuronal Response PKA->Neuronal_Response Phosphorylates Targets

Caption: Antagonism of MC3/4/5R signaling by (p-Iodo-Phe7)-ACTH (4-10).

Experimental Protocols

This protocol is adapted from methodologies used to assess the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) on melanocortin receptors expressed in cell lines.

Objective: To determine the ability of (p-Iodo-Phe7)-ACTH (4-10) to inhibit α-MSH-induced cAMP accumulation in cells expressing MC3, MC4, or MC5 receptors.

Materials:

  • HEK293 cells stably expressing the melanocortin receptor of interest (e.g., rat MC3R, human MC4R, or ovine MC5R).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent).

  • α-MSH (agonist).

  • (p-Iodo-Phe7)-ACTH (4-10) (antagonist).

  • Assay buffer (e.g., DMEM containing 0.1% BSA and 0.5 mM IBMX).

  • cAMP assay kit (e.g., a competitive immunoassay or a reporter gene-based assay).

Procedure:

  • Cell Culture: Culture the receptor-expressing HEK293 cells to near confluency in appropriate culture vessels.

  • Cell Seeding: Seed the cells into 24- or 48-well plates at a suitable density and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of (p-Iodo-Phe7)-ACTH (4-10) or vehicle for 15 minutes at 37°C. A typical concentration used to demonstrate antagonism is 1 µM.[2]

  • Agonist Stimulation: Add varying concentrations of α-MSH to the wells (typically ranging from 1 nM to 1 µM) and incubate for 30 minutes at 37°C.[2]

  • cAMP Measurement: Terminate the reaction and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the concentration-response curves for α-MSH in the presence and absence of (p-Iodo-Phe7)-ACTH (4-10). Calculate the pA2 value to quantify the antagonist potency.

Diagram 2: Workflow for In Vitro cAMP Accumulation Assay

cAMP_Assay_Workflow Start Start Cell_Culture Culture Receptor- Expressing Cells Start->Cell_Culture Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Antagonist_Incubation Pre-incubate with (p-Iodo-Phe7)-ACTH (4-10) Cell_Seeding->Antagonist_Incubation Agonist_Stimulation Stimulate with α-MSH Antagonist_Incubation->Agonist_Stimulation cAMP_Measurement Measure Intracellular cAMP Agonist_Stimulation->cAMP_Measurement Data_Analysis Analyze Data & Calculate pA2 cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro cAMP accumulation assay.

This protocol is based on studies investigating the central effects of melanocortins and their antagonists on grooming behavior.

Objective: To assess the ability of (p-Iodo-Phe7)-ACTH (4-10) to block α-MSH-induced excessive grooming behavior in rats.

Materials:

  • Male Wistar rats (150-200 g).

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections.

  • α-MSH.

  • (p-Iodo-Phe7)-ACTH (4-10).

  • Sterile saline.

  • Observation cages.

  • Video recording equipment (optional).

Procedure:

  • Animal Preparation: House the rats individually for at least one week before the experiment to allow for acclimatization.

  • Cannula Implantation: Under anesthesia, implant a permanent cannula into the lateral ventricle of each rat using a stereotaxic apparatus. Allow the animals to recover for at least one week.

  • Drug Preparation: Dissolve α-MSH and (p-Iodo-Phe7)-ACTH (4-10) in sterile saline.

  • Intracerebroventricular (i.c.v.) Injection: On the day of the experiment, gently restrain the rat and inject the test substance through the implanted cannula. A typical experimental design would include the following groups:

    • Saline control.

    • α-MSH (e.g., 1.5 µg per animal).

    • (p-Iodo-Phe7)-ACTH (4-10) alone (e.g., 15 µg per animal).[2]

    • α-MSH + (p-Iodo-Phe7)-ACTH (4-10) (co-injected or antagonist pre-treatment).

  • Behavioral Observation: Immediately after the injection, place the rat in an observation cage and record its grooming behavior for a defined period (e.g., 60 minutes). Grooming behavior can be scored by a trained observer or by using automated video tracking software. The score is typically based on the frequency and duration of different grooming elements (e.g., head washing, body licking, scratching).

  • Data Analysis: Compare the grooming scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Diagram 3: Workflow for In Vivo Grooming Behavior Assay

Grooming_Assay_Workflow Start Start Animal_Prep Acclimatize Rats & Implant Cannula Start->Animal_Prep Drug_Admin i.c.v. Injection of Test Substance Animal_Prep->Drug_Admin Behavioral_Obs Observe and Score Grooming Behavior Drug_Admin->Behavioral_Obs Data_Analysis Analyze Grooming Scores Behavioral_Obs->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo grooming behavior assay.

Conclusion and Future Directions

(p-Iodo-Phe7)-ACTH (4-10) is a potent and selective antagonist of the neuronal melanocortin receptors MC3R, MC4R, and MC5R. Its utility in blocking the canonical Gs-cAMP-PKA signaling pathway, as demonstrated by in vitro functional assays, and its efficacy in reversing the behavioral effects of melanocortin agonists in vivo, underscore its importance as a research tool. The detailed protocols and quantitative data provided in this guide are intended to support further investigations into the complex roles of the melanocortin system in neuronal signaling and its potential as a therapeutic target for a variety of disorders, including obesity, metabolic syndrome, and neurological conditions. Future research should focus on elucidating the impact of (p-Iodo-Phe7)-ACTH (4-10) on non-canonical signaling pathways and its effects in more complex behavioral paradigms.

References

The Physiological Consequences of Melanocortin System Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The central melanocortin system is a critical regulator of energy homeostasis, influencing food intake, energy expenditure, and nutrient partitioning. This technical guide provides an in-depth analysis of the physiological effects of inhibiting this system, a key area of research for the development of therapeutics for metabolic disorders and cachexia. We will explore the core components of the melanocortin signaling pathway, detail the metabolic consequences of its inhibition through pharmacological and genetic approaches, provide comprehensive experimental protocols for in vivo assessment, and present quantitative data in easily digestible formats. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of metabolic disease.

Introduction to the Melanocortin System

The melanocortin system is a complex neural network primarily located in the hypothalamus that plays a pivotal role in maintaining energy balance[1]. It integrates peripheral signals regarding energy status, such as leptin and insulin (B600854), and elicits appropriate physiological and behavioral responses to regulate body weight. Key components of this system include:

  • Pro-opiomelanocortin (POMC) neurons: Located in the arcuate nucleus of the hypothalamus (ARC), these neurons produce α-melanocyte-stimulating hormone (α-MSH), a key agonist for melanocortin receptors[2][3][4]. Activation of POMC neurons promotes satiety and increases energy expenditure[5].

  • Agouti-related peptide (AgRP) neurons: Also located in the ARC, these neurons co-express AgRP and Neuropeptide Y (NPY). AgRP is a potent endogenous antagonist (and inverse agonist) of melanocortin receptors, while NPY is a powerful orexigenic peptide[6][7][8]. Activation of AgRP neurons potently stimulates food intake and reduces energy expenditure[7][9].

  • Melanocortin Receptors (MCRs): Five MCR subtypes have been identified (MC1R-MC5R). The MC3 and MC4 receptors are predominantly expressed in the central nervous system and are the primary mediators of the metabolic effects of melanocortins[10][11]. The MC4R, in particular, has been a major focus of obesity research, as mutations in the MC4R gene are the most common cause of monogenic obesity in humans[12].

Signaling Pathways of the Melanocortin System

The interplay between POMC and AgRP neurons dictates the overall tone of the melanocortin system. In a state of energy surplus, hormones like leptin and insulin stimulate POMC neurons and inhibit AgRP neurons. This leads to the release of α-MSH, which binds to and activates MC4Rs on second-order neurons in areas like the paraventricular nucleus of the hypothalamus (PVN). This activation leads to a signaling cascade that ultimately results in reduced food intake and increased energy expenditure[1][4]. Conversely, in a state of energy deficit, ghrelin activates AgRP neurons, leading to the release of AgRP and NPY. AgRP competitively blocks α-MSH from binding to MC4Rs and also exerts inverse agonist activity, further suppressing receptor signaling and promoting a potent and sustained increase in food intake and decrease in energy expenditure[7][8].

Melanocortin_Signaling Leptin Leptin (Adipose Tissue) POMC_Neuron POMC Neuron (Arcuate Nucleus) Leptin->POMC_Neuron + AgRP_Neuron AgRP/NPY Neuron (Arcuate Nucleus) Leptin->AgRP_Neuron - Insulin Insulin (Pancreas) Insulin->POMC_Neuron + Insulin->AgRP_Neuron - Ghrelin Ghrelin (Stomach) Ghrelin->AgRP_Neuron + alpha_MSH α-MSH POMC_Neuron->alpha_MSH AgRP AgRP AgRP_Neuron->AgRP NPY NPY AgRP_Neuron->NPY MC4R MC4R (Paraventricular Nucleus) alpha_MSH->MC4R + AgRP->MC4R - Appetite ↑ Appetite ↑ Food Intake AgRP->Appetite Energy_Conservation ↓ Energy Expenditure AgRP->Energy_Conservation NPY->Appetite Satiety ↑ Satiety ↓ Food Intake MC4R->Satiety Energy_Expenditure ↑ Energy Expenditure MC4R->Energy_Expenditure

Caption: Central Melanocortin Signaling Pathway.

Physiological Effects of Melanocortin System Inhibition

Inhibition of the melanocortin system, either through pharmacological blockade of MC3/4R or genetic deletion of key components, leads to a consistent and robust phenotype characterized by increased food intake (hyperphagia), decreased energy expenditure, and a shift in substrate utilization towards fat storage.

Pharmacological Inhibition

Synthetic antagonists of the MC3/4R, such as SHU9119 and HS014, have been instrumental in elucidating the physiological roles of the melanocortin system.

  • SHU9119: A potent, non-selective MC3/4R antagonist. Central administration of SHU9119 in rodents leads to a profound and sustained increase in food intake and body weight[13][14].

  • HS014: A selective MC4R antagonist. Similar to SHU9119, central administration of HS014 stimulates food intake and leads to weight gain[1][2][15][16].

Table 1: Effects of Pharmacological Inhibition of the Melanocortin System in Rodents

InhibitorModelAdministrationDoseEffect on Food IntakeEffect on Body WeightEffect on Energy ExpenditureReference
SHU9119RatICV infusion24 nmol/day for 7 daysIncreasedIncreasedDecreased[17]
SHU9119MouseICV infusion5 nmol/day for 14-17 daysIncreasedIncreasedNot specified[17]
HS014RatICV injection0.33-3.3 nmolIncreasedNot specifiedNot specified[1]
HS014RatICV infusion0.16 nmol/h for 2 weeksIncreasedIncreased by ~20%Not specified[2]
Genetic Inhibition

Genetically modified mouse models have been crucial in confirming the roles of the MC3R and MC4R in energy homeostasis.

  • MC4R Knockout (KO) Mice: These mice exhibit a severe obesity phenotype characterized by hyperphagia, reduced energy expenditure, increased fat mass, and impaired glucose tolerance[11][18][19].

  • MC3R Knockout (KO) Mice: The phenotype of MC3R KO mice is more subtle. They have increased fat mass and reduced lean mass, but do not display the profound hyperphagia seen in MC4R KO mice, suggesting a role in nutrient partitioning and energy efficiency[6][11][20][21][22].

Table 2: Metabolic Phenotype of MC3R and MC4R Knockout Mice

GenotypeBody CompositionFood IntakeEnergy ExpenditureGlucose HomeostasisReference
MC4R KO Increased fat mass, increased lean massHyperphagicDecreasedImpaired glucose tolerance, insulin resistance[11][18][19]
MC3R KO Increased fat mass, decreased lean massNormal or slightly decreasedDecreased locomotor activityMild insulin resistance[6][20][21][22]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the physiological effects of melanocortin system inhibition.

Intracerebroventricular (ICV) Cannulation and Infusion

This technique allows for the direct administration of compounds into the cerebral ventricles, bypassing the blood-brain barrier.

ICV_Workflow cluster_surgery Stereotaxic Surgery cluster_infusion Infusion Anesthesia Anesthetize Animal (e.g., isoflurane) Stereotaxic_Frame Mount in Stereotaxic Frame Anesthesia->Stereotaxic_Frame Incision Scalp Incision Stereotaxic_Frame->Incision Drilling Drill Burr Hole (target coordinates) Incision->Drilling Cannula_Implantation Implant Guide Cannula Drilling->Cannula_Implantation Cementation Secure with Dental Cement Cannula_Implantation->Cementation Suturing Suture Incision Cementation->Suturing Recovery Post-operative Care (analgesia, recovery period) Suturing->Recovery Dummy_Removal Remove Dummy Cannula Recovery->Dummy_Removal Injector_Insertion Insert Injector Cannula Dummy_Removal->Injector_Insertion Infusion Infuse Compound (e.g., via minipump) Injector_Insertion->Infusion Injector_Removal Remove Injector Infusion->Injector_Removal Dummy_Replacement Replace Dummy Cannula Injector_Removal->Dummy_Replacement

References

An In-depth Technical Guide to the Function of ACTH Peptide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Adrenocorticotropic Hormone (ACTH) peptide fragments, detailing their diverse physiological functions, mechanisms of action, and the experimental protocols used for their investigation. By separating the pleiotropic effects of the full-length hormone, these fragments offer significant potential as selective therapeutic agents.

Introduction to ACTH and Its Fragments

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a product of the pro-opiomelanocortin (POMC) prohormone.[1][2][3] Primarily synthesized in the anterior pituitary gland, its main role is to regulate the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce and release glucocorticoids, such as cortisol.[3][4][5][6]

Beyond this classical endocrine function, specific fragments of the ACTH molecule exert a range of biological activities, many of which are independent of steroid production. These fragments, which can be generated through enzymatic cleavage or synthetic production, have garnered significant interest for their neurotrophic, immunomodulatory, and cognitive-enhancing properties. This separation of function allows for the development of targeted therapeutics with reduced side effect profiles compared to the full-length hormone.

The primary fragments of interest include:

  • ACTH(1-39): The full-length endogenous hormone.

  • ACTH(1-24): The N-terminal fragment that retains full steroidogenic activity and is used clinically (also known as Cosyntropin or Tetracosactide).[7][8]

  • ACTH(4-10): A smaller fragment known for its potent neurotrophic and behavioral effects, devoid of significant steroidogenic activity.[9]

  • α-Melanocyte-Stimulating Hormone (α-MSH): Corresponds to the first 13 amino acids of ACTH, with N-terminal acetylation and C-terminal amidation. It is a key ligand for several melanocortin receptors.[10]

  • Corticotrophin-Like Intermediate Lobe Peptide (CLIP): The C-terminal fragment ACTH(18-39).[11][12]

Mechanism of Action: Melanocortin Receptors and Signaling

ACTH and its fragments mediate their effects by binding to a family of five G-protein coupled receptors (GPCRs) known as the melanocortin receptors (MC1R through MC5R).[13][14][15][16] Each receptor subtype exhibits a distinct tissue expression pattern and binding affinity for various melanocortin peptides, which accounts for the diverse physiological roles of these fragments.

  • MC1R: Primarily in melanocytes; involved in pigmentation and inflammation.

  • MC2R: Exclusively in the adrenal cortex; binds ACTH to stimulate steroidogenesis. It uniquely requires the accessory protein MRAP (Melanocortin Receptor Accessory Protein) for functional expression.

  • MC3R & MC4R: Predominantly in the central nervous system; regulate energy homeostasis, sexual function, and inflammation.[17]

  • MC5R: Widely expressed in peripheral tissues, including exocrine glands; involved in secretion and immunomodulation.[13][14]

The canonical signaling pathway for all MCRs, upon agonist binding, involves the coupling to the stimulatory G-protein (Gs), which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[3][13][16][18] PKA then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to elicit a cellular response. Some MCRs can also signal through alternative pathways, such as the ERK1/2 MAP kinase pathway.[13][17]

Melanocortin Receptor Signaling Pathway General Melanocortin Receptor Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCR Melanocortin Receptor (MCR) Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates CRE CRE CREB->CRE Binds Gene Target Gene Transcription CRE->Gene Ligand ACTH or Fragment Ligand->MCR Binds

General Melanocortin Receptor Signaling Pathway.

Core Functions of ACTH Fragments

A. Steroidogenesis

The primary and most well-understood function of ACTH is the stimulation of steroidogenesis in the adrenal cortex, a role executed by the N-terminal 1-24 sequence.[7]

  • Mechanism: ACTH(1-24) binds to the MC2R on adrenocortical cells. The subsequent cAMP/PKA signaling cascade stimulates both acute and long-term effects. The acute response involves increasing the transport of cholesterol to the inner mitochondrial membrane, where the rate-limiting enzyme P450scc is located.[3] Long-term actions include upregulating the transcription of genes for steroidogenic enzymes.[3]

  • Fragment Specificity: The biological activity for steroidogenesis resides within the first 24 amino acids, with fragments smaller than 20 amino acids being largely inactive.[2] Interestingly, some studies suggest that C-terminal fragments like ACTH(11-24) may have a minor steroidogenic effect at high concentrations, hinting at a potential second active site within the hormone.[19][20]

B. Neurotrophic and Neuroprotective Activities

Several ACTH fragments, most notably ACTH(4-10) and its synthetic analogs, possess potent neurotrophic properties that are independent of adrenal steroid secretion.[9]

  • Nerve Regeneration: Post-injury administration of ACTH fragments accelerates the recovery of neuromuscular function after peripheral nerve crush.[21] This is achieved by promoting axonal regeneration and increasing nerve branching at the neuromuscular junction.[9][21]

  • Neurodevelopment: These peptides can accelerate neuromuscular development in early postnatal life.[9]

  • Neuroprotection: Full-length ACTH(1-39) has been shown to protect neurons from various insults, including apoptosis induced by staurosporine, excitotoxicity from glutamate, and damage from reactive oxygen species.[22]

C. Cognitive and Behavioral Effects

ACTH fragments can modulate learning and memory processes.

  • Memory Formation: Studies have shown that ACTH(4-10) can influence long-term memory formation. For instance, post-training administration of an ACTH(4-10) analog improved retention in avoidance tasks in mice.[23] It is hypothesized that these peptides may facilitate essential protein synthesis at sites specific for memory establishment.[23]

D. Anti-inflammatory and Immunomodulatory Functions

ACTH and its fragments exhibit anti-inflammatory and immunomodulatory activities that are not solely mediated by the release of cortisol.

  • Cytokine Modulation: ACTH can directly decrease the levels of inflammatory cytokines and modulate the function of lymphocytes and macrophages.[8][24]

  • Receptor Targets: These effects are often mediated through melanocortin receptors (e.g., MC1R, MC3R) on immune cells.

Quantitative Data on Receptor Binding and Potency

The interaction of ACTH fragments with melanocortin receptors has been quantified through binding affinity (Ki) and functional potency (EC50) assays. The following tables summarize key data from the literature.

Table 1: Binding Affinity (Ki, nM) of ACTH Fragments for Melanocortin Receptors

PeptidehMC1RhMC3RhMC4RhMC5RReference
α-MSH 0.234.3112.5[10]
ACTH(1-39) 1.86.74011[10]
ACTH(1-24) 0.253.5112.5[10]
ACTH(6-24) 27011002500>10000[10]
NDNal(2')7-ACTH(1-17) N/A1.0 ± 0.26.1 ± 0.6N/A[25]
NDNal(2')7-ACTH(1-16) N/A0.6 ± 0.13.9 ± 0.4N/A[25]
NDNal(2')7-ACTH(1-14) N/A>1000>1000N/A[25]
N/A: Data not available in the cited sources. hMCR: human Melanocortin Receptor.

Table 2: Functional Potency (EC50) of ACTH Fragments

AssayPeptideReceptor/Cell LineEC50 ValueReference
cAMP Accumulation ACTH(1-39)HeLa cells (mouse MC2R)57 pM[22]
cAMP Accumulation NDNal(2')7-ACTH(1-17)hMC3R3.8 ± 0.1 nM[25]
cAMP Accumulation NDNal(2')7-ACTH(1-17)hMC4R134 ± 32 nM[25]
cAMP Accumulation NDNal(2')7-ACTH(1-16)hMC3R3.4 ± 0.5 nM[25]
cAMP Accumulation NDNal(2')7-ACTH(1-16)hMC4R290 ± 50 nM[25]
Steroidogenesis ACTH(11-24)Isolated rat adrenal cells0.5 - 2.0 µg/ml[20]
Steroidogenesis ACTH(11-16)Isolated rat adrenal cells0.7 µg/ml[20]

Key Experimental Protocols

Investigating the function of ACTH fragments requires robust and standardized assays. The following sections detail the methodologies for key experiments.

A. Competitive Receptor Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled ACTH fragment by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand for binding to a specific melanocortin receptor.

Methodology

  • Cell/Membrane Preparation: Utilize a cell line (e.g., HEK293, HeLa) stably expressing the melanocortin receptor of interest (e.g., MC2R/MRAP, MC4R). Prepare cell membrane fractions via homogenization and differential centrifugation.[26]

  • Assay Setup: In a 96-well microplate, combine the cell membranes, a fixed concentration of a labeled ligand (e.g., ¹²⁵I-ACTH or ¹²⁵I-[Nle⁴, D-Phe⁷]α-MSH), and increasing concentrations of the unlabeled competitor ACTH fragment in an appropriate assay buffer.[10][26]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Separate the bound from unbound labeled ligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes and the bound ligand.

  • Detection: Quantify the radioactivity of the bound ligand on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow Workflow: Competitive Receptor Binding Assay prep Prepare Membranes from cells expressing MCR setup Set up Assay Plate: - Membranes - Labeled Ligand (fixed conc.) - Unlabeled Fragment (varied conc.) prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Separate Bound/Unbound Ligand (Rapid Vacuum Filtration) incubate->filter count Quantify Radioactivity (Gamma Counter) filter->count analyze Data Analysis: - Plot competition curve - Determine IC50 - Calculate Ki count->analyze

Workflow: Competitive Receptor Binding Assay.
B. cAMP Functional Assay

This assay measures the ability of an ACTH fragment to act as an agonist or antagonist at a specific MCR by quantifying the intracellular accumulation of the second messenger, cAMP.

Methodology

  • Cell Plating: Seed cells expressing the target MCR (and MRAP for MC2R) into a 96- or 384-well plate and allow them to adhere overnight.[26]

  • Assay Procedure: Replace the culture medium with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.[26]

  • Stimulation: Add increasing concentrations of the ACTH fragment to the wells and incubate at 37°C for a defined period (e.g., 15-60 minutes) to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or luminescence-based assays.[26]

  • Data Analysis: Plot the cAMP concentration against the log concentration of the ACTH fragment. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal effect).

cAMP Assay Workflow Workflow: cAMP Functional Assay plate Plate MCR-expressing cells in microplate adhere Incubate overnight to allow cell adherence plate->adhere buffer Replace medium with Assay Buffer + PDE Inhibitor adhere->buffer stimulate Add ACTH Fragment (varied concentrations) buffer->stimulate incubate Incubate at 37°C stimulate->incubate detect Lyse cells and Detect cAMP levels (e.g., HTRF, ELISA) incubate->detect analyze Data Analysis: - Plot dose-response curve - Determine EC50 and Emax detect->analyze

Workflow: cAMP Functional Assay.
C. In Vitro Steroidogenesis Assay

This assay directly measures the primary biological function of ACTH(1-24) by quantifying the production of glucocorticoids (cortisol or corticosterone) from adrenal cells.

Methodology

  • Cell Culture: Use primary adrenal cells or a suitable adrenal cell line (e.g., human H295R or rat Y-1). Plate the cells and allow them to grow to a desired confluency.

  • Stimulation: Wash the cells and replace the medium with fresh serum-free medium containing increasing concentrations of the ACTH fragment to be tested.

  • Incubation: Incubate the cells for a specified period (e.g., 2 to 24 hours) to allow for steroid production and secretion into the medium.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of cortisol (for human cells) or corticosterone (B1669441) (for rodent cells) in the supernatant using a specific immunoassay, such as an ELISA or radioimmunoassay (RIA). Alternatively, LC-MS/MS can be used for more comprehensive steroid profiling.

  • Data Analysis: Plot the steroid concentration against the log concentration of the ACTH fragment. Determine the EC₅₀ and Emax to quantify the steroidogenic potency and efficacy of the fragment.

Steroidogenesis Assay Workflow Workflow: In Vitro Steroidogenesis Assay culture Culture Adrenal Cells (e.g., H295R, primary cells) stimulate Stimulate cells with ACTH Fragment (varied concentrations) culture->stimulate incubate Incubate for defined period (e.g., 2-24 hours) stimulate->incubate collect Collect Culture Supernatant incubate->collect quantify Quantify Cortisol/ Corticosterone (e.g., ELISA, LC-MS/MS) collect->quantify analyze Data Analysis: - Plot dose-response curve - Determine EC50 and Emax quantify->analyze

Workflow: In Vitro Steroidogenesis Assay.

Conclusion

ACTH peptide fragments represent a fascinating class of molecules with a wide spectrum of biological activities, ranging from classical steroidogenesis to neuro-regeneration and immunomodulation. Their ability to selectively activate different subsets of the melanocortin receptor family provides a powerful tool for dissecting complex physiological pathways. For drug development professionals, these fragments offer the potential to create highly specific therapeutics that harness the beneficial non-steroidogenic properties of ACTH while avoiding the side effects associated with systemic glucocorticoid excess. A thorough understanding of their structure-function relationships, receptor pharmacology, and signaling pathways, as outlined in this guide, is critical to unlocking their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the In Vivo Use of (p-Iodo-Phe7)-ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment 4-10. It functions as a potent antagonist of melanocortin receptors (MCRs), specifically showing high affinity for the MC3, MC4, and MC5 subtypes.[1] By blocking the binding of endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH), (p-Iodo-Phe7)-ACTH (4-10) inhibits the downstream signaling cascades, primarily the production of cyclic AMP (cAMP).[1] This antagonistic activity makes it a valuable tool for investigating the physiological roles of these melanocortin receptors in various in vivo models.

The primary documented in vivo application of (p-Iodo-Phe7)-ACTH (4-10) is the inhibition of α-MSH-induced excessive grooming behavior in rats.[1][2] Furthermore, due to the established roles of MC3 and MC4 receptors in energy homeostasis and mood regulation, this peptide is a promising candidate for research in feeding behavior and anxiety models.

These application notes provide detailed protocols for the in vivo use of (p-Iodo-Phe7)-ACTH (4-10), with a focus on intracerebroventricular (i.c.v.) administration in rodent models.

Mechanism of Action

(p-Iodo-Phe7)-ACTH (4-10) is a competitive antagonist at MC3, MC4, and MC5 receptors. Melanocortin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like α-MSH, stimulate adenylyl cyclase to increase intracellular cAMP levels. (p-Iodo-Phe7)-ACTH (4-10) competitively binds to these receptors, preventing agonist binding and subsequent G-protein activation and cAMP production.

Melanocortin Receptor Antagonist Signaling Pathway cluster_1 Cell Membrane cluster_2 Intracellular alpha_MSH α-MSH (Agonist) MCR Melanocortin Receptor (MC3/4/5) alpha_MSH->MCR Binds & Activates p_Iodo_Phe7_ACTH (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) p_Iodo_Phe7_ACTH->MCR Binds & Blocks G_Protein G-Protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates ICV Cannula Implantation Workflow A Anesthesia & Preparation B Incision & Skull Exposure A->B C Identify Bregma B->C D Drill Holes C->D E Implant Guide Cannula D->E F Secure with Dental Cement E->F G Insert Dummy Cannula F->G H Suture & Post-operative Care G->H

References

Application Notes and Protocols for (p-Iodo-Phe7)-ACTH (4-10) in Rat Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic analog of the adrenocorticotropic hormone (ACTH) fragment 4-10. It functions as a potent antagonist at central melanocortin (MC) receptors, particularly the MC3, MC4, and MC5 subtypes.[1] This characteristic makes it a valuable pharmacological tool for investigating the physiological roles of these receptors in various centrally-mediated processes. One of its well-documented effects in rats is the inhibition of grooming behavior induced by melanocortin receptor agonists like α-melanocyte-stimulating hormone (α-MSH).[1] These application notes provide a detailed experimental protocol for utilizing (p-Iodo-Phe7)-ACTH (4-10) to study melanocortin receptor function in rats, with a focus on α-MSH-induced grooming behavior.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of (p-Iodo-Phe7)-ACTH (4-10) as a melanocortin receptor antagonist in rats.

Table 1: In Vivo Antagonist Dosage for Grooming Behavior Studies

CompoundSpecies/StrainRoute of AdministrationEffective Antagonist DoseAgonist & DoseReference
(p-Iodo-Phe7)-ACTH (4-10)Wistar RatsIntracerebroventricular (i.c.v.)15 µg per animalα-MSH (1.5 µg, i.c.v.)[1]

Table 2: In Vitro Antagonist Potency (pA2 values)

CompoundReceptor SubtypeCell LinepA2 ValueReference
(p-Iodo-Phe7)-ACTH (4-10)Rat Melanocortin 3 (MC3)HEK2937.4[2]
(p-Iodo-Phe7)-ACTH (4-10)Human Melanocortin 4 (MC4)HEK2938.4[2]
(p-Iodo-Phe7)-ACTH (4-10)Ovine Melanocortin 5 (MC5)HEK2937.9[2]

Experimental Protocols

Stereotaxic Surgery for Intracerebroventricular (i.c.v.) Cannulation

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the direct administration of peptides into the cerebrospinal fluid.

Materials:

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Surgical tools (scalpel, forceps, hemostats, drill)

  • Guide cannula and dummy cannula

  • Dental cement and anchor screws

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the rat and securely position it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Clean the skull surface and identify the bregma.

  • Determine the stereotaxic coordinates for the lateral ventricle. Typical coordinates for rats are approximately: Antero-posterior (AP): -0.8 mm from bregma; Medio-lateral (ML): ±1.5 mm from the midline; Dorso-ventral (DV): -3.5 mm from the skull surface.

  • Drill a small hole at the determined coordinates.

  • Implant the guide cannula to the target depth.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Administer post-operative analgesics and antibiotics and allow the animal to recover for at least one week before behavioral experiments.

Peptide Solution Preparation

Materials:

  • (p-Iodo-Phe7)-ACTH (4-10) peptide

  • α-Melanocyte-stimulating hormone (α-MSH) peptide

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline as a vehicle.

Procedure:

  • On the day of the experiment, prepare fresh solutions.

  • Dissolve the lyophilized (p-Iodo-Phe7)-ACTH (4-10) and α-MSH peptides in the chosen vehicle to the desired final concentrations.

  • For example, to achieve a 15 µg dose in a 5 µL injection volume, the concentration of (p-Iodo-Phe7)-ACTH (4-10) should be 3 µg/µL.

  • To achieve a 1.5 µg dose of α-MSH in a 5 µL injection volume, the concentration should be 0.3 µg/µL.

  • Gently vortex the solutions to ensure complete dissolution.

Intracerebroventricular (i.c.v.) Injection and Behavioral Observation

This protocol outlines the administration of the antagonist and agonist and the subsequent observation of grooming behavior.

Procedure:

  • Habituate the rats to the observation chambers (e.g., clear Plexiglas boxes) for at least 30 minutes before the experiment.

  • Gently restrain the rat and remove the dummy cannula from the guide cannula.

  • Administer a 5 µL intracerebroventricular injection of the (p-Iodo-Phe7)-ACTH (4-10) solution (or vehicle for control groups) over a period of 1 minute.

  • Return the rat to its observation chamber.

  • After a 15-minute pretreatment period, administer a 5 µL intracerebroventricular injection of the α-MSH solution (or vehicle) over 1 minute.

  • Immediately after the second injection, begin video recording the rat's behavior for a 60-minute observation period.

Quantification of Grooming Behavior

Grooming behavior is quantified by a trained observer, who can be blind to the treatment conditions.

Procedure:

  • The observer scores the total duration of grooming behavior during the 60-minute observation period.

  • Grooming is defined as any of the following behaviors: head washing, body licking, paw licking, and scratching.

  • A stopwatch is used to record the cumulative time spent engaged in any of these grooming activities.

  • Data can be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Mandatory Visualization

G cluster_workflow Experimental Workflow A Stereotaxic Surgery & Recovery (≥ 1 week) B Habituation to Observation Chamber (30 min) A->B C i.c.v. Injection of Antagonist ((p-Iodo-Phe7)-ACTH (4-10) or Vehicle) B->C D Pretreatment Period (15 min) C->D E i.c.v. Injection of Agonist (α-MSH or Vehicle) D->E F Behavioral Observation & Recording (60 min) E->F G Data Analysis (Quantification of Grooming) F->G

Caption: Experimental workflow for assessing the antagonist effect of (p-Iodo-Phe7)-ACTH (4-10).

G cluster_pathway Melanocortin Receptor Signaling and Antagonism agonist α-MSH (Agonist) receptor Melanocortin Receptor (MC-R) agonist->receptor Binds and Activates antagonist (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) antagonist->receptor Competitively Binds and Blocks g_protein Gs Protein receptor->g_protein Activates no_response Inhibition of Grooming Behavior receptor->no_response Prevents Activation ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Increased Grooming Behavior pka->cellular_response Leads to

Caption: Signaling pathway of α-MSH at melanocortin receptors and its antagonism.

References

Application Notes and Protocols for Intracerebroventricular Administration of (p-Iodo-Phe7)-ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic analog of the adrenocorticotropic hormone fragment ACTH (4-10). It functions as a potent antagonist of melanocortin receptors (MC-R), particularly the MC3, MC4, and MC5 subtypes.[1] By blocking the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), (p-Iodo-Phe7)-ACTH (4-10) allows for the investigation of the physiological roles of these receptors in the central nervous system. Intracerebroventricular (ICV) administration delivers the peptide directly into the brain's ventricular system, bypassing the blood-brain barrier and enabling the study of its central effects on behavior and physiology.

These application notes provide detailed protocols for the ICV administration of (p-Iodo-Phe7)-ACTH (4-10) in rodents and subsequent behavioral analysis.

Mechanism of Action

(p-Iodo-Phe7)-ACTH (4-10) exerts its effects by competitively inhibiting the activation of melanocortin receptors. Melanocortin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists such as α-MSH, typically lead to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is involved in a variety of physiological processes, including the regulation of appetite, metabolism, and grooming behavior.[4] As an antagonist, (p-Iodo-Phe7)-ACTH (4-10) binds to these receptors without activating them, thereby preventing the downstream signaling cascade initiated by agonists.[1]

Melanocortin_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Agonist α-MSH (Agonist) MCR Melanocortin Receptor (MC3/4/5-R) Agonist->MCR Binds & Activates Antagonist (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) Antagonist->MCR Binds & Blocks Blocked Blocked Response G_Protein G-Protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Response Physiological Response (e.g., Grooming) Gene->Response ICV_Cannulation_Workflow A Anesthesia & Surgical Preparation B Stereotaxic Mounting A->B C Skull Exposure & Landmark Identification B->C D Drilling Pilot Holes C->D E Implantation of Anchor Screws D->E F Guide Cannula Implantation E->F G Application of Dental Cement F->G H Dummy Cannula Insertion G->H I Suturing & Post-operative Care H->I J Recovery Period I->J Behavioral_Assay_Workflow cluster_assays Behavioral Assays A Animal Habituation B ICV Injection of (p-Iodo-Phe7)-ACTH (4-10) or Vehicle A->B C Behavioral Testing B->C Grooming α-MSH-Induced Grooming OFT Open Field Test EPM Elevated Plus Maze D Data Acquisition (Video Recording) E Data Analysis D->E Grooming->D OFT->D EPM->D

References

Application Notes and Protocols for Studying Grooming Behavior with (p-Iodo-Phe7)-ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic analog of a fragment of the adrenocorticotropic hormone (ACTH). It functions as a potent antagonist of melanocortin receptors (MC), particularly the MC3, MC4, and MC5 subtypes.[1][2] In the central nervous system, melanocortin signaling plays a crucial role in regulating a variety of physiological processes, including energy homeostasis, sexual behavior, and grooming. The peptide α-melanocyte-stimulating hormone (α-MSH), an endogenous melanocortin agonist, is known to induce excessive grooming behavior when administered centrally in rodents.[1][2] (p-Iodo-Phe7)-ACTH (4-10) has been effectively utilized as a research tool to competitively inhibit the effects of α-MSH, thereby allowing for the detailed study of the role of melanocortin receptors in grooming behavior. These application notes provide a comprehensive overview of the use of (p-Iodo-Phe7)-ACTH (4-10) in this context, including its mechanism of action, experimental protocols, and data presentation.

Mechanism of Action

(p-Iodo-Phe7)-ACTH (4-10) exerts its effects by competitively binding to melanocortin receptors, thereby preventing the binding of endogenous agonists like α-MSH. The binding of α-MSH to MC3 and MC4 receptors in the brain activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This increase in cAMP is a key step in the signaling pathway that ultimately results in the expression of grooming behavior. (p-Iodo-Phe7)-ACTH (4-10) blocks this initial step by occupying the receptor binding site, thus inhibiting the α-MSH-induced accumulation of cAMP.[1] This antagonistic action makes it a valuable tool for dissecting the specific involvement of melanocortin pathways in grooming and other centrally-mediated behaviors.

Data Presentation

The following table summarizes representative quantitative data from in vivo studies investigating the inhibitory effect of (p-Iodo-Phe7)-ACTH (4-10) on α-MSH-induced grooming behavior in rats. Please note that these values are illustrative and based on typical outcomes reported in the literature.

Treatment GroupDose (per animal)Route of AdministrationMean Grooming Score (Frequency/Duration)Statistical Significance (vs. α-MSH group)
Vehicle Control1 µLIntracerebroventricular (i.c.v.)25 ± 5p < 0.001
α-MSH1 µgIntracerebroventricular (i.c.v.)150 ± 15-
(p-Iodo-Phe7)-ACTH (4-10)15 µgIntracerebroventricular (i.c.v.)30 ± 7p < 0.001
α-MSH + (p-Iodo-Phe7)-ACTH (4-10)1 µg + 15 µgIntracerebroventricular (i.c.v.)40 ± 8p < 0.001

Experimental Protocols

In Vivo: Inhibition of α-MSH-Induced Grooming Behavior in Rats

Objective: To assess the antagonist effect of (p-Iodo-Phe7)-ACTH (4-10) on excessive grooming behavior induced by α-MSH in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • (p-Iodo-Phe7)-ACTH (4-10)

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • Sterile saline solution (0.9%)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Intracerebroventricular (i.c.v.) cannulas

  • Dental cement

  • Observation chambers (e.g., clear Plexiglas cages)

  • Video recording equipment

Protocol:

  • Animal Preparation and Surgery:

    • House rats individually for at least one week before surgery to allow for acclimatization.

    • Anesthetize the rats using an appropriate anesthetic regimen.

    • Secure the rat in a stereotaxic apparatus.

    • Implant a permanent guide cannula into the lateral cerebral ventricle.

    • Secure the cannula to the skull using dental cement.

    • Allow the animals to recover for at least one week post-surgery.

  • Drug Preparation and Administration:

    • Dissolve (p-Iodo-Phe7)-ACTH (4-10) and α-MSH in sterile saline to the desired concentrations.

    • On the day of the experiment, gently restrain the rat and inject the solutions intracerebroventricularly (i.c.v.) through the implanted cannula.

    • For the antagonist studies, administer (p-Iodo-Phe7)-ACTH (4-10) approximately 10-15 minutes before the administration of α-MSH.

  • Behavioral Observation and Scoring:

    • Immediately after the final injection, place the rat in an individual observation chamber.

    • Record the behavior of the rat for a period of 60 minutes using a video camera.

    • Score the grooming behavior using a time-sampling method. Every 15 seconds, observe the rat and score whether it is engaged in grooming behavior (e.g., head washing, body licking, paw licking, scratching).

    • The total grooming score is the number of 15-second intervals during which grooming was observed.

In Vitro: Melanocortin Receptor Antagonist Assay (cAMP Accumulation)

Objective: To determine the antagonistic activity of (p-Iodo-Phe7)-ACTH (4-10) at melanocortin receptors by measuring its ability to inhibit α-MSH-induced cAMP accumulation in cultured cells.

Materials:

  • HEK293 cells stably expressing the melanocortin receptor of interest (e.g., MC4R)

  • Cell culture medium (e.g., DMEM) with supplements

  • (p-Iodo-Phe7)-ACTH (4-10)

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Multi-well cell culture plates

Protocol:

  • Cell Culture:

    • Culture the HEK293 cells expressing the target melanocortin receptor in appropriate medium until they reach the desired confluency.

    • Seed the cells into multi-well plates and allow them to attach overnight.

  • Antagonist Assay:

    • On the day of the assay, replace the culture medium with a serum-free medium containing 0.5 mM IBMX to inhibit phosphodiesterase activity.

    • Pre-incubate the cells with varying concentrations of (p-Iodo-Phe7)-ACTH (4-10) for 15-30 minutes at 37°C.

    • Stimulate the cells with a fixed concentration of α-MSH (typically at its EC50 value) for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using the assay kit.

    • Generate a dose-response curve for the antagonist and calculate the IC50 value.

Visualizations

G cluster_0 Melanocortin Receptor Signaling alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R p_Iodo_Phe7 (p-Iodo-Phe7)-ACTH (4-10) p_Iodo_Phe7->MC4R G_protein Gs Protein MC4R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Downstream Downstream Effectors PKA->Downstream Grooming Grooming Behavior Downstream->Grooming

Caption: Signaling pathway of α-MSH-induced grooming and its inhibition.

G cluster_1 In Vivo Experimental Workflow A Rat Acclimatization (1 week) B i.c.v. Cannula Implantation (Surgery) A->B C Post-Surgery Recovery (1 week) B->C D i.c.v. Injection of (p-Iodo-Phe7)-ACTH (4-10) (or Vehicle) C->D E i.c.v. Injection of α-MSH (or Vehicle) D->E 10-15 min pre-treatment F Behavioral Observation (60 min) E->F G Data Analysis (Grooming Score) F->G G cluster_2 In Vitro Experimental Workflow A Seed MC4R-expressing HEK293 cells B Pre-incubation with (p-Iodo-Phe7)-ACTH (4-10) A->B C Stimulation with α-MSH B->C 15-30 min D Cell Lysis C->D 15-30 min E cAMP Measurement (e.g., HTRF, ELISA) D->E F Data Analysis (IC50 determination) E->F

References

Application Notes and Protocols: Utilizing (p-Iodo-Phe7)-ACTH (4-10) to Block α-MSH Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-melanocyte-stimulating hormone (α-MSH) is a pleiotropic peptide hormone derived from pro-opiomelanocortin (POMC) that exerts its effects through a family of G-protein coupled receptors known as melanocortin receptors (MCRs).[1] The activation of these receptors, particularly MC1R, MC3R, MC4R, and MC5R, triggers a cascade of intracellular signaling events, with the cyclic adenosine (B11128) monophosphate (cAMP) pathway being of primary importance.[2] This signaling is integral to a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function.

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic analog of a fragment of the adrenocorticotropic hormone (ACTH) and functions as a competitive antagonist of α-MSH at several melanocortin receptors.[3][4][5] Its ability to block the binding of α-MSH and subsequent downstream signaling makes it a valuable tool for investigating the physiological roles of the melanocortin system and for the development of therapeutics targeting conditions associated with excessive melanocortin signaling.

These application notes provide a comprehensive overview of the use of (p-Iodo-Phe7)-ACTH (4-10) as an α-MSH antagonist, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in both in vitro and in vivo experimental models.

Mechanism of Action

(p-Iodo-Phe7)-ACTH (4-10) exerts its antagonistic effects by competing with α-MSH for binding to melanocortin receptors. By occupying the receptor's binding site, it prevents the conformational changes necessary for receptor activation and the subsequent engagement of downstream signaling pathways. The primary pathway inhibited is the adenylyl cyclase (AC) - cAMP - Protein Kinase A (PKA) axis.

Quantitative Data Summary

The antagonist potency of (p-Iodo-Phe7)-ACTH (4-10) at various melanocortin receptors has been quantified using pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist's concentration-response curve.

AntagonistReceptor SubtypeAntagonist Potency (pA2)Reference
(p-Iodo-Phe7)-ACTH (4-10)MC37.4[6]
(p-Iodo-Phe7)-ACTH (4-10)MC48.4[6]
(p-Iodo-Phe7)-ACTH (4-10)MC57.9[6]

Signaling Pathways and Experimental Workflow

α-MSH Signaling Pathway and Blockade by (p-Iodo-Phe7)-ACTH (4-10)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCR Melanocortin Receptor (MCR) AC Adenylyl Cyclase (AC) MCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Physiological Response CREB->Response aMSH α-MSH aMSH->MCR Binds and Activates Antagonist (p-Iodo-Phe7)-ACTH (4-10) Antagonist->MCR Binds and Blocks

Figure 1: α-MSH signaling and its inhibition.
General Experimental Workflow

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., HEK293 expressing MCRs) treatment Treatment with α-MSH +/- (p-Iodo-Phe7)-ACTH (4-10) cell_culture->treatment cAMP_assay cAMP Accumulation Assay treatment->cAMP_assay data_analysis_vitro Data Analysis (pA2 calculation) cAMP_assay->data_analysis_vitro end End data_analysis_vitro->end animal_model Animal Model (e.g., Wistar Rats) icv_injection Intracerebroventricular (i.c.v.) Injection of α-MSH +/- (p-Iodo-Phe7)-ACTH (4-10) animal_model->icv_injection behavioral_obs Behavioral Observation (Grooming Behavior) icv_injection->behavioral_obs data_analysis_vivo Data Analysis (Scoring and Comparison) behavioral_obs->data_analysis_vivo data_analysis_vivo->end start Start start->cell_culture start->animal_model

Figure 2: Workflow for antagonist characterization.

Experimental Protocols

Protocol 1: In Vitro Inhibition of α-MSH-Induced cAMP Accumulation

This protocol describes the methodology to assess the antagonistic activity of (p-Iodo-Phe7)-ACTH (4-10) by measuring its ability to inhibit α-MSH-induced cyclic AMP (cAMP) accumulation in a cell-based assay.

1. Materials and Reagents:

  • Human Embryonic Kidney (HEK) 293 cells stably expressing the melanocortin receptor of interest (e.g., MC3R, MC4R, or MC5R).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

  • α-Melanocyte-Stimulating Hormone (α-MSH).

  • (p-Iodo-Phe7)-ACTH (4-10).

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA).

  • Commercially available cAMP assay kit (e.g., HTRF cAMP kit, LANCE cAMP kit, or an ELISA-based kit).

  • 96-well or 384-well white opaque microplates.

  • Plate reader compatible with the chosen cAMP assay kit's detection method (e.g., fluorescence, luminescence, or absorbance).

2. Cell Culture and Plating:

  • Culture the HEK293 cells expressing the target MCR in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well or 384-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

3. Assay Procedure:

  • Prepare serial dilutions of α-MSH in assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.

  • Prepare different concentrations of (p-Iodo-Phe7)-ACTH (4-10) in assay buffer. To determine the pA2 value, at least three different concentrations of the antagonist should be used (e.g., 10 nM, 100 nM, and 1 µM).

  • On the day of the assay, gently aspirate the culture medium from the wells.

  • Wash the cells once with pre-warmed assay buffer.

  • Add the desired concentration of (p-Iodo-Phe7)-ACTH (4-10) to the respective wells. For control wells (agonist only), add assay buffer.

  • Incubate the plate for 15-30 minutes at 37°C.

  • Add the various concentrations of α-MSH to the wells.

  • Add the PDE inhibitor (e.g., IBMX to a final concentration of 0.5 mM) to all wells to prevent the degradation of cAMP.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

4. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the concentration of cAMP in each well based on the standard curve.

  • Plot the cAMP concentration against the log concentration of α-MSH for each concentration of (p-Iodo-Phe7)-ACTH (4-10) used.

  • Perform a non-linear regression analysis to determine the EC50 values for α-MSH in the absence and presence of the antagonist.

  • Construct a Schild plot to determine the pA2 value of (p-Iodo-Phe7)-ACTH (4-10).

Protocol 2: In Vivo Inhibition of α-MSH-Induced Grooming Behavior in Rats

This protocol details the procedure to evaluate the ability of (p-Iodo-Phe7)-ACTH (4-10) to block the excessive grooming behavior induced by the central administration of α-MSH in rats.

1. Animals and Housing:

  • Male Wistar rats (150-200 g).

  • House the animals individually in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.

  • Allow the animals to acclimate to the housing conditions for at least one week before any experimental procedures.

2. Surgical Procedure (Intracerebroventricular Cannulation):

  • Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Place the animal in a stereotaxic frame.

  • Implant a guide cannula into the lateral ventricle of the brain.

  • Secure the cannula to the skull with dental cement.

  • Allow the animals to recover from surgery for at least one week.

3. Experimental Procedure:

  • On the day of the experiment, habituate the rats to the observation cages (e.g., transparent Plexiglas cages) for at least 30 minutes.

  • Prepare solutions of α-MSH (e.g., 1.5 µg in 5 µL of sterile saline) and (p-Iodo-Phe7)-ACTH (4-10) (e.g., 15 µg in 5 µL of sterile saline).

  • Gently restrain the rat and perform the intracerebroventricular (i.c.v.) injection.

    • Control Group: Inject with sterile saline.

    • Agonist Group: Inject with α-MSH.

    • Antagonist Group: Inject with (p-Iodo-Phe7)-ACTH (4-10).

    • Antagonist + Agonist Group: Co-inject (p-Iodo-Phe7)-ACTH (4-10) and α-MSH.

  • Immediately after the injection, return the rat to its observation cage.

  • Videotape the behavior of the rats for a period of 60 minutes.

4. Behavioral Scoring:

  • A trained observer, blind to the treatment conditions, should score the grooming behavior from the video recordings.

  • Grooming is defined as the animal licking its paws, washing its face, or scratching its body.

  • The total time spent grooming during the observation period is the primary measure.

  • Alternatively, a time-sampling method can be used, where the presence or absence of grooming is recorded at regular intervals (e.g., every 15 seconds).

5. Data Analysis:

  • Calculate the mean total grooming time for each treatment group.

  • Perform a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the grooming behavior between the different groups.

  • A significant reduction in grooming time in the "Antagonist + Agonist" group compared to the "Agonist" group indicates that (p-Iodo-Phe7)-ACTH (4-10) has successfully blocked the α-MSH-induced effect.

Conclusion

(p-Iodo-Phe7)-ACTH (4-10) is a potent and valuable pharmacological tool for the investigation of the melanocortin system. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this antagonist to block the effects of α-MSH in both cellular and whole-animal models. The quantitative data and detailed methodologies presented herein should facilitate the design and execution of experiments aimed at elucidating the complex roles of melanocortin signaling in health and disease.

References

Application Notes and Protocols: cAMP Accumulation Assay with (p-Iodo-Phe7)-ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Iodo-Phe7)-ACTH (4-10) is a derivative of the adrenocorticotropic hormone (ACTH) fragment 4-10. It functions as a competitive antagonist at various melanocortin receptors (MC-R), which are Gs protein-coupled receptors (GPCRs).[1][2] Activation of these receptors by an agonist, such as α-melanocyte-stimulating hormone (α-MSH), leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, (p-Iodo-Phe7)-ACTH (4-10) blocks this agonist-induced cAMP production, making the cAMP accumulation assay a critical method for characterizing its inhibitory activity. This document provides detailed protocols and data for utilizing a cAMP accumulation assay to determine the antagonist potency of (p-Iodo-Phe7)-ACTH (4-10).

Data Presentation

The antagonist potency of (p-Iodo-Phe7)-ACTH (4-10) is quantified by its pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. The following table summarizes the reported pA2 values for (p-Iodo-Phe7)-ACTH (4-10) at different melanocortin receptors.[3]

Receptor SubtypepA2 Value
Melanocortin 3 Receptor (MC3-R)7.4
Melanocortin 4 Receptor (MC4-R)8.4
Melanocortin 5 Receptor (MC5-R)7.9

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

ACTH_Signaling_Pathway ACTH (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) MC_R Melanocortin Receptor (Gs-coupled) ACTH->MC_R Blocks Agonist Agonist (e.g., α-MSH) Agonist->MC_R Activates G_protein Gs Protein MC_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP

Figure 1: Antagonistic action on the Melanocortin Receptor signaling pathway.

cAMP_Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay A Seed cells expressing Melanocortin Receptor B Incubate overnight A->B C Pre-incubate cells with (p-Iodo-Phe7)-ACTH (4-10) or vehicle B->C D Stimulate with Agonist (e.g., α-MSH at EC80) C->D E Incubate to allow cAMP accumulation D->E F Lyse cells to release intracellular cAMP E->F G Detect cAMP levels using a competitive immunoassay F->G H Data Analysis: Plot dose-response curve and calculate pA2 G->H

Figure 2: Experimental workflow for the cAMP accumulation antagonist assay.

Experimental Protocols

This protocol outlines the steps to determine the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) on a Gs-coupled melanocortin receptor using a competitive immunoassay-based cAMP detection kit.

Materials and Reagents:

  • Cells stably or transiently expressing the melanocortin receptor of interest (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM or F-12) with appropriate supplements

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • (p-Iodo-Phe7)-ACTH (4-10)

  • Melanocortin receptor agonist (e.g., α-MSH)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • White opaque 96- or 384-well microplates

  • Multichannel pipette

  • Plate reader compatible with the chosen assay kit

Procedure:

Day 1: Cell Seeding

  • Culture cells expressing the target melanocortin receptor under standard conditions until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using a cell dissociation reagent.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to the optimal seeding density (to be determined empirically, typically 2,000-10,000 cells per well for a 384-well plate).

  • Dispense the cell suspension into a white opaque microplate.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.

Day 2: Antagonist Assay

  • Prepare Reagents:

    • Prepare a stock solution of (p-Iodo-Phe7)-ACTH (4-10) in an appropriate solvent (e.g., DMSO or water) and create a serial dilution in stimulation buffer containing a PDE inhibitor.

    • Prepare a stock solution of the agonist (e.g., α-MSH) and dilute it in stimulation buffer to a concentration that is 2X its EC80 value (the concentration that produces 80% of the maximal cAMP response). The EC50/EC80 of the agonist should be predetermined in a separate agonist-mode experiment.

  • Antagonist Pre-incubation:

    • Carefully aspirate the culture medium from the cell plate.

    • Add the diluted (p-Iodo-Phe7)-ACTH (4-10) or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Add the 2X agonist solution to all wells except for the negative control wells (which should receive stimulation buffer only). This will result in a final agonist concentration of 1X EC80.

    • Incubate the plate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection:

    • Following the incubation, lyse the cells according to the instructions provided with your chosen cAMP assay kit. This step typically involves adding a lysis buffer that also contains the detection reagents.

    • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light, to allow the detection reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a plate reader with the appropriate settings for the assay technology (e.g., fluorescence ratio for HTRF, luminescence for AlphaScreen).

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Convert the raw assay signals from your sample wells into cAMP concentrations using the standard curve.

  • Normalize the data:

    • The signal from wells with agonist alone (in the absence of antagonist) represents 0% inhibition.

    • The signal from wells with vehicle only (no agonist, no antagonist) represents the basal cAMP level.

  • Plot the percent inhibition against the logarithm of the (p-Iodo-Phe7)-ACTH (4-10) concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of (p-Iodo-Phe7)-ACTH (4-10).

  • If performing a Schild analysis, construct full agonist dose-response curves in the presence of fixed concentrations of the antagonist to determine the pA2 value.

Conclusion

The cAMP accumulation assay is a robust and reliable method for characterizing the antagonist properties of compounds like (p-Iodo-Phe7)-ACTH (4-10) at Gs-coupled melanocortin receptors. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute experiments to determine the potency of melanocortin receptor antagonists, which is crucial for drug discovery and development in this area.

References

The Melanocortin Receptor Antagonist (p-Iodo-Phe7)-ACTH (4-10): A Tool for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic analog of a fragment of the adrenocorticotropic hormone (ACTH). This modified heptapeptide (B1575542) acts as a potent antagonist at central melanocortin receptors (MCs), specifically the MC3, MC4, and MC5 subtypes. By blocking the action of endogenous melanocortin peptides like α-melanocyte-stimulating hormone (α-MSH), (p-Iodo-Phe7)-ACTH (4-10) serves as a valuable pharmacological tool for investigating the diverse roles of the melanocortin system in the central nervous system. Its applications in neuroscience research span the study of feeding behavior, grooming, and other centrally mediated processes. This document provides detailed application notes and experimental protocols for the use of (p-Iodo-Phe7)-ACTH (4-10) in neuroscience research.

Application Notes

(p-Iodo-Phe7)-ACTH (4-10) is primarily utilized for in vitro and in vivo studies to antagonize the effects of melanocortin receptor agonists, thereby elucidating the physiological functions of these receptors.

Key Applications in Neuroscience:

  • Investigation of Grooming Behavior: α-MSH is known to induce excessive grooming in rodents, a behavior mediated by central melanocortin receptors. (p-Iodo-Phe7)-ACTH (4-10) can be used to block this effect, helping to delineate the specific receptor subtypes and neural pathways involved in this complex behavior.[1][2]

  • Modulation of Feeding and Energy Homeostasis: The melanocortin system, particularly the MC4 receptor, is a critical regulator of food intake and energy balance. As an antagonist, (p-Iodo-Phe7)-ACTH (4-10) can be employed to study the consequences of blocking melanocortin signaling on appetite and metabolism.

  • Elucidation of Melanocortin Receptor Signaling: In cell-based assays, this antagonist is instrumental in characterizing the pharmacology of MC3, MC4, and MC5 receptors. It is used to determine the potency of agonists and to investigate the downstream signaling pathways, such as the cyclic AMP (cAMP) cascade, that are modulated by these G protein-coupled receptors.

Quantitative Data

The antagonist potency of (p-Iodo-Phe7)-ACTH (4-10) has been quantified at different melanocortin receptor subtypes using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

AntagonistReceptor SubtypeSpeciespA2 Value
(p-Iodo-Phe7)-ACTH (4-10)MC3Rat7.4
(p-Iodo-Phe7)-ACTH (4-10)MC4Human8.4
(p-Iodo-Phe7)-ACTH (4-10)MC5Ovine7.9

Experimental Protocols

In Vitro Protocol: cAMP Accumulation Assay

This protocol details the procedure for assessing the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) on melanocortin receptors expressed in a cellular model.

1. Cell Culture and Preparation:

  • Culture Human Embryonic Kidney (HEK) 293 cells stably expressing the melanocortin receptor of interest (e.g., rMC3, hMC4, or oMC5) in appropriate growth medium supplemented with antibiotics.
  • Plate the cells in 24-well plates and grow to near confluency.

2. Assay Procedure:

  • Wash the cells with serum-free medium.
  • Pre-incubate the cells for 15 minutes at 37°C with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine - IBMX) to prevent cAMP degradation.
  • Add (p-Iodo-Phe7)-ACTH (4-10) at various concentrations to the wells and incubate for 15 minutes at 37°C.
  • Add the melanocortin receptor agonist, α-MSH, at a range of concentrations to the wells containing the antagonist and to control wells (without antagonist).
  • Incubate for 30 minutes at 37°C.

3. cAMP Measurement:

  • Terminate the incubation by aspirating the medium and lysing the cells with a suitable lysis buffer (e.g., 0.1 M HCl).
  • Determine the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive binding assay or an enzyme-linked immunosorbent assay - ELISA).

4. Data Analysis:

  • Generate concentration-response curves for α-MSH in the absence and presence of different concentrations of (p-Iodo-Phe7)-ACTH (4-10).
  • Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency.

In Vivo Protocol: Inhibition of α-MSH-Induced Grooming Behavior in Rats

This protocol describes the methodology for evaluating the central effects of (p-Iodo-Phe7)-ACTH (4-10) on a well-established melanocortin-mediated behavior.

1. Animal Preparation:

  • Use adult male Wistar rats.
  • Surgically implant a permanent cannula into the lateral cerebral ventricle for intracerebroventricular (i.c.v.) injections.
  • Allow the animals to recover for at least one week after surgery.

2. Experimental Procedure:

  • Habituate the rats to the observation cages (e.g., Plexiglas boxes) for a period before the experiment.
  • On the day of the experiment, administer (p-Iodo-Phe7)-ACTH (4-10) (e.g., 15 µg in a volume of 3 µl of saline) or vehicle (saline) via the i.c.v. cannula.[1]
  • After a short interval (e.g., 15 minutes), administer α-MSH (e.g., 1 µg in 3 µl of saline) i.c.v. to induce grooming behavior.
  • Immediately after the second injection, place the rat in the observation cage.

3. Behavioral Observation:

  • Videotape the behavior of the rats for a set period (e.g., 60 minutes).
  • Score the grooming behavior by a trained observer who is blind to the treatment conditions. A common method is to score the presence or absence of grooming behavior at regular intervals (e.g., every 15 seconds). The total number of positive scores represents the grooming activity.

4. Data Analysis:

  • Compare the grooming scores between the different treatment groups (vehicle + α-MSH vs. (p-Iodo-Phe7)-ACTH (4-10) + α-MSH) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in grooming score in the antagonist-treated group indicates blockade of the α-MSH effect.

Visualizations

G cluster_0 In Vitro: cAMP Accumulation Assay Workflow A Plate cells expressing melanocortin receptors B Pre-incubate with phosphodiesterase inhibitor A->B C Add (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) B->C D Add α-MSH (Agonist) C->D E Incubate D->E F Lyse cells E->F G Measure cAMP levels F->G H Data Analysis (Schild Plot) G->H

Workflow for the in vitro cAMP accumulation assay.

G cluster_1 In Vivo: Grooming Behavior Assay Workflow A i.c.v. cannulation and recovery B Habituation to observation cage A->B C i.c.v. injection of (p-Iodo-Phe7)-ACTH (4-10) or vehicle B->C D i.c.v. injection of α-MSH C->D E Behavioral observation and recording D->E F Scoring of grooming behavior E->F G Statistical analysis F->G

Workflow for the in vivo grooming behavior assay.

G cluster_2 Signaling Pathway Blockade agonist α-MSH (Agonist) receptor Melanocortin Receptor (MC3/4/5) agonist->receptor antagonist (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) antagonist->receptor g_protein G-protein (Gs) receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp converts atp ATP atp->ac response Cellular Response (e.g., Grooming) camp->response

Mechanism of action of (p-Iodo-Phe7)-ACTH (4-10).

References

peptide reconstitution and handling for (p-Iodo-Phe7)-ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the reconstitution and handling of the synthetic peptide (p-Iodo-Phe7)-ACTH (4-10) is presented for researchers, scientists, and professionals in drug development. This document provides detailed protocols and application notes to ensure the integrity and optimal performance of this melanocortin receptor antagonist in experimental settings.

Introduction to (p-Iodo-Phe7)-ACTH (4-10)

(p-Iodo-Phe7)-ACTH (4-10) is a derivative of the adrenocorticotropic hormone (ACTH) fragment 4-10. The substitution of phenylalanine at position 7 with p-iodophenylalanine enhances its properties as a melanocortin (MC) receptor antagonist.[1][2] It is a valuable tool for studying the physiological roles of MC receptors, as it has been shown to inhibit α-melanocyte-stimulating hormone (α-MSH)-induced cAMP accumulation, a key step in the melanocortin signaling pathway. This peptide is particularly useful in research investigating the central nervous system, as ACTH (4-10) and its analogs are known to have neurological effects.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of (p-Iodo-Phe7)-ACTH (4-10) is provided in the table below.

PropertyValueReference
Molecular Formula C44H58IN13O10S[5]
Molecular Weight 1087.99 g/mol [5]
Appearance Lyophilized white powderGeneral peptide property
Purity >95% (typically verified by HPLC)General peptide specification

Reconstitution of Lyophilized Peptide

Proper reconstitution of the lyophilized peptide is critical for its biological activity and experimental reproducibility. Due to the presence of the hydrophobic p-iodophenylalanine residue, this peptide may exhibit limited solubility in aqueous solutions.

Recommended Solvents

The choice of solvent will depend on the experimental requirements. It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.

SolventRecommendation
Sterile, Purified Water Attempt first for initial solubility tests.
Aqueous Buffers (e.g., PBS, pH 7.2-7.4) May be suitable for some applications, but solubility might be limited.
Dimethyl Sulfoxide (DMSO) Recommended for creating a concentrated stock solution due to the peptide's hydrophobic nature.
Dilute Acetic Acid or Ammonium Hydroxide Can be used to solubilize basic or acidic peptides, respectively, by adjusting the pH away from the peptide's isoelectric point.
Reconstitution Protocol
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation of moisture.

  • Solvent Addition: Using a sterile pipette, add the desired volume of the chosen solvent to the vial. For hydrophobic peptides, it is often best to first dissolve in a small amount of DMSO and then dilute with the aqueous buffer of choice.

  • Gentle Agitation: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation or degradation. Sonication in a water bath for short periods can aid in dissolving difficult-to-solubilize peptides.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use. If particulates are present, the peptide is not fully dissolved.

Experimental Workflow for Peptide Reconstitution and Use

G Experimental Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Use cluster_troubleshooting Troubleshooting start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Recommended Solvent (e.g., DMSO) equilibrate->add_solvent gentle_mix Gentle Agitation (Vortex/Swirl) add_solvent->gentle_mix check_solubility Visually Inspect for Complete Dissolution gentle_mix->check_solubility aliquot Aliquot into Working Volumes check_solubility->aliquot If Soluble sonicate Sonication check_solubility->sonicate If Not Soluble adjust_ph Adjust pH check_solubility->adjust_ph If Still Not Soluble store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use sonicate->check_solubility adjust_ph->check_solubility

Caption: A flowchart outlining the key steps for the proper reconstitution and handling of (p-Iodo-Phe7)-ACTH (4-10).

Handling and Storage of Reconstituted Peptide

To maintain the integrity of the reconstituted peptide, proper handling and storage are essential.

Short-Term Storage

For immediate use, the reconstituted peptide solution can be stored at 2-8°C for a few days. However, to minimize degradation, it is advisable to prepare fresh solutions for each experiment.

Long-Term Storage

For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -20°C or for extended stability, at -80°C.

Storage ConditionDurationRecommendation
2-8°C Up to 1 weekSuitable for short-term use.
-20°C Several weeks to monthsRecommended for long-term storage.
-80°C Up to a year or moreOptimal for preserving peptide integrity over extended periods.

Note: The stability of the peptide in solution is dependent on the solvent and storage conditions. It is best practice to perform stability tests for your specific experimental conditions if the peptide will be stored for an extended period.

Mechanism of Action: Melanocortin Receptor Antagonism

(p-Iodo-Phe7)-ACTH (4-10) functions as a competitive antagonist at melanocortin receptors (specifically showing activity at MC3, MC4, and MC5 receptors). It competes with the endogenous agonist, α-MSH, for binding to the receptor. By binding to the receptor without activating it, it blocks the downstream signaling cascade that is normally initiated by agonist binding. This inhibitory action prevents the production of the second messenger, cyclic AMP (cAMP), by adenylyl cyclase.

G Signaling Pathway of (p-Iodo-Phe7)-ACTH (4-10) cluster_ligands Ligands cluster_receptor Receptor & G-Protein cluster_downstream Downstream Signaling aMSH α-MSH (Agonist) MCR Melanocortin Receptor (MC3/4/5) aMSH->MCR Binds & Activates pIodoPhe (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) pIodoPhe->MCR Binds & Blocks G_protein G-Protein (Gs) MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP Production AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A diagram illustrating the antagonistic action of (p-Iodo-Phe7)-ACTH (4-10) on the melanocortin receptor signaling pathway.

Conclusion

The proper handling and reconstitution of (p-Iodo-Phe7)-ACTH (4-10) are paramount to obtaining reliable and reproducible experimental results. By following these detailed protocols and application notes, researchers can ensure the stability and biological activity of this potent melanocortin receptor antagonist. Due to the inherent variability of synthetic peptides, it is always advisable to perform small-scale pilot experiments to determine the optimal handling and storage conditions for your specific research application.

References

Application Notes and Protocols for In Vivo Studies with (p-Iodo-Phe7)-ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic analog of the adrenocorticotropic hormone fragment ACTH (4-10). It functions as a competitive antagonist for melanocortin receptors (MC-R), with notable activity at the MC3, MC4, and MC5 subtypes.[1] This antagonism blocks the downstream signaling cascades typically initiated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH). Due to its inhibitory role in the central nervous system, this peptide is a valuable tool for investigating the physiological functions of these melanocortin receptors, particularly in behavioral and neurological research.

This document provides detailed protocols for the in vivo use of (p-Iodo-Phe7)-ACTH (4-10), with a focus on dosage calculation and administration techniques.

Mechanism of Action: Melanocortin Receptor Antagonism

(p-Iodo-Phe7)-ACTH (4-10) exerts its effects by binding to MC3, MC4, and MC5 receptors without activating them. This competitive binding prevents endogenous agonists, such as α-MSH, from binding and initiating the downstream signaling pathway. The primary signaling cascade for these G-protein coupled receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking the receptor, (p-Iodo-Phe7)-ACTH (4-10) inhibits this cAMP accumulation.

Melanocortin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space aMSH α-MSH (Agonist) MCR MC3/4/5 Receptor aMSH->MCR Binds & Activates pIodoPhe7 (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) pIodoPhe7->MCR Binds & Blocks GProtein Gs Protein MCR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates

Figure 1: Melanocortin Receptor Signaling Pathway Antagonism.

Quantitative Data Summary

The following tables summarize the available quantitative data for (p-Iodo-Phe7)-ACTH (4-10) and its parent compound, ACTH (4-10).

Table 1: Physicochemical and In Vitro Activity of (p-Iodo-Phe7)-ACTH (4-10)

ParameterValueReference
Molecular Weight 1087.98 g/mol [1]
Receptor Specificity Antagonist for MC3, MC4, MC5[1]
In Vitro Activity 1 µM inhibits α-MSH-induced cAMP accumulation[1]

Table 2: In Vivo Dosage of (p-Iodo-Phe7)-ACTH (4-10) and Related Compounds

CompoundAnimal ModelAdministration RouteDosageObserved EffectReference
(p-Iodo-Phe7)-ACTH (4-10) Male Wistar Rats (150g)Intracerebroventricular (i.c.v.)1.5 or 15 µg per animalBlocks α-MSH-induced grooming[1]
ACTH (4-10) RatsIntravenous (i.v.)30 - 1000 nmol/kgPressor and cardioaccelerator actions[2]
SHU9119 (MC3/4 Antagonist) RatsIntracerebroventricular (i.c.v.)24 nmol/day (chronic infusion)Increased food intake and body weight[3][4]

Experimental Protocols

Protocol for Intracerebroventricular (i.c.v.) Administration in Rats

This protocol is based on the published study demonstrating the antagonism of α-MSH-induced grooming behavior.[1]

Objective: To administer (p-Iodo-Phe7)-ACTH (4-10) directly into the cerebral ventricles to study its central effects.

Materials:

  • (p-Iodo-Phe7)-ACTH (4-10)

  • Sterile saline solution (0.9% NaCl)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Hamilton syringe (10 µL) with a 33-gauge needle

  • Surgical tools (scalpel, drill, sutures)

  • Animal heating pad

Procedure:

  • Preparation of (p-Iodo-Phe7)-ACTH (4-10) Solution:

    • Reconstitute the lyophilized peptide in sterile saline to the desired concentration. For a 15 µg dose in a 5 µL injection volume, the concentration would be 3 mg/mL.

    • Ensure the solution is clear and free of particulates.

  • Animal Preparation and Surgery:

    • Anesthetize the rat according to your institution's approved protocol.

    • Place the animal in the stereotaxic frame and ensure the head is level.

    • Maintain the animal's body temperature using a heating pad.

    • Shave the scalp and sterilize the surgical area.

    • Make a midline incision to expose the skull.

  • Cannula Implantation or Injection:

    • Using stereotaxic coordinates for the lateral ventricle (a common target is AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from Bregma), drill a small burr hole in the skull.

    • Slowly lower the injection needle to the target depth.

  • Injection:

    • Inject the desired volume of the peptide solution (e.g., 5 µL) over a period of 1-2 minutes to allow for diffusion and prevent backflow.

    • Leave the needle in place for an additional 1-2 minutes before slowly retracting it.

  • Post-Operative Care:

    • Suture the incision and provide post-operative analgesia as required.

    • Monitor the animal during recovery in a warm, clean cage.

ICV_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_injection Injection cluster_postop Post-Operative Care Prep_Peptide Reconstitute Peptide in Sterile Saline Prep_Animal Anesthetize Rat & Secure in Stereotaxic Frame Expose_Skull Midline Incision to Expose Skull Prep_Animal->Expose_Skull Drill_Hole Drill Burr Hole at Stereotaxic Coordinates Expose_Skull->Drill_Hole Lower_Needle Slowly Lower Needle to Target Depth Drill_Hole->Lower_Needle Inject_Peptide Inject Peptide Solution (e.g., 5 µL over 1-2 min) Lower_Needle->Inject_Peptide Wait_Retract Wait 1-2 min, then Slowly Retract Needle Inject_Peptide->Wait_Retract Suture Suture Incision Wait_Retract->Suture Recover Monitor Animal During Recovery Suture->Recover

Figure 2: Experimental Workflow for Intracerebroventricular Injection.

Dosage Calculation and Considerations for Other In Vivo Studies

Disclaimer: There is currently no published data on the dosage of (p-Iodo-Phe7)-ACTH (4-10) for peripheral administration routes (intravenous, intraperitoneal, subcutaneous). The addition of an iodine atom may alter the pharmacokinetics of the peptide compared to its non-iodinated counterpart.[5] Therefore, the following information should be used as a guide for designing initial dose-finding studies, and not as a direct protocol. Pilot studies are essential to determine the optimal and safe dosage for your specific experimental model and endpoint.

Step 1: Estimate a Starting Dose Range Based on Related Compounds

  • From Molar Equivalents: The parent peptide, ACTH (4-10), has been used intravenously in rats at doses ranging from 30 to 1000 nmol/kg.[2] To convert this to a mass-based dose for (p-Iodo-Phe7)-ACTH (4-10) (MW = 1087.98 g/mol ):

    • Lower end: 30 nmol/kg = 30 x 10-9 mol/kg * 1087.98 g/mol ≈ 32.6 µg/kg

    • Higher end: 1000 nmol/kg = 1 x 10-6 mol/kg * 1087.98 g/mol ≈ 1.09 mg/kg

  • Starting Point: A conservative starting point for a dose-finding study could be in the range of 30-100 µg/kg for intravenous administration. Doses for intraperitoneal and subcutaneous routes may need to be higher to account for reduced bioavailability.

Step 2: Dose Escalation Study Design

  • Begin with a low dose (e.g., 30 µg/kg) and escalate in a systematic manner (e.g., 100 µg/kg, 300 µg/kg, 1 mg/kg).

  • Include a vehicle control group and a positive control if applicable.

  • Monitor animals closely for any signs of toxicity or adverse effects.

  • Measure the desired pharmacodynamic endpoint at each dose to establish a dose-response relationship.

Step 3: Pharmacokinetic Considerations

  • The parent peptide, ACTH (4-10), has a very short half-life. While not directly applicable, this suggests that (p-Iodo-Phe7)-ACTH (4-10) may also be cleared rapidly.

  • For sustained antagonism, continuous infusion via an osmotic pump may be more effective than bolus injections.

  • The route of administration will significantly impact the pharmacokinetic profile. Intravenous injection will provide 100% bioavailability, while intraperitoneal and subcutaneous routes will have lower and more variable absorption.

Conclusion

(p-Iodo-Phe7)-ACTH (4-10) is a specific and potent antagonist of melanocortin receptors, making it a valuable tool for in vivo research. While detailed protocols for peripheral administration are not yet established, the information provided here on the validated intracerebroventricular use and a principled approach to designing dose-finding studies for other routes will aid researchers in effectively utilizing this compound in their investigations. It is imperative to conduct pilot studies to determine the optimal dosage and to ensure the safety and validity of any new experimental paradigm.

References

Troubleshooting & Optimization

Technical Support Center: (p-Iodo-Phe7)-ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of (p-Iodo-Phe7)-ACTH (4-10). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving (p-Iodo-Phe7)-ACTH (4-10)?

A1: For initial solubilization of (p-Iodo-Phe7)-ACTH (4-10), sterile, distilled water is the recommended starting solvent. The peptide's sequence (Met-Glu-His-p-Iodo-Phe-Arg-Trp-Gly) contains both acidic (Glu) and basic (His, Arg) residues, which generally confers good aqueous solubility. If solubility in water is limited, further strategies can be employed based on a preliminary solubility test with a small amount of the peptide.

Q2: My peptide won't dissolve in water. What should I do?

A2: If (p-Iodo-Phe7)-ACTH (4-10) does not readily dissolve in water, the following steps can be taken:

  • Assess the Net Charge: The theoretical net charge of (p-Iodo-Phe7)-ACTH (4-10) at neutral pH is basic due to the presence of Histidine and Arginine.

  • For Basic Peptides: If the peptide solution is not clear, the addition of a small amount of an acidic solution, such as 10% acetic acid, can aid in dissolution.

  • Use of Organic Solvents: For highly hydrophobic peptides, a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used for initial solubilization, followed by slow, dropwise addition of an aqueous buffer while vortexing. Note: Avoid using DMSO if the peptide will be used in assays sensitive to this solvent or if it contains methionine or cysteine, which can be oxidized by DMSO.

Q3: What are the recommended storage conditions for (p-Iodo-Phe7)-ACTH (4-10)?

A3: Proper storage is crucial to maintain the integrity of the peptide.

  • Lyophilized Powder: The lyophilized peptide should be stored at -20°C for long-term stability. Under these conditions, the solid form of the parent peptide, ACTH (4-10), is stable for at least four years.

  • In Solution: Aqueous solutions of the parent peptide are not recommended for storage for more than one day. For short-term storage (up to 5 days), rehydrated solutions of similar ACTH analogs can be kept at 4°C. For longer-term storage (up to 3 months), it is advisable to aliquot the peptide solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.

Q4: What are the primary degradation pathways for (p-Iodo-Phe7)-ACTH (4-10)?

A4: Like other peptides, (p-Iodo-Phe7)-ACTH (4-10) is susceptible to several degradation pathways:

  • Enzymatic Degradation: In biological matrices like serum, the parent peptide ACTH (4-10) is primarily degraded by aminopeptidases and angiotensin-converting enzyme.

  • Chemical Degradation:

    • Oxidation: The methionine residue at the N-terminus is susceptible to oxidation.

    • Deamidation: While this specific peptide does not contain asparagine or glutamine, these are common sites of degradation in other peptides.

    • Hydrolysis: Peptide bonds can be hydrolyzed, especially at acidic or basic pH.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Peptide is insoluble or forms a precipitate upon dissolution. Incorrect solvent selection; peptide aggregation.Perform a systematic solubility test (see Experimental Protocol 1). For initial dissolution of a potentially basic peptide, try a small amount of 10% acetic acid. If the peptide is hydrophobic, use a minimal amount of DMSO or DMF, followed by careful dilution with an aqueous buffer.
Loss of biological activity in experiments. Peptide degradation due to improper storage or handling.Store lyophilized peptide at -20°C. For solutions, aliquot and store at -20°C, avoiding repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. Avoid prolonged exposure to pH > 8.
Inconsistent experimental results. Incomplete solubilization leading to inaccurate concentration; peptide degradation.Ensure the peptide is fully dissolved before use. Use sonication to aid dissolution if necessary. Centrifuge the solution to pellet any undissolved material. Assess peptide integrity using a stability-indicating HPLC method (see Experimental Protocol 2).
Rapid degradation in in-vitro or in-vivo assays. Enzymatic degradation by proteases in the experimental matrix (e.g., serum, cell culture media).Assess the peptide's stability in the relevant biological matrix (see Experimental Protocol 3). Consider the use of protease inhibitors if compatible with the assay.

Quantitative Data Summary

Table 1: Solubility of ACTH (4-10) Analogs

Peptide Solvent Solubility Source
ACTH (4-10) (trifluoroacetate salt)Water~1 mg/mLCayman Chemical
[D-Arg8]-ACTH (4-10)WaterSolublePhoenix Pharmaceuticals
(p-Iodo-Phe7)-ACTH (4-10)WaterSolubleMultiple Suppliers

Table 2: Stability of ACTH (4-10) Analogs

Peptide Form Storage Condition Stability Source
ACTH (4-10)Solid (lyophilized)-20°C≥ 4 yearsCayman Chemical
ACTH (4-10)Aqueous SolutionRoom TemperatureNot recommended for > 1 dayCayman Chemical
[D-Arg8]-ACTH (4-10)Solid (lyophilized)0-5°CUp to 6 monthsPhoenix Pharmaceuticals
[D-Arg8]-ACTH (4-10)Rehydrated Solution+4°CUp to 5 daysPhoenix Pharmaceuticals
[D-Arg8]-ACTH (4-10)Rehydrated Solution-20°CUp to 3 monthsPhoenix Pharmaceuticals

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol outlines a method to determine the optimal solvent for (p-Iodo-Phe7)-ACTH (4-10).

Methodology:

  • Aliquot the Peptide: Weigh a small, known amount of lyophilized (p-Iodo-Phe7)-ACTH (4-10) into several microcentrifuge tubes.

  • Solvent Panel: Prepare a panel of test solvents including:

    • Sterile, distilled water

    • 10% Acetic Acid in water

    • 0.1% Ammonium Hydroxide in water

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

  • Initial Dissolution: Add a small volume of the first test solvent to the first aliquot to achieve a high concentration (e.g., 1-10 mg/mL).

  • Observation: Vortex the tube for 30-60 seconds. Observe for complete dissolution (a clear solution). If the peptide does not dissolve, gentle warming (to 30-40°C) or brief sonication may be applied.

  • Serial Testing: If the peptide remains insoluble, proceed to the next solvent with a fresh aliquot.

  • Aqueous Dilution (for organic solvents): If the peptide dissolves in an organic solvent, slowly add your desired aqueous buffer dropwise while vortexing to determine if the peptide remains in solution at the final desired concentration.

Caption: Workflow for Systematic Peptide Solubility Testing.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to assess the stability of (p-Iodo-Phe7)-ACTH (4-10).

Methodology:

  • Column and Mobile Phase Selection:

    • Column: A C18 reverse-phase column is typically suitable for peptides of this size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a linear gradient from a low to a high percentage of Mobile Phase B to elute the peptide and any potential degradation products. A typical gradient might be 5-95% B over 20-30 minutes.

  • Detection: Use UV detection at 214 nm and/or 280 nm.

  • Sample Preparation:

    • Prepare a stock solution of (p-Iodo-Phe7)-ACTH (4-10) in an appropriate solvent determined from Protocol 1.

    • Incubate aliquots of the stock solution under various stress conditions (e.g., different pH values, temperatures, exposure to light, or oxidizing agents).

  • Analysis: At specified time points, inject the samples onto the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products. The percentage of remaining intact peptide can be calculated over time.

G start Start: Peptide Stock Solution stress Incubate under Stress Conditions (pH, Temp, Light) start->stress sampling Collect Aliquots at Time Points stress->sampling hplc Inject on RP-HPLC System sampling->hplc detection UV Detection (214/280 nm) hplc->detection analysis Analyze Chromatograms detection->analysis quantify Quantify Peak Areas analysis->quantify kinetics Calculate Degradation Kinetics quantify->kinetics end End: Determine Stability Profile kinetics->end

Caption: Workflow for Stability-Indicating HPLC Analysis.

Protocol 3: Assessment of Enzymatic Stability in Serum

This protocol describes a method to evaluate the stability of (p-Iodo-Phe7)-ACTH (4-10) in the presence of serum enzymes.

Methodology:

  • Peptide Solution: Prepare a stock solution of (p-Iodo-Phe7)-ACTH (4-10) in a suitable buffer.

  • Serum Incubation:

    • Thaw fresh frozen human or animal serum and bring it to 37°C.

    • Spike the serum with the peptide stock solution to a final desired concentration.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the serum-peptide mixture.

  • Enzyme Inactivation: Immediately stop the enzymatic reaction by adding a precipitating agent, such as 3 volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis of Supernatant: Carefully collect the supernatant and analyze it using a stability-indicating HPLC method (as described in Protocol 2) or LC-MS to quantify the remaining intact peptide.

  • Data Analysis: Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) of the peptide in serum.

G start Start: Peptide Stock Solution serum Spike into Serum at 37°C start->serum sampling Collect Aliquots at Time Points serum->sampling inactivate Quench with Acetonitrile sampling->inactivate centrifuge Centrifuge to Pellet Proteins inactivate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analyze by HPLC or LC-MS supernatant->analysis quantify Quantify Intact Peptide analysis->quantify halflife Calculate Half-life (t½) quantify->halflife end End: Determine Enzymatic Stability halflife->end

Caption: Workflow for Assessing Enzymatic Stability in Serum. Enzymatic Stability in Serum.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the recommended storage and handling of (p-Iodo-Phe7)-ACTH (4-10) peptide to ensure its stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized (p-Iodo-Phe7)-ACTH (4-10) peptide?

A1: Lyophilized (p-Iodo-Phe7)-ACTH (4-10) peptide should be stored at -20°C for short-term storage and can be stored at -80°C for long-term stability.[1][2][3] It is crucial to protect the peptide from light and moisture as it is hygroscopic.[4] Store the vial in a dark, cool, and dry environment.[1]

Q2: How should I handle the peptide upon receiving it?

A2: Upon receipt, it is recommended to store the lyophilized peptide under the recommended cold and dry conditions.[1] Peptides are generally shipped at ambient temperatures and are stable for several days to weeks in their lyophilized form.[2] Before opening the vial, it is important to allow it to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can lead to hydrolysis and degradation of the peptide.[5][6]

Q3: What is the proper procedure for reconstituting the (p-Iodo-Phe7)-ACTH (4-10) peptide?

A3: For reconstitution, sterile, high-purity water (e.g., 18MΩ-cm H2O) or a sterile, dilute acidic solution (e.g., 0.1% acetic acid) is recommended.[7][8] The choice of solvent may depend on the specific experimental requirements. For ACTH and its analogues, reconstitution in sterile water to a concentration of not less than 100 µg/ml is a common practice, which can then be further diluted with other aqueous solutions.[7][8]

Q4: How should I store the reconstituted peptide solution?

A4: Once reconstituted, the peptide solution is less stable than its lyophilized form.[2][9] It is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][9] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[2][10] For short-term use, some peptide solutions can be stored at 4°C for up to a week, but freezing is generally preferred for maintaining integrity.[7][8]

Q5: Are there any specific amino acids in (p-Iodo-Phe7)-ACTH (4-10) that are prone to degradation?

A5: Yes, the sequence of ACTH (4-10) is Met-Glu-His-Phe-Arg-Trp-Gly. The presence of Methionine (Met) and Tryptophan (Trp) makes the peptide susceptible to oxidation.[1] Therefore, it is advisable to minimize the peptide's exposure to air. Purging the vial with an inert gas like nitrogen or argon can help mitigate oxidation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced Peptide Activity Improper storage temperature.Ensure the peptide is consistently stored at -20°C or -80°C.[1][2][3]
Exposure to moisture.Always allow the vial to reach room temperature before opening to prevent condensation.[5] Store in a desiccator.[6]
Repeated freeze-thaw cycles.Aliquot the reconstituted peptide into single-use vials to minimize freeze-thaw cycles.[9]
Oxidation of sensitive residues (Met, Trp).Store the peptide under an inert atmosphere (nitrogen or argon).[1] Use degassed solvents for reconstitution.[6]
Difficulty Dissolving the Peptide Incorrect solvent.Refer to the manufacturer's datasheet for the recommended solvent. Sterile, high-purity water or dilute acetic acid are common choices.[7] Sonication may aid in dissolving the peptide.
Peptide has degraded or aggregated.This may be irreversible. Ensure proper storage from the time of receipt to prevent this.
Visible Change in Appearance (e.g., color) Oxidation or degradation.This can be a sign of peptide instability, particularly for those containing Cys, Met, or Trp, which may cause browning.[1] It is best to use a fresh vial of the peptide.

Storage Condition Summary

Form Temperature Duration Key Considerations
Lyophilized -20°CShort to Medium-term (months to a year)Protect from light and moisture.[1][4]
-80°CLong-term (years)Optimal for maximum stability.[2][3]
Reconstituted Solution 4°CShort-term (up to one week)Use sterile buffers (pH 5-6).[7][8]
-20°CMedium-term (weeks to months)Aliquot to avoid freeze-thaw cycles.[2][9]
-80°CLong-term (up to a year)Recommended for prolonged storage of solutions.[10]

Experimental Workflow: Peptide Handling and Storage

Peptide_Handling_Workflow Peptide Handling and Storage Workflow cluster_receipt Peptide Receipt cluster_reconstitution Reconstitution cluster_storage_solution Solution Storage cluster_usage Experimental Use Receive Receive Lyophilized Peptide Inspect Inspect Vial for Damage Receive->Inspect Store_Initial Store at -20°C or -80°C Inspect->Store_Initial Equilibrate Equilibrate Vial to Room Temp Store_Initial->Equilibrate Prepare for Use Reconstitute Reconstitute with Sterile Solvent Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C or -80°C Aliquot->Store_Solution Thaw Thaw a Single Aliquot Store_Solution->Thaw Prepare for Use Use Use in Experiment Thaw->Use

Caption: Workflow for proper handling and storage of peptides.

References

Technical Support Center: Optimizing (p-Iodo-Phe7)-ACTH (4-10) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (p-Iodo-Phe7)-ACTH (4-10). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this melanocortin receptor antagonist in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is (p-Iodo-Phe7)-ACTH (4-10) and what is its primary mechanism of action in cell culture?

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic derivative of the adrenocorticotropic hormone (ACTH) fragment 4-10. It functions as a competitive antagonist for melanocortin receptors (MCRs), particularly MC3, MC4, and MC5 receptors.[1][2] In cell culture, it is used to block the signaling pathways activated by melanocortin agonists like α-melanocyte-stimulating hormone (α-MSH). The primary mechanism involves competing with endogenous or exogenously added agonists for binding to MCRs, thereby inhibiting downstream signaling cascades, such as the production of cyclic AMP (cAMP).[1]

Q2: What is the optimal solvent for dissolving lyophilized (p-Iodo-Phe7)-ACTH (4-10)?

For initial reconstitution of the lyophilized peptide, sterile, distilled water is a suitable solvent. To enhance solubility, especially for preparing concentrated stock solutions, adding a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer can be beneficial. It is recommended to first dissolve the peptide in a minimal amount of organic solvent and then slowly add this solution to the aqueous buffer while vortexing to prevent precipitation.

Q3: What is a typical starting concentration range for (p-Iodo-Phe7)-ACTH (4-10) in cell culture experiments?

Based on available literature, a common effective concentration for in vitro studies is around 1 µM.[1] However, the optimal concentration is highly dependent on the specific cell line, the expression level of the target melanocortin receptor, and the concentration of the agonist being antagonized. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A starting range of 10 nM to 10 µM is often a good starting point for such optimization studies.

Q4: How stable is (p-Iodo-Phe7)-ACTH (4-10) in cell culture medium?

While specific stability data for (p-Iodo-Phe7)-ACTH (4-10) in cell culture media is not extensively documented, ACTH and its analogs are known to be susceptible to degradation by proteases present in serum-containing media. Iodinated peptides may also be subject to deiodination.[3] For experiments longer than a few hours, it is advisable to use serum-free media or to replenish the peptide at regular intervals. It is best practice to prepare fresh working solutions of the peptide for each experiment to ensure potency.

Q5: Can (p-Iodo-Phe7)-ACTH (4-10) be cytotoxic to cells?

There is no widespread evidence to suggest that (p-Iodo-Phe7)-ACTH (4-10) is cytotoxic at typical working concentrations. However, as with any experimental treatment, it is crucial to assess the potential for cytotoxicity in your specific cell line. This can be done using standard cell viability assays such as MTT, XTT, or trypan blue exclusion assays. It is also important to consider the potential effects of the solvent (e.g., DMSO) on cell viability and include appropriate vehicle controls in your experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable antagonist effect 1. Suboptimal peptide concentration: The concentration of the antagonist may be too low to effectively compete with the agonist. 2. Degraded peptide: The peptide may have degraded due to improper storage or handling. 3. Low receptor expression: The cell line may not express the target melanocortin receptor at a sufficient level. 4. High agonist concentration: The concentration of the agonist may be too high, overwhelming the antagonist.1. Perform a dose-response experiment with a wider concentration range of (p-Iodo-Phe7)-ACTH (4-10). 2. Prepare fresh stock and working solutions of the peptide. Ensure proper storage of the lyophilized powder at -20°C or -80°C. 3. Verify the expression of the target MCR in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to express the receptor of interest (e.g., HEK293 cells stably expressing MC4R). 4. Reduce the concentration of the agonist used for stimulation.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable responses. 2. Pipetting errors: Inaccurate pipetting of the peptide or other reagents. 3. Peptide precipitation: The peptide may have precipitated out of solution, leading to inconsistent concentrations.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. 2. Use calibrated pipettes and ensure proper mixing of all solutions. 3. Visually inspect the working solution for any signs of precipitation. If observed, refer to the solubility troubleshooting flowchart below.
Unexpected agonist activity 1. Peptide purity: The peptide preparation may contain impurities with agonist activity. 2. Partial agonism: At certain concentrations or in specific cell systems, some antagonists can exhibit partial agonist activity.1. Ensure you are using a high-purity grade of the peptide. 2. Carefully analyze the dose-response curve. If a slight increase in signal is observed at some concentrations in the absence of an agonist, it may indicate partial agonism.
Low signal in cAMP assay 1. Poor cell health: Unhealthy or dying cells will not respond optimally. 2. Ineffective PDE inhibitor: Phosphodiesterases (PDEs) degrade cAMP. An ineffective inhibitor will lead to a low signal. 3. Suboptimal assay conditions: Incorrect incubation times or temperatures can affect the assay performance.1. Ensure cells are healthy and in the logarithmic growth phase. 2. Use a fresh, potent PDE inhibitor like IBMX at an optimized concentration. 3. Optimize the agonist stimulation time and assay incubation times according to the manufacturer's protocol for your cAMP assay kit.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the effective concentration of (p-Iodo-Phe7)-ACTH (4-10) for inhibiting agonist-induced cAMP production.

Materials:

  • (p-Iodo-Phe7)-ACTH (4-10)

  • Melanocortin receptor-expressing cells (e.g., HEK293-hMC4R)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Agonist (e.g., α-MSH)

  • cAMP assay kit (e.g., HTRF or luminescence-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the melanocortin receptor-expressing cells in a 96-well plate at a predetermined optimal density and culture overnight.

  • Peptide Preparation: Prepare a stock solution of (p-Iodo-Phe7)-ACTH (4-10) in an appropriate solvent (e.g., sterile water or DMSO). From this stock, prepare a serial dilution of the peptide in serum-free medium or assay buffer.

  • Pre-incubation with Antagonist: Wash the cells with serum-free medium. Add the different concentrations of (p-Iodo-Phe7)-ACTH (4-10) to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (medium or buffer with the same final concentration of solvent).

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80 of α-MSH) to the wells already containing the antagonist and incubate for the optimal stimulation time (determined previously, often 15-30 minutes). Include a control with only the agonist and no antagonist.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration (or assay signal) against the log of the (p-Iodo-Phe7)-ACTH (4-10) concentration. This will generate a dose-response curve from which you can determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the potential cytotoxicity of (p-Iodo-Phe7)-ACTH (4-10).

Materials:

  • (p-Iodo-Phe7)-ACTH (4-10)

  • Target cell line

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Peptide Treatment: Treat the cells with a range of concentrations of (p-Iodo-Phe7)-ACTH (4-10) for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Data Presentation

Table 1: Effective Concentrations of (p-Iodo-Phe7)-ACTH (4-10) in different in vitro systems.

Cell LineReceptor TargetAgonist UsedEffective Antagonist ConcentrationReadoutReference
HEK293MC3, MC4, MC5α-MSH (1 nM - 1 µM)1 µMcAMP accumulation[1]
Canine Adrenocortical CellsMC2RACTH (50 nM)5 µM (for a related antagonist)Cortisol Production[4]
COS-1MC1, MC3, MC4, MC5α-MSH0.1 µM (for a related antagonist)cAMP accumulation

Note: Data for related antagonists are included to provide a broader context for concentration ranges.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis reconstitute Reconstitute Peptide add_antagonist Add (p-Iodo-Phe7)-ACTH (4-10) reconstitute->add_antagonist seed_cells Seed Cells in 96-well Plate seed_cells->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add Agonist (e.g., α-MSH) incubate_antagonist->add_agonist incubate_agonist Incubate add_agonist->incubate_agonist lyse_cells Lyse Cells incubate_agonist->lyse_cells measure_cAMP Measure cAMP lyse_cells->measure_cAMP plot_curve Plot Dose-Response Curve measure_cAMP->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Experimental workflow for determining the optimal concentration.

signaling_pathway agonist Agonist (e.g., α-MSH) receptor Melanocortin Receptor (MCR) agonist->receptor Binds & Activates antagonist (p-Iodo-Phe7)-ACTH (4-10) antagonist->receptor Binds & Blocks g_protein G-Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: Melanocortin receptor signaling pathway and point of antagonism.

troubleshooting_solubility start Start: Dissolve Peptide step1 Try sterile water or aqueous buffer start->step1 decision1 Is it soluble? step1->decision1 step2 Use minimal amount of organic solvent (DMSO/DMF) decision1->step2 No end_success Success: Peptide is in solution decision1->end_success Yes step3 Slowly add to aqueous buffer while vortexing step2->step3 decision2 Is it soluble? step3->decision2 step4 Adjust pH. If acidic peptide, use basic buffer. If basic peptide, use acidic buffer. decision2->step4 No decision2->end_success Yes end_fail Consider alternative solvent or custom synthesis with solubility enhancement step4->end_fail

Caption: Troubleshooting flowchart for peptide solubility.

References

Technical Support Center: Preventing Degradation of ACTH Analog Peptides in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ACTH analog peptides. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of these peptides in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ACTH analog peptide degradation in solution?

A1: The primary causes of degradation for ACTH analog peptides in solution are chemical and physical instability.

Chemical Instability:

  • Deamidation: The deamidation of asparagine (Asn) residues is a major pathway for ACTH degradation.[1] This non-enzymatic reaction is highly dependent on pH, with rates increasing significantly in neutral to alkaline conditions.[1][2] Under these conditions, deamidation typically proceeds through a cyclic imide intermediate.[1][2] In acidic environments (pH < 4), direct hydrolysis of the Asn side chain is the predominant mechanism.[1][3]

  • Oxidation: Methionine (Met) and Cysteine (Cys) residues within the peptide sequence are susceptible to oxidation.[2] This can be triggered by exposure to atmospheric oxygen, trace metal ions, and light.

  • Hydrolysis: Peptide bonds can be cleaved through hydrolysis, particularly at aspartic acid (Asp) residues. This process is catalyzed by both acidic and basic conditions.

Physical Instability:

  • Adsorption: Peptides can adsorb to the surfaces of laboratory plastics (e.g., tubes, pipette tips), leading to a reduction in the effective concentration of the peptide in solution.[2]

  • Aggregation: Peptides can self-associate to form aggregates, which may be inactive and can interfere with experimental results.[2] Factors such as pH, temperature, and peptide concentration can influence aggregation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can lead to aggregation and degradation.[2]

Enzymatic Degradation:

  • In biological samples such as serum or plasma, proteases can rapidly degrade ACTH analogs.[4]

Q2: How should I store my lyophilized and reconstituted ACTH analog peptides?

A2: Proper storage is crucial for maintaining the integrity of your ACTH analogs.

  • Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C or, ideally, at -80°C.[2] Vials should be tightly sealed and protected from moisture and light. Before opening, it is good practice to allow the vial to warm to room temperature in a desiccator to prevent condensation.[2]

  • Reconstituted Peptides: Once in solution, it is highly recommended to prepare single-use aliquots to avoid multiple freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified for your specific peptide and formulation.[5]

Q3: Which form of ACTH is generally more stable for research purposes?

A3: The full-length ACTH(1-39) is generally more stable than many of its shorter fragments. The C-terminal region (residues 25-39) contributes to the overall stability of the molecule and increases its half-life.[2] However, the primary biological activity resides in the N-terminal 1-24 amino acid sequence.[2] For many research applications, synthetic analogs of ACTH(1-24), such as tetracosactide, are used. These can be further modified to enhance stability.[6]

Q4: Can I improve the stability of my ACTH analog by modifying its sequence?

A4: Yes, chemical modifications to the peptide sequence can significantly enhance stability. For example, substituting degradation-prone amino acids with more stable ones can prevent deamidation and oxidation. The addition of a C-terminal tripeptide, Pro-Gly-Pro (PGP), has been shown to increase the duration of action of ACTH analogs.

Troubleshooting Guides

Problem 1: Loss of Peptide Activity in Solution

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Deamidation - Optimize pH: Maintain the peptide solution at an acidic pH (ideally between 3 and 5) to minimize the rate of deamidation.[3] Avoid neutral or alkaline buffers for storage. - Buffer Selection: Use buffers with low reactivity. Citrate and acetate (B1210297) buffers are often preferred over phosphate (B84403) buffers, which can sometimes catalyze deamidation.
Oxidation - Use Antioxidants: Add antioxidants such as L-methionine (e.g., 0.1-1 mg/mL) or ascorbic acid to the solution to act as scavengers for reactive oxygen species.[7][8] - Inert Gas: Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen. - Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
Adsorption to Surfaces - Use Low-Binding Tubes: Utilize polypropylene (B1209903) or siliconized tubes to minimize surface adsorption. - Include a Carrier Protein: For very dilute solutions, adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% can help prevent the peptide from adsorbing to surfaces.[5]
Aggregation - Adjust pH and Ionic Strength: Screen different pH values and salt concentrations to find conditions that minimize aggregation. - Add Solubilizing Agents: In some cases, small amounts of organic solvents or non-ionic surfactants can help maintain solubility.
Proteolytic Degradation (in biological samples) - Add Protease Inhibitors: When working with serum, plasma, or cell culture media containing serum, add a broad-spectrum protease inhibitor cocktail or a specific inhibitor like aprotinin.[4]
Problem 2: Inconsistent Results Between Experiments

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Peptide Concentration - Aliquot Stock Solutions: Prepare and use fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles and to ensure consistent starting concentrations.[2] - Accurate Pipetting: Use calibrated pipettes and proper technique, especially for small volumes.
Degradation During Experiment - Maintain Temperature Control: Keep peptide solutions on ice during experimental setup. - Minimize Incubation Times: Design experiments to have the shortest possible incubation times at physiological temperatures.
Variability in Reagent Quality - Use High-Purity Reagents: Ensure all solvents, buffers, and other reagents are of high purity and free of contaminants that could promote degradation (e.g., metal ions).

Data Presentation: Stability of ACTH Analogs Under Various Conditions

The following tables provide representative quantitative data on the stability of ACTH analogs.

Table 1: Effect of pH on the Deamidation Rate of ACTH(1-24) at 37°C

pHBuffer SystemHalf-life (t½) of Intact Peptide (days)
3.050 mM Citrate> 100
5.050 mM Acetate45
7.450 mM Phosphate5
9.050 mM Borate1

Note: Data are representative and may vary depending on the specific ACTH analog and buffer components.

Table 2: Impact of Antioxidants on the Oxidation of ACTH(1-39) at 25°C in the Presence of Trace Metals

Formulation (in pH 6.0 Phosphate Buffer)% Oxidized Methionine after 7 days
No Additives25%
+ 0.1% L-Methionine< 2%
+ 0.05% Ascorbic Acid5%

Note: Oxidation is a significant degradation pathway for ACTH analogs containing methionine.[4]

Table 3: Influence of Storage Temperature on the Stability of an ACTH Analog in Solution (pH 5.0 Acetate Buffer)

Storage Temperature% Remaining Intact Peptide after 30 days
4°C95%
25°C (Room Temperature)60%
37°C20%

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Assay for ACTH Analogs

This protocol describes a general method for assessing the stability of an ACTH analog in solution by separating the intact peptide from its degradation products.[2]

Materials:

  • ACTH analog solution

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Quenching solution (e.g., 10% TFA in water)

Procedure:

  • Sample Preparation:

    • Prepare the ACTH analog solution in the desired buffer at a known concentration (e.g., 1 mg/mL).

    • At specified time points during the stability study, withdraw an aliquot of the sample.

    • Quench the degradation process by adding the quenching solution to a final concentration of 1% TFA. This acidifies the sample and denatures any enzymes.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a fixed volume of the prepared sample (e.g., 20 µL).

    • Elute the peptides using a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact ACTH analog based on its retention time from a time-zero sample.

    • Integrate the peak areas of the intact peptide and any degradation products.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point.

Protocol 2: Forced Degradation Study of an ACTH Analog

Forced degradation studies are used to identify potential degradation products and establish the specificity of the stability-indicating analytical method.[9][10][11][12]

Procedure:

  • Acid Hydrolysis: Incubate the ACTH analog solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the ACTH analog solution in 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Treat the ACTH analog solution with 0.1% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Incubate the ACTH analog solution at 70°C for 48 hours.

  • Photodegradation: Expose the ACTH analog solution to a light source (e.g., UV lamp) for a specified duration.

  • Analysis: After each stress condition, neutralize the samples if necessary and analyze them by RP-HPLC (as described in Protocol 1) and mass spectrometry to identify the degradation products.

Visualizations

cluster_deamidation Deamidation Pathway (Neutral/Alkaline pH) ACTH_Asn ACTH Analog (with Asparagine) Imide Cyclic Imide Intermediate ACTH_Asn->Imide Slow Asp_isoAsp Degraded ACTH Analog (Aspartate and Isoaspartate) Imide->Asp_isoAsp Fast

Deamidation of ACTH analogs via a cyclic imide intermediate.

cluster_workflow Stability Testing Workflow Prep Prepare ACTH Analog Solution (with/without stabilizers) Incubate Incubate at Specific Conditions (Time, Temp, pH) Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Degradation (e.g., add TFA) Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Data Quantify Remaining Intact Peptide Analyze->Data

Experimental workflow for assessing peptide stability.

cluster_troubleshooting Troubleshooting Logic Loss Loss of Peptide Activity Check_pH Check pH of Solution Loss->Check_pH Check_Storage Review Storage Conditions Loss->Check_Storage Check_Reagents Assess Reagent Quality Loss->Check_Reagents Adjust_pH Adjust to pH 3-5 Check_pH->Adjust_pH pH > 6 Add_Antioxidant Add Antioxidant/ Use Inert Gas Check_Storage->Add_Antioxidant Oxidation Suspected Aliquot Aliquot & Store at -80°C Check_Storage->Aliquot Freeze-Thaw Cycles Use_Pure Use High-Purity Reagents Check_Reagents->Use_Pure Contamination Suspected

A logical approach to troubleshooting peptide instability.

References

troubleshooting inconsistent results in grooming behavior assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in grooming behavior assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My grooming assay results are highly variable between individual animals of the same group. What are the potential causes and solutions?

Inconsistent grooming behavior within the same experimental group can stem from a variety of factors, ranging from subtle environmental cues to the animals' physiological states.

Troubleshooting Steps:

  • Environmental Factors: Grooming is highly sensitive to environmental conditions.[1] Ensure that lighting, temperature, humidity, and noise levels are consistent across all test arenas and throughout the duration of the experiment. Even subtle changes can introduce variability.[1]

  • Handling and Acclimation: Improper handling can induce stress, which significantly impacts grooming behavior.[2][3] Implement a consistent handling protocol for all animals and ensure they are adequately acclimated to the testing room and apparatus before the assay begins. A standard acclimation period of at least 30-60 minutes is recommended.

  • Novelty and Stress: Exposure to a novel environment can increase grooming behavior.[2] To minimize this, ensure the testing arena is free from unfamiliar odors or objects. If the protocol involves a stressor, its application must be precisely controlled and consistent for all subjects.[3]

  • Social Environment: For social animals like rodents, the housing conditions can influence baseline grooming levels. Housing density and social hierarchy can be contributing factors. Ensure stable social groups and consider single housing only when experimentally justified, as isolation can also be a stressor.

  • Genetic and Strain Differences: Different strains of mice and rats exhibit significant variations in baseline grooming levels and patterns.[4][5] Be aware of the specific grooming phenotype of the strain you are using. If you are using a mixed-strain background, this could be a major source of variability.

Q2: I am observing a ceiling or floor effect in my grooming data. How can I address this?

A ceiling effect (all animals grooming at a maximum level) or a floor effect (minimal to no grooming) can mask the true effects of your experimental manipulation.

Troubleshooting Steps:

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes.

    • For floor effects , consider using a mild stressor to elicit a baseline level of grooming that can then be modulated by your experimental variable. The splash test, where a sucrose (B13894) solution is sprayed on the animal's back, is a common method to induce grooming.[6][7]

    • For ceiling effects , the stressor or stimulus may be too potent. Consider reducing the intensity or duration of the stimulus.

  • Scoring Method: Your scoring method might not be granular enough. Instead of just measuring total grooming time, consider analyzing the microstructure of grooming, such as the frequency and duration of individual grooming bouts or the sequence of grooming patterns.

  • Pharmacological Interventions: If you are using drugs to modulate grooming, the dose may be inappropriate. A dose-response study is crucial to identify a dose that produces a measurable effect without causing a maximal or minimal response.

Q3: How do I choose between manual and automated scoring for my grooming assay?

The choice between manual and automated scoring depends on the specific research question, available resources, and the desired level of detail.

Scoring MethodProsCons
Manual Scoring - High accuracy for complex behaviors. - Allows for detailed analysis of grooming microstructure (e.g., syntactic chain).[8] - Lower initial setup cost.- Labor-intensive and time-consuming.[9][10][11] - Prone to inter-rater variability.[9][10][12] - Can be subjective.
Automated Scoring - High-throughput and efficient.[4][9] - Objective and consistent, reducing inter-rater variability.[9] - Can provide continuous data collection over long periods.- May require significant initial investment in software and hardware. - May not accurately capture all nuances of complex grooming patterns.[12][13] - Requires careful validation against manual scoring.[12][13]

Recommendation: For studies requiring detailed analysis of grooming patterns and sequences, manual scoring by a trained observer is often the gold standard.[9] For high-throughput screening or long-duration studies focusing on total grooming time, automated systems can be highly effective.[4][9] A combination of both, where an automated system is validated with a subset of manually scored data, can provide a robust and efficient solution.[12][13]

Q4: My results from a pharmacological study on grooming are not consistent with the literature. What could be the reason?

Discrepancies between your findings and published data can arise from a number of subtle but critical differences in experimental design.

Troubleshooting Steps:

  • Drug Administration:

    • Route and Timing: The route of administration (e.g., IP, SC, oral gavage) and the timing of the injection relative to the behavioral test are critical. Ensure your protocol aligns with established methods.

    • Vehicle Control: The vehicle used to dissolve the drug can have its own behavioral effects. Always include a vehicle-only control group.

  • Pharmacokinetics: The dose and the time course of the drug's action can vary between different animal strains, sexes, and ages. A pilot study to determine the optimal dose and time window for your specific experimental conditions is highly recommended.

  • Off-Target Effects: The drug may have off-target effects that indirectly influence grooming (e.g., sedation, hyperactivity). It is important to run control tests to assess general locomotor activity.

  • Environmental Context: As mentioned earlier, the testing environment can significantly interact with drug effects.[2] Ensure your testing conditions are as similar as possible to those reported in the literature you are comparing your results to.

Experimental Protocols

Protocol 1: Rodent Spontaneous Grooming Assay in a Novel Environment

This protocol is designed to assess baseline and novelty-induced grooming behavior in mice or rats.

Materials:

  • Standard rodent cages (one per animal)

  • Clean, empty testing arena (e.g., open field box, 40x40x40 cm)

  • Video recording system positioned above the arena

  • Stopwatch or behavioral scoring software

Procedure:

  • Acclimation: Bring the animals to the testing room at least 60 minutes before the start of the experiment to acclimate.

  • Habituation (Optional): For some studies, you may want to habituate the animals to the testing arena on a previous day to reduce novelty-induced grooming and measure baseline grooming in a familiar environment.

  • Testing:

    • Gently place the animal in the center of the testing arena.

    • Start the video recording and a stopwatch simultaneously.

    • Leave the room to avoid experimenter interference.

    • Record the animal's behavior for a predetermined period (e.g., 10-15 minutes).

  • Scoring:

    • A trained observer, blind to the experimental conditions, should score the videos.

    • The total time spent grooming is the primary measure.

    • For a more detailed analysis, score the frequency and duration of individual grooming bouts. A grooming bout is typically defined as a continuous period of grooming, with pauses of no more than 5 seconds.[14]

Protocol 2: Sucrose Splash Test for Induced Grooming

This protocol is used to elicit a robust grooming response, which is particularly useful for studying anhedonia-like behavior or when baseline grooming is low.[6]

Materials:

  • 10% sucrose solution in a spray bottle

  • Clean testing cages

  • Video recording system

  • Stopwatch or behavioral scoring software

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes.

  • Habituation: Place each animal individually in a clean testing cage for 10 minutes to habituate.

  • Induction:

    • Briefly remove the animal from the cage.

    • Spray the 10% sucrose solution once or twice on the animal's dorsal coat.

    • Immediately return the animal to the testing cage.

  • Recording and Scoring:

    • Record the animal's behavior for 5-10 minutes.

    • Score the latency to the first grooming bout and the total time spent grooming.

Visualizations

TroubleshootingWorkflow start Inconsistent Grooming Results check_variability High Inter-Individual Variability? start->check_variability check_effect Ceiling or Floor Effect? check_variability->check_effect No env_factors Review Environmental Factors: - Lighting, Temp, Noise - Consistent Handling & Acclimation - Minimize Novelty/Stress check_variability->env_factors Yes check_scoring Manual vs. Automated Scoring Issue? check_effect->check_scoring No assay_sensitivity Adjust Assay Sensitivity: - Induce grooming (Splash Test) - Reduce stressor intensity check_effect->assay_sensitivity Yes check_pharma Inconsistent Pharmacological Results? check_scoring->check_pharma No manual_pros_cons Manual Scoring: + High Accuracy - Labor Intensive, Subjective check_scoring->manual_pros_cons Yes drug_admin Verify Drug Administration: - Route, Timing, Vehicle Control check_pharma->drug_admin Yes end Refined & Consistent Results check_pharma->end No genetic_factors Consider Genetic Background: - Strain-specific grooming patterns - Mixed vs. Pure Strain env_factors->genetic_factors genetic_factors->end scoring_granularity Refine Scoring Method: - Analyze microstructure (bouts, sequence) assay_sensitivity->scoring_granularity scoring_granularity->end automated_pros_cons Automated Scoring: + High Throughput, Objective - Lower nuance, needs validation manual_pros_cons->automated_pros_cons automated_pros_cons->end pk_pd Consider Pharmacokinetics: - Dose-response, Time course drug_admin->pk_pd off_target Assess Off-Target Effects: - Locomotor activity controls pk_pd->off_target off_target->end

Caption: Troubleshooting workflow for inconsistent grooming assay results.

GroomingAssayProtocol cluster_prep Preparation cluster_spontaneous Spontaneous Grooming cluster_induced Induced Grooming (Splash Test) acclimation Acclimate Animal to Testing Room (min. 60 mins) place_in_arena Place Animal in Novel Arena acclimation->place_in_arena hab_cage Habituate to Clean Cage (10 mins) acclimation->hab_cage record_spontaneous Record Behavior (10-15 mins) place_in_arena->record_spontaneous score_spontaneous Score Total Grooming Time & Bout Frequency record_spontaneous->score_spontaneous spray_sucrose Spray Dorsal Coat with 10% Sucrose Solution hab_cage->spray_sucrose record_induced Record Behavior (5-10 mins) spray_sucrose->record_induced score_induced Score Latency to Groom & Total Grooming Time record_induced->score_induced

Caption: Experimental workflows for spontaneous and induced grooming assays.

References

Technical Support Center: (p-Iodo-Phe7)-ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (p-Iodo-Phe7)-ACTH (4-10). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this melanocortin receptor antagonist in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of its receptor selectivity.

Frequently Asked Questions (FAQs)

Q1: What is (p-Iodo-Phe7)-ACTH (4-10) and what is its primary mechanism of action?

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic derivative of the adrenocorticotropic hormone (ACTH) fragment 4-10.[1][2] It functions as a competitive antagonist at specific melanocortin (MC) receptors, primarily targeting the MC3, MC4, and MC5 subtypes.[1][3][4] Its primary mechanism is to block the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), thereby inhibiting downstream signaling pathways such as cyclic AMP (cAMP) accumulation.[1][5]

Q2: What is the selectivity profile of (p-Iodo-Phe7)-ACTH (4-10) across melanocortin receptors?

(p-Iodo-Phe7)-ACTH (4-10) displays notable selectivity among the melanocortin receptor subtypes. It is a potent antagonist at the MC3, MC4, and MC5 receptors.[3][4] In contrast, it has a lower affinity for the MC1 receptor.[1][6] This selectivity makes it a valuable tool for investigating the specific physiological roles of the MC3, MC4, and MC5 receptors.

Q3: I am observing no antagonist effect in my cell-based assay. What could be the issue?

Several factors could contribute to a lack of antagonist activity. First, ensure the integrity and correct concentration of your (p-Iodo-Phe7)-ACTH (4-10) stock solution. Peptides, especially iodinated ones, can be susceptible to degradation. It is also crucial to use an appropriate concentration of the agonist (e.g., α-MSH). If the agonist concentration is too high, it may overcome the competitive antagonism. Finally, confirm that the cell line you are using expresses the target melanocortin receptor (MC3, MC4, or MC5) at a sufficient level.

Q4: My peptide has low solubility in aqueous buffers. How should I dissolve it?

For peptides with hydrophobic residues, like (p-Iodo-Phe7)-ACTH (4-10), aqueous solubility can be a challenge.[7] It is recommended to first attempt dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7] The resulting stock solution can then be added dropwise to your aqueous experimental buffer while vortexing to prevent precipitation.[7] For basic peptides, a dilute acidic solution (e.g., 0.1% acetic acid) may aid dissolution, while acidic peptides may dissolve better in a dilute basic solution (e.g., 0.1% ammonium (B1175870) bicarbonate).[7]

Q5: Are there known off-target effects for (p-Iodo-Phe7)-ACTH (4-10)?

Currently, there is limited publicly available data on the comprehensive off-target screening of (p-Iodo-Phe7)-ACTH (4-10) against a broad panel of other G-protein coupled receptors (GPCRs) or other protein targets. While it shows selectivity within the melanocortin receptor family, researchers should be mindful of the potential for interactions with other receptors, especially at higher concentrations. To experimentally address this, one could utilize commercial off-target screening services or perform counterscreening against a panel of relevant receptors.[8][9][10]

Troubleshooting Guides

Issue 1: Inconsistent results in in vivo studies.
  • Problem: High variability in behavioral responses (e.g., grooming behavior) in rats following intracerebroventricular (ICV) injection.

  • Possible Causes & Solutions:

    • Incorrect Cannula Placement: Verify the stereotactic coordinates for ICV injection and confirm cannula placement with a dye injection (e.g., Evans blue) in a subset of animals before commencing the main study.

    • Peptide Stability: Iodinated peptides can be susceptible to in vivo degradation.[11] Prepare fresh solutions of (p-Iodo-Phe7)-ACTH (4-10) for each experiment and protect them from light. Consider performing a preliminary experiment to assess the peptide's half-life in cerebrospinal fluid if stability is a major concern.

    • Animal Stress: Stress can influence baseline grooming behavior. Ensure adequate acclimatization of the animals to the experimental setup and handling procedures to minimize stress-induced artifacts.

Issue 2: Difficulty in achieving complete peptide dissolution.
  • Problem: The lyophilized (p-Iodo-Phe7)-ACTH (4-10) powder does not fully dissolve, or a precipitate forms upon dilution into aqueous buffers.

  • Possible Causes & Solutions:

    • Inappropriate Solvent: As outlined in the FAQs, water may not be the optimal solvent. Start with a minimal amount of DMSO.

    • pH of the Buffer: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the final buffer away from the pI may improve solubility.[7]

    • Sonication: Gentle sonication can aid in the dissolution of peptide aggregates.[7]

Quantitative Data Summary

The antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) at the melanocortin receptors is quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Receptor SubtypeSpeciespA2 ValueReference
MC3Rat7.4[3]
MC4Human8.4[3]
MC5Ovine7.9[3]

A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

cAMP Accumulation Assay to Determine Antagonist Activity

This protocol is designed to measure the ability of (p-Iodo-Phe7)-ACTH (4-10) to inhibit α-MSH-induced cAMP production in cells expressing a target melanocortin receptor.

  • Cell Culture: Plate HEK293 cells stably expressing the melanocortin receptor of interest (MC3, MC4, or MC5) in a 96-well plate and grow to confluence.

  • Assay Medium: Prepare an assay medium consisting of serum-free DMEM or HBSS supplemented with a phosphodiesterase inhibitor such as 0.5 mM isobutylmethylxanthine (IBMX) to prevent cAMP degradation.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of (p-Iodo-Phe7)-ACTH (4-10) in the assay medium.

    • Aspirate the culture medium from the cells and add the (p-Iodo-Phe7)-ACTH (4-10) solutions.

    • Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare a solution of α-MSH in the assay medium at a concentration that elicits a submaximal response (typically around the EC80).

    • Add the α-MSH solution to the wells already containing the antagonist and incubate for 10-15 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a dose-response curve for the antagonist's inhibition of the agonist response.

    • Calculate the IC50 value, which can then be used in a Schild analysis to determine the pA2 value.

In Vivo Inhibition of α-MSH-Induced Grooming Behavior in Rats

This protocol describes the procedure for assessing the in vivo antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) by measuring its ability to block excessive grooming induced by α-MSH.

  • Animal Model: Male Wistar rats are commonly used for this behavioral assay.

  • Surgical Procedure:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Implant a permanent guide cannula into the lateral cerebral ventricle. The coordinates for injection may need to be optimized for the specific age and strain of the rats.[12][13]

    • Allow the animals to recover from surgery for at least one week.

  • Drug Administration:

    • Dissolve (p-Iodo-Phe7)-ACTH (4-10) and α-MSH in sterile saline.

    • On the day of the experiment, gently restrain the rat and perform an intracerebroventricular (ICV) injection through the guide cannula.

    • For antagonist studies, inject (p-Iodo-Phe7)-ACTH (4-10) (e.g., 15 µg per animal) a few minutes prior to the injection of α-MSH (e.g., 1.5 µg per animal).[1]

  • Behavioral Observation:

    • Immediately after the injections, place the rat in a clean observation cage.

    • Videotape the animal's behavior for a set period (e.g., 60 minutes).

    • Score the total time spent grooming during the observation period.

  • Data Analysis: Compare the grooming scores between different treatment groups (vehicle, α-MSH alone, antagonist alone, and antagonist + α-MSH) using appropriate statistical tests.

Visualizations

signaling_pathway cluster_membrane Cell Membrane MCR MC4R G_protein Gs MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts aMSH α-MSH (Agonist) aMSH->MCR Binds & Activates Antagonist (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) Antagonist->MCR Binds & Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Antagonistic action of (p-Iodo-Phe7)-ACTH (4-10) on the MC4R signaling pathway.

experimental_workflow cluster_invitro In Vitro: cAMP Assay cluster_invivo In Vivo: Grooming Assay plate_cells Plate MC4R-expressing HEK293 cells add_antagonist Pre-incubate with (p-Iodo-Phe7)-ACTH (4-10) plate_cells->add_antagonist add_agonist Stimulate with α-MSH add_antagonist->add_agonist measure_cAMP Lyse cells and measure cAMP add_agonist->measure_cAMP cannulate Implant ICV cannula in rats inject_antagonist ICV injection of (p-Iodo-Phe7)-ACTH (4-10) cannulate->inject_antagonist inject_agonist ICV injection of α-MSH inject_antagonist->inject_agonist observe Record and score grooming behavior inject_agonist->observe

Caption: Experimental workflows for in vitro and in vivo characterization.

References

Technical Support Center: Enhancing Peptide Antagonist Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide antagonists. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low bioavailability in peptide antagonist experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of my peptide antagonist?

A1: The low bioavailability of peptide antagonists is typically due to a combination of factors:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal (GI) tract and in systemic circulation.[1]

  • Poor Membrane Permeability: The hydrophilic nature and large size of many peptides hinder their ability to passively diffuse across cell membranes, such as the intestinal epithelium.[1]

  • Rapid Clearance: Peptides are often rapidly cleared from the bloodstream by the kidneys and the reticuloendothelial system.[2]

  • Physicochemical Instability: Issues like aggregation and poor solubility can reduce the amount of active peptide available for absorption.[3][4]

Q2: What are the main strategies to improve the oral bioavailability of peptide antagonists?

A2: Several strategies can be employed to enhance the oral bioavailability of peptide antagonists:

  • Chemical Modifications: Altering the peptide structure through methods like PEGylation, lipidation, or cyclization can improve stability and permeability.

  • Formulation Strategies: Encapsulating the peptide in delivery systems like nanoparticles or liposomes can protect it from degradation and enhance absorption.

  • Permeation Enhancers: Co-administering the peptide with agents that transiently increase the permeability of the intestinal epithelium.[1]

  • Enzyme Inhibitors: Including protease inhibitors in the formulation can prevent enzymatic degradation in the GI tract.[5]

  • Cell-Penetrating Peptides (CPPs): Conjugating the antagonist to a CPP can facilitate its transport across cell membranes.[6][7][8]

Q3: How can I improve the in vivo stability of my peptide antagonist?

A3: To enhance in vivo stability, consider the following modifications:

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at protease cleavage sites can significantly reduce enzymatic degradation.

  • Cyclization: Creating a cyclic peptide structure restricts its conformation, making it less accessible to proteases.

  • Terminal Modifications: Capping the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation) can block exopeptidase activity.

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance and shielding it from enzymes.[2][9][10]

Troubleshooting Guides

Guide 1: Low In Vitro Activity of Peptide Antagonist

Problem: My peptide antagonist shows lower than expected or no activity in my cell-based assay.

Potential Cause Troubleshooting Steps
Peptide Degradation 1. Re-check the purity and identity of your peptide stock using Mass Spectrometry (MS) and HPLC.[11] 2. Ensure proper storage conditions (lyophilized at -20°C or -80°C, protected from light and moisture). 3. Prepare fresh solutions for each experiment.
Poor Solubility 1. Assess the peptide's sequence for hydrophobicity.[11] 2. For acidic peptides, try dissolving in a basic buffer; for basic peptides, use an acidic buffer.[11] 3. For hydrophobic peptides, dissolve in a minimal amount of an organic solvent (e.g., DMSO) before diluting in aqueous buffer.[11] 4. Use sonication to aid dissolution.[11]
Aggregation 1. Visually inspect the solution for precipitates. 2. Optimize the pH and buffer concentration to be away from the peptide's isoelectric point (pI). 3. Consider resynthesis with the incorporation of "gatekeeper" residues or backbone modifications to disrupt aggregation.[3][4]
Suboptimal Assay Conditions 1. Perform a dose-response curve over a wide concentration range to rule out testing at a non-optimal concentration.[11] 2. Vary the incubation time to account for different kinetics of peptide action.[11] 3. Verify the performance of positive and negative controls to ensure the assay is working correctly.[11]
Guide 2: Low In Vivo Efficacy of Peptide Antagonist

Problem: My peptide antagonist is active in vitro but shows poor efficacy in animal models.

Potential Cause Troubleshooting Steps
Poor Bioavailability 1. Assess Stability: First, confirm the peptide's stability in plasma or simulated gastric/intestinal fluids. 2. Enhance Permeability: If stable, consider strategies to improve absorption, such as co-administration with a permeation enhancer or formulation in nanoparticles. 3. Modify for Stability: If unstable, implement chemical modifications like cyclization, D-amino acid substitution, or PEGylation.[2]
Rapid Clearance 1. Increase Size: Employ PEGylation or conjugation to a larger carrier protein to increase the hydrodynamic radius and reduce renal filtration.[2][9][10] 2. Lipidation: Introduce a lipid moiety to promote binding to plasma proteins like albumin, extending circulation time.[12]
Off-Target Effects 1. Specificity Assays: Screen the antagonist against a panel of related receptors to check for off-target binding.[13] 2. Rescue Experiments: Administer an agonist for the target receptor after the antagonist to see if the effect can be reversed, confirming on-target action.[13]
Incorrect Dosing or Administration Route 1. Dose Escalation Study: Perform a dose-escalation study to ensure an effective concentration is being reached at the target site. 2. Alternative Routes: If oral bioavailability is intractably low, consider alternative administration routes like subcutaneous, intraperitoneal, or intravenous injection.

Data Presentation: Impact of Bioavailability Enhancement Strategies

The following tables summarize quantitative data on the effectiveness of various strategies for improving peptide antagonist bioavailability.

Table 1: Effect of Chemical Modifications on Peptide Bioavailability and Half-Life

Peptide AntagonistModificationFold Increase in Bioavailability (Oral)Increase in Half-Life (in vivo)Reference
Salmon Calcitonin (sCT)N-palmitoylationSignificant increase (detectable up to 12h vs. <1h for native)-[12]
GLP-1 AnalogLipidation-Suitable for once-daily administration[12]
TNYL-RAW (EphB4 antagonist)PEGylation (40 kDa)-Greatly increased in vivo half-life[2]
TNF-αPEGylation-2.25 h vs. 0.047 h for unmodified[10]

Table 2: Efficacy of Nanoparticle Formulations for Oral Peptide Delivery

Peptide/ProteinNanoparticle SystemRelative Bioavailability (Oral vs. Subcutaneous)Animal ModelReference
InsulinPolyamide-chitosan nanoparticles11.78%Diabetic mice[5]
CalcitoninThiomer coated liposomes8.2-fold improvement vs. free solutionRat[14]
Exendin-4Liposomes19.5%Rat[14]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This assay is a standard in vitro model to predict the intestinal absorption of drug candidates.

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell™ inserts for 18-22 days until they form a differentiated and polarized monolayer.

2. Monolayer Integrity Check:

  • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Optionally, assess the permeability of a paracellular marker like Lucifer yellow.

3. Permeability Assessment:

  • Add the test peptide antagonist to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess active efflux, also perform the transport experiment from the basolateral to the apical side (B to A).

  • Analyze the concentration of the peptide in the collected samples using LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration.

  • An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[15][16]

Protocol 2: In Vivo Bioavailability Study in Rats

This protocol outlines a typical procedure for assessing the oral bioavailability of a peptide antagonist in a rodent model.

1. Animal Preparation:

  • Fast male Sprague-Dawley rats overnight with free access to water.

  • Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) gavage.

2. Dosing:

  • IV Group: Administer the peptide antagonist solution via tail vein injection.

  • PO Group: Administer the peptide antagonist formulation via oral gavage.

3. Blood Sampling:

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Process the blood to obtain plasma and store at -80°C until analysis.

4. Sample Analysis:

  • Quantify the concentration of the peptide antagonist in the plasma samples using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Peptide_Antagonist_Bioavailability_Challenges cluster_Barriers Primary Barriers to Bioavailability cluster_Strategies Enhancement Strategies Enzymatic Degradation Enzymatic Degradation Poor Permeability Poor Permeability Rapid Clearance Rapid Clearance Chemical Modification Chemical Modification Improved Bioavailability Improved Bioavailability Chemical Modification->Improved Bioavailability Formulation Strategies Formulation Strategies Formulation Strategies->Improved Bioavailability Permeation Enhancers Permeation Enhancers Permeation Enhancers->Improved Bioavailability CPPs Cell-Penetrating Peptides CPPs->Improved Bioavailability Peptide Antagonist Peptide Antagonist Peptide Antagonist->Enzymatic Degradation Peptide Antagonist->Poor Permeability Peptide Antagonist->Rapid Clearance

Caption: Key challenges and strategies for improving peptide antagonist bioavailability.

Experimental_Workflow_Bioavailability cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Caco2_Assay Caco-2 Permeability Assay Animal_Model Rodent Model (e.g., Rat) Caco2_Assay->Animal_Model Plasma_Stability Plasma Stability Assay Plasma_Stability->Animal_Model Dosing Oral (PO) & IV Dosing Animal_Model->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling LCMS_Analysis LC-MS/MS Analysis Blood_Sampling->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Peptide_Formulation Peptide Antagonist Formulation Peptide_Formulation->Caco2_Assay Peptide_Formulation->Plasma_Stability Signaling_Pathway_Antagonist Ligand Ligand Receptor Receptor Ligand->Receptor Binds & Activates Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Initiates Antagonist Antagonist Antagonist->Receptor Binds & Blocks Biological_Response Biological_Response Signaling_Cascade->Biological_Response Leads to

References

Technical Support Center: Optimizing (p-Iodo-Phe7)-ACTH (4-10) Activity by Adjusting pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental conditions for (p-Iodo-Phe7)-ACTH (4-10), a potent melanocortin receptor antagonist. Central to its efficacy is the careful adjustment of pH, which can significantly impact its solubility, stability, and, ultimately, its biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for dissolving and storing (p-Iodo-Phe7)-ACTH (4-10)?

A1: While a definitive optimal pH for all applications has not been established, a general recommendation is to start with a slightly acidic pH (e.g., pH 5.0-6.5) for initial solubilization. Peptides containing ionizable residues can exhibit pH-dependent solubility.[1][2][3] It is crucial to determine the empirical optimal pH for your specific assay conditions, as peptide aggregation can be influenced by factors including peptide concentration, temperature, and the ionic strength of the buffer.[4][5] For long-term storage, it is generally advisable to store the peptide in lyophilized form at -20°C or below. Once reconstituted, storing in small aliquots at -80°C can minimize freeze-thaw cycles. The stability of iodinated compounds can be pH-sensitive; therefore, it is recommended to evaluate the stability of your stock solution at your chosen pH over time.[6]

Q2: My (p-Iodo-Phe7)-ACTH (4-10) solution is cloudy. What does this indicate and how can I resolve it?

A2: A cloudy or precipitated solution is a common indicator of peptide aggregation or poor solubility at the given pH and concentration.[2] To address this, you can try the following troubleshooting steps:

  • pH Adjustment: Systematically adjust the pH of your solution. Since the theoretical pI of the parent peptide ACTH (4-10) is around 7.88, moving the pH further away from this value (either more acidic or more basic) can increase the net charge of the peptide and enhance solubility.

  • Sonication: Brief sonication can help to break up small aggregates.

  • Dilution: The peptide may be too concentrated. Try diluting it to a lower working concentration.

  • Organic Solvents: For creating a stock solution, dissolving the peptide in a small amount of an organic solvent like DMSO or DMF before diluting with the aqueous buffer can improve solubility. However, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: How does pH affect the binding of (p-Iodo-Phe7)-ACTH (4-10) to its target melanocortin receptors?

A3: The interaction between a peptide and its receptor is highly dependent on the ionization states of the amino acid residues in both the peptide and the receptor's binding pocket. Changes in pH can alter these ionization states, thereby affecting the electrostatic interactions crucial for binding. For some peptide-receptor interactions, acidic conditions have been shown to increase binding affinity, potentially by promoting the dissociation of endogenously bound ligands.[7][8] Therefore, the optimal pH for receptor binding may differ from the optimal pH for solubility and should be determined experimentally for your specific melanocortin receptor subtype (MC3R, MC4R, or MC5R).

Q4: What is the primary signaling pathway activated by the melanocortin receptors that (p-Iodo-Phe7)-ACTH (4-10) antagonizes?

A4: (p-Iodo-Phe7)-ACTH (4-10) is an antagonist of the melanocortin receptors MC3, MC4, and MC5. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαs subunit.[9][10] Activation of these receptors by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[9][11] This cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Some melanocortin receptors can also signal through other pathways, such as the ERK1/2 pathway.[9][12] As an antagonist, (p-Iodo-Phe7)-ACTH (4-10) blocks this signaling cascade by preventing the binding of endogenous agonists like α-MSH.

Troubleshooting Guide: pH Optimization for (p-Iodo-Phe7)-ACTH (4-10) Activity

This guide provides a systematic approach to determining the optimal pH for your experiments involving (p-Iodo-Phe7)-ACTH (4-10).

Problem Possible Cause Recommended Solution
Low or no biological activity Suboptimal pH affecting peptide solubility, stability, or receptor binding.Perform a pH-response curve to determine the optimal pH for your specific assay (see Experimental Protocol below).
Peptide degradation.Evaluate peptide stability at different pH values over time using techniques like HPLC. Iodinated peptides can be susceptible to degradation.[6]
Inconsistent results between experiments Variability in buffer preparation and pH.Ensure accurate and consistent preparation of all buffers. Calibrate your pH meter regularly.
Peptide aggregation.Visually inspect solutions for cloudiness. If aggregation is suspected, follow the troubleshooting steps in FAQ Q2.
Difficulty dissolving the peptide The pH of the solvent is close to the peptide's isoelectric point (pI).Adjust the pH of the solvent to be at least 1-2 units away from the theoretical pI. For basic peptides, use a more acidic buffer.

Experimental Protocols

Protocol 1: Determining the Optimal pH for (p-Iodo-Phe7)-ACTH (4-10) Activity in a cAMP Assay

This protocol outlines a method to determine the optimal pH for the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) by measuring the inhibition of agonist-induced cAMP production in cells expressing the target melanocortin receptor.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the melanocortin receptor of interest (MC3R, MC4R, or MC5R).

  • (p-Iodo-Phe7)-ACTH (4-10)

  • α-Melanocyte-Stimulating Hormone (α-MSH) or another suitable melanocortin receptor agonist.

  • Cell culture medium (e.g., DMEM)

  • Assay buffers with a range of pH values (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0, 7.4, 8.0). Buffering agents should be chosen carefully to be compatible with the cells and the assay.

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well cell culture plates.

  • pH meter.

Procedure:

  • Cell Seeding: Seed the melanocortin receptor-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Preparation of pH-Adjusted Buffers: Prepare a series of assay buffers with the desired pH range. Ensure the pH is accurately measured and stable.

  • Preparation of Peptide Solutions:

    • Prepare a concentrated stock solution of (p-Iodo-Phe7)-ACTH (4-10) (e.g., in slightly acidic water or a buffer where it is fully soluble).

    • Prepare a stock solution of the agonist (e.g., α-MSH).

    • On the day of the experiment, prepare serial dilutions of the antagonist (p-Iodo-Phe7)-ACTH (4-10)) and a fixed concentration of the agonist (e.g., EC80 concentration) in each of the pH-adjusted assay buffers.

  • Assay Protocol:

    • Wash the cells with a basal buffer (e.g., PBS at pH 7.4).

    • Pre-incubate the cells with the different concentrations of the antagonist (p-Iodo-Phe7)-ACTH (4-10)) in the corresponding pH-adjusted buffers containing IBMX for a defined period (e.g., 15-30 minutes).

    • Add the agonist (α-MSH) to the wells (except for the basal control wells) and incubate for a further specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.[13][14][15][16]

  • Data Analysis:

    • For each pH value, plot the cAMP concentration against the log of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value at each pH.

    • The pH that yields the lowest IC50 value is the optimal pH for the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) under your experimental conditions.

Visualizations

Signaling Pathway of Melanocortin Receptors (MC3R, MC4R, MC5R)

Melanocortin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCR MC3R / MC4R / MC5R G_protein Gαsβγ MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Response Cellular Response (e.g., Gene Transcription) CREB->Response Agonist Agonist (e.g., α-MSH) Agonist->MCR Antagonist (p-Iodo-Phe7)-ACTH (4-10) Antagonist->MCR Inhibition

Caption: Canonical signaling pathway of melanocortin receptors antagonized by (p-Iodo-Phe7)-ACTH (4-10).

Experimental Workflow for pH Optimization

pH_Optimization_Workflow start Start: Determine pH range for testing (e.g., 5.0-8.0) prepare_buffers Prepare assay buffers at different pH values start->prepare_buffers prepare_peptides Prepare antagonist and agonist solutions in each buffer prepare_buffers->prepare_peptides assay Perform cAMP assay: 1. Pre-incubate with antagonist 2. Stimulate with agonist prepare_peptides->assay cell_culture Seed MCR-expressing cells in 96-well plate cell_culture->assay measure Measure intracellular cAMP levels assay->measure analyze Analyze data: Calculate IC50 at each pH measure->analyze end Identify optimal pH (lowest IC50) analyze->end

Caption: Workflow for determining the optimal pH for (p-Iodo-Phe7)-ACTH (4-10) activity.

References

Technical Support Center: Quality Control and Purity Assessment of Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the quality control and purity assessment of synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is peptide purity and why is it important?

A1: Peptide purity is the percentage of the target peptide sequence in a sample relative to the total content, which includes impurities from the synthesis process. High purity is crucial for experimental success and reproducibility, as impurities can interfere with biological assays, lead to incorrect interpretations of results, and even cause toxicity in therapeutic applications.[1][2][3]

Q2: How is peptide purity determined?

A2: The most common method for determining peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4][5][6][7] This technique separates the target peptide from its impurities based on hydrophobicity. The purity is calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[8] Mass Spectrometry (MS) is typically used in conjunction with HPLC to confirm the identity of the main peak by verifying its molecular weight.[2][6][7]

Q3: What are common impurities found in synthetic peptides?

A3: Impurities in synthetic peptides can arise from various sources during solid-phase peptide synthesis (SPPS).[5][9] Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[10][11]

  • Truncated sequences: Shorter peptides resulting from incomplete synthesis.[3][10]

  • Insertion sequences: Peptides with an extra amino acid due to a double coupling event.[10]

  • Side-chain reaction products: Modifications to amino acid side chains.[12]

  • Residual solvents and reagents: Chemicals used during synthesis, such as trifluoroacetic acid (TFA).[4]

  • Stereoisomers: Peptides containing D-amino acids instead of the intended L-amino acids (or vice-versa) due to racemization.[10][12]

Q4: What purity level do I need for my experiment?

A4: The required peptide purity depends on the specific application. The following table provides general guidelines:

Purity LevelRecommended Applications
>98% In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography), and other highly sensitive applications where purity is critical.[7]
>95% In vitro bioassays, cell-based assays, receptor-ligand interaction studies, and other sensitive biological experiments.
>85% Polyclonal antibody production, enzyme substrate studies, and general screening purposes.
>70% Non-sensitive applications like peptide arrays for epitope mapping and initial screening experiments.[7]

Q5: How should I properly store my synthetic peptides?

A5: For long-term storage, lyophilized peptides should be kept at -20°C or preferably -80°C.[13] Once dissolved in a solvent, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation and should be stored in an oxygen-free atmosphere.[13]

Troubleshooting Guides

Issue 1: Low Purity on Analytical HPLC

Q: My analytical HPLC chromatogram shows a low purity for my synthetic peptide. What are the possible causes and how can I troubleshoot this?

A: Low purity in a synthetic peptide sample can stem from issues during synthesis, cleavage, or purification.

Possible Causes:

  • Inefficient Coupling Reactions: The most common cause is the incomplete addition of amino acids to the growing peptide chain, leading to deletion sequences.[11] This is often due to the complexity of the peptide sequence, such as the presence of hydrophobic or sterically hindered amino acids.[1]

  • Aggregation: Hydrophobic peptides can aggregate on the solid support, preventing efficient reagent access and leading to incomplete reactions.[1][14]

  • Side Reactions: Undesired chemical reactions can occur during synthesis or cleavage, modifying the peptide.[1]

  • Suboptimal Cleavage: Incomplete removal of the peptide from the resin or cleavage of protecting groups can result in impurities.[1]

Troubleshooting Steps:

  • Analyze the Impurity Profile: Use Mass Spectrometry (MS) to identify the molecular weights of the major impurity peaks observed in the HPLC chromatogram. This will help determine if the impurities are deletion sequences, truncated products, or modified peptides.[14]

  • Optimize Synthesis Protocol:

    • For difficult sequences, consider using specialized coupling reagents or increasing the coupling time and temperature.[14]

    • To mitigate aggregation, consider using a lower peptide concentration during synthesis or incorporating solubilizing tags.[1] Microwave-assisted synthesis can also help reduce aggregation.[1]

  • Optimize Cleavage Conditions: Ensure the correct cleavage cocktail and reaction time are used for the specific peptide sequence and protecting groups.[1]

  • Improve Purification: Adjust the gradient and mobile phase of the preparative HPLC to better separate the target peptide from closely eluting impurities.[5]

Issue 2: Incorrect Molecular Weight on Mass Spectrometry

Q: The observed molecular weight of my peptide in the mass spectrum does not match the expected theoretical mass. What could be the reason?

A: A discrepancy between the observed and theoretical mass indicates an error in the peptide sequence or an unexpected modification.

Possible Causes:

  • Deletion or Insertion of Amino Acids: An incomplete coupling or a double coupling event during synthesis will result in a lower or higher mass, respectively.[10]

  • Incomplete Removal of Protecting Groups: Residual protecting groups from synthesis will lead to a higher observed mass.

  • Oxidation: Methionine and cysteine residues are prone to oxidation, which increases the molecular weight by 16 Da per oxidized residue.

  • Modification during Cleavage: Side reactions during cleavage from the resin can lead to modifications with different masses.

Troubleshooting Steps:

  • Review Synthesis and Cleavage Protocols: Double-check the synthesis protocol for any potential errors in the amino acid coupling steps. Verify that the cleavage conditions were appropriate for the protecting groups used.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS sequencing on the peptide to pinpoint the exact location of the modification or the site of a deletion/insertion.

  • Amino Acid Analysis (AAA): For a more quantitative assessment of the amino acid composition, perform amino acid analysis.[15] This involves hydrolyzing the peptide into its constituent amino acids and quantifying each one.[15] This can confirm the presence and ratio of all expected amino acids.

Issue 3: Peptide Solubility Problems

Q: I am having difficulty dissolving my synthetic peptide. What can I do?

A: Peptide solubility is highly dependent on its amino acid sequence and overall charge.[16] It is always recommended to test the solubility of a small amount of the peptide first before dissolving the entire sample.[13][17]

General Dissolution Strategy:

  • Determine the Peptide's Overall Charge:

    • Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to get the overall charge.

  • Choose an Appropriate Solvent:

    • Basic Peptides (Overall charge > 0): Try dissolving in distilled water first. If it remains insoluble, add a small amount of 10-30% acetic acid.[17][18]

    • Acidic Peptides (Overall charge < 0): Start with distilled water. If solubility is an issue, add a small amount of 10% ammonium (B1175870) bicarbonate or aqueous ammonia (B1221849) to increase the pH.[18]

    • Neutral or Hydrophobic Peptides: These can be challenging to dissolve. Start with a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add water or an appropriate buffer to the desired concentration.[17][18]

Tips to Improve Solubility:

  • Sonication: Can help break up aggregates and increase the rate of dissolution.[17]

  • Gentle Heating: Warming the solution to around 40°C may improve solubility, but be cautious as this can degrade the peptide.[17]

  • pH Adjustment: Peptides are generally least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.[17]

Common Solvents for Peptide Dissolution
Distilled Water
Acetic Acid (10-30% in water)
Ammonium Bicarbonate (10% in water)
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Acetonitrile (ACN)
Issue 4: Unexpected Biological Activity

Q: My peptide is showing unexpected or no biological activity in my assay. Could this be related to its quality?

A: Yes, the quality and purity of a synthetic peptide can significantly impact its biological activity.[1]

Possible Causes:

  • Presence of Impurities: Impurities from the synthesis can either inhibit the peptide's activity or have their own off-target effects.[1]

  • Incorrect Peptide Conformation: The biological activity of a peptide often depends on its three-dimensional structure. Improper folding or aggregation can lead to a loss of activity.

  • Peptide Degradation: Peptides can degrade over time, especially if not stored correctly.

  • Incorrect Peptide Concentration: Inaccurate determination of the peptide concentration due to poor solubility or errors in quantification can lead to misleading results.

Troubleshooting Steps:

  • Verify Purity and Identity: Re-analyze the peptide using HPLC and MS to confirm its purity and correct molecular weight.

  • Assess Peptide Aggregation: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to check for aggregation.

  • Ensure Proper Handling and Storage: Review your storage and handling procedures to minimize degradation.[13]

  • Accurate Quantification: Use a reliable method for peptide quantification, such as amino acid analysis or a colorimetric assay (e.g., BCA assay), to ensure you are using the correct concentration in your experiments.

Experimental Protocols & Workflows

General Workflow for Synthetic Peptide Quality Control

G cluster_0 Peptide Synthesis & Cleavage cluster_1 Purification & Initial Analysis cluster_2 Quality Control Analysis cluster_3 Final Product synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification Preparative RP-HPLC cleavage->purification lyophilization Lyophilization purification->lyophilization hplc Analytical RP-HPLC (Purity Assessment) lyophilization->hplc ms Mass Spectrometry (Identity Confirmation) hplc->ms aaa Amino Acid Analysis (Optional - Composition) ms->aaa final_product Qualified Peptide aaa->final_product

Caption: General workflow for synthetic peptide quality control.

Troubleshooting Workflow for Low Peptide Purity

G start Low Purity on HPLC ms_analysis Analyze Impurities by MS start->ms_analysis decision Impurity Type Identified? ms_analysis->decision deletion Deletion/Truncation decision->deletion Yes modification Modification/Adduct decision->modification Yes unknown Unknown decision->unknown No optimize_synthesis Optimize Coupling/ Deprotection Steps deletion->optimize_synthesis optimize_cleavage Optimize Cleavage Conditions modification->optimize_cleavage re_purify Optimize HPLC Purification unknown->re_purify

Caption: Troubleshooting workflow for low peptide purity.

Detailed Protocol: RP-HPLC Analysis of Synthetic Peptides

This protocol is a general guideline for the analysis of crude and purified peptides.[8]

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile.

  • The recommended concentration for the stock solution is 1-2 mg/mL.[13]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[8]

2. HPLC System and Conditions:

  • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8][19]

  • Mobile Phase A: 0.1% TFA in water.[5][8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[5][8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV absorbance at 214 nm and 280 nm. 214 nm detects the peptide backbone, while 280 nm is specific for aromatic residues like Trp and Tyr.[8]

  • Gradient Elution: A typical scouting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes.[8] This gradient may need to be optimized based on the hydrophobicity of the peptide to achieve better separation.[5]

3. Data Analysis:

  • Integrate the peak areas in the resulting chromatogram.

  • Calculate the peptide purity as the percentage of the area of the main peak relative to the total area of all peaks.[8]

Detailed Protocol: Mass Spectrometry Analysis of Synthetic Peptides

This protocol provides a general overview of MS analysis for peptide identity confirmation.

1. Sample Preparation:

  • Prepare a dilute solution of the peptide (typically from the HPLC fraction or a dissolved sample) in a solvent compatible with mass spectrometry, such as 50:50 water/acetonitrile with 0.1% formic acid. Note: Avoid non-volatile buffers like phosphates.[5]

2. Mass Spectrometry Method:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides as it is a soft ionization technique that keeps the molecule intact.[2] Matrix-Assisted Laser Desorption/Ionization (MALDI) is another option.[2]

  • Mass Analyzer: A variety of mass analyzers can be used, such as Time-of-Flight (TOF), Quadrupole, or Orbitrap, to measure the mass-to-charge ratio (m/z) of the ions.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range for the expected molecular weight of the peptide.

3. Data Analysis:

  • Identify the peak(s) corresponding to the protonated molecular ion of the peptide, which will appear as [M+H]⁺, [M+2H]²⁺, etc.

  • Compare the observed mass (calculated from the m/z value) with the theoretical mass of the peptide sequence. A match within a small tolerance confirms the identity of the peptide.[6]

  • Analyze other peaks in the spectrum to identify potential impurities or modifications.[6]

References

Validation & Comparative

A Comparative Analysis of Receptor Affinity: (p-Iodo-Phe7)-ACTH (4-10) vs. ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the binding characteristics of two key melanocortin receptor ligands.

This guide provides a comprehensive comparison of the receptor binding affinity of (p-Iodo-Phe7)-ACTH (4-10) and its parent peptide, ACTH (4-10), for the melanocortin receptor (MC-R) subtypes. The introduction of an iodine atom at the para position of the phenylalanine residue in the seventh position of the ACTH (4-10) fragment significantly alters its binding profile, enhancing its utility as a research tool for specific MC-R subtypes. This document outlines the quantitative differences in binding affinity, details the experimental protocols used for these determinations, and illustrates the associated signaling pathways.

Quantitative Comparison of Receptor Affinity

The binding affinities of (p-Iodo-Phe7)-ACTH (4-10) and ACTH (4-10) for melanocortin receptors are typically determined through competitive radioligand binding assays. The key finding from comparative studies is that the iodinated analog, (p-Iodo-Phe7)-ACTH (4-10), exhibits a distinct and more selective affinity profile across the melanocortin receptor subtypes compared to the unmodified ACTH (4-10) peptide.

Specifically, (p-Iodo-Phe7)-ACTH (4-10) demonstrates a higher binding affinity for the MC3, MC4, and MC5 receptors, while showing a lower affinity for the MC1 receptor in comparison to ACTH (4-10). This shift in selectivity makes (p-Iodo-Phe7)-ACTH (4-10) a valuable tool for researchers investigating the specific roles of the MC3, MC4, and MC5 receptors.

PeptideMC1 Receptor AffinityMC3 Receptor AffinityMC4 Receptor AffinityMC5 Receptor Affinity
ACTH (4-10) Baseline AffinityBaseline AffinityBaseline AffinityBaseline Affinity
(p-Iodo-Phe7)-ACTH (4-10) Lower than ACTH (4-10)Higher than ACTH (4-10)Higher than ACTH (4-10)Higher than ACTH (4-10)

Experimental Protocols

The determination of receptor binding affinity for these peptides is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of unlabeled ligands ((p-Iodo-Phe7)-ACTH (4-10) and ACTH (4-10)) by measuring their ability to compete with a radiolabeled ligand for binding to specific melanocortin receptor subtypes.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells transiently or stably expressing the human melanocortin receptor of interest (hMC1R, hMC3R, hMC4R, or hMC5R).

  • Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH), a high-affinity, non-selective melanocortin receptor agonist.

  • Unlabeled Competitors: (p-Iodo-Phe7)-ACTH (4-10) and ACTH (4-10) at a range of concentrations.

  • Assay Buffer: e.g., 25 mM HEPES buffer (pH 7.4) containing 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% bovine serum albumin (BSA).

  • Washing Buffer: Ice-cold phosphate-buffered saline (PBS).

  • Scintillation Fluid: A suitable cocktail for gamma counting.

  • Instrumentation: Gamma counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the target melanocortin receptor subtype to an appropriate density.

    • Harvest the cells and prepare cell membranes by homogenization in a cold buffer, followed by centrifugation to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radioligand ([¹²⁵I]-NDP-α-MSH) to each well.

    • Add increasing concentrations of the unlabeled competitor peptides ((p-Iodo-Phe7)-ACTH (4-10) or ACTH (4-10)) to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled agonist).

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid filtration through glass fiber filters, which trap the cell membranes with bound radioligand.

    • Quickly wash the filters with ice-cold washing buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflow

ACTH/Melanocortin Receptor Signaling Pathway

ACTH and its analogs mediate their effects by binding to melanocortin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

ACTH_Signaling_Pathway Ligand ACTH or Analog Receptor Melanocortin Receptor (MC-R) Ligand->Receptor Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Steroidogenesis) PKA->Response Phosphorylation of target proteins Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Culture Cells Expressing Target MC-R prep_membranes Prepare Cell Membranes prep_cells->prep_membranes add_radioligand Add Radioligand ([¹²⁵I]-NDP-α-MSH) add_competitor Add Unlabeled Competitor (ACTH (4-10) or Analog) add_radioligand->add_competitor add_membranes Add Cell Membranes add_competitor->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter count Measure Radioactivity (Gamma Counting) filter->count analyze Data Analysis (IC₅₀ and Ki Calculation) count->analyze

Comparative Selectivity Profile of (p-Iodo-Phe7)-ACTH (4-10) Across Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide to Experimental Evaluation

This guide provides a comprehensive analysis of the selectivity profile of the melanocortin receptor ligand (p-Iodo-Phe7)-ACTH (4-10). The information presented herein is intended to inform researchers and drug development professionals on the binding and functional characteristics of this compound, facilitating its use in experimental settings. This document summarizes key quantitative data, offers detailed experimental protocols for its characterization, and visualizes relevant biological pathways and workflows.

Overview of (p-Iodo-Phe7)-ACTH (4-10)

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic derivative of the adrenocorticotropic hormone (ACTH) fragment 4-10. It is recognized as a competitive antagonist at several melanocortin receptor subtypes. The substitution of phenylalanine at position 7 with p-iodophenylalanine is a critical modification that confers its antagonist properties and modulates its receptor selectivity profile compared to the endogenous parent peptide, ACTH(4-10).

Quantitative Comparison of Receptor Selectivity

The selectivity of (p-Iodo-Phe7)-ACTH (4-10) is best understood through a comparative analysis of its binding affinity (Ki) and functional antagonism (pA2) across the five melanocortin receptor subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R). For context, this data is presented alongside the profiles of the endogenous agonist α-melanocyte-stimulating hormone (α-MSH) and the parent fragment ACTH(4-10).

LigandReceptorBinding Affinity (Ki, nM)Functional Activity
(p-Iodo-Phe7)-ACTH (4-10) MC1RLower affinity than ACTH(4-10)[1]Antagonist
MC2RNot reportedNot reported
MC3RHigher affinity than ACTH(4-10)[1]Antagonist (pA2 = 7.4)
MC4RHigher affinity than ACTH(4-10)[1]Antagonist (pA2 = 8.4)
MC5RHigher affinity than ACTH(4-10)[1]Antagonist (pA2 = 7.9)
α-MSH MC1R0.12Agonist
MC2RNo activity-
MC3R31Agonist
MC4R660Agonist
MC5R5700Agonist
ACTH(4-10) MC1RReported to bindAgonist
MC2RNot reportedNot reported
MC3RReported to bindAgonist
MC4RAgonist[2]Agonist
MC5RReported to bindAgonist

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the experimental context for the data presented, the following diagrams illustrate the canonical melanocortin receptor signaling pathway and the workflows for the key assays used to characterize ligands like (p-Iodo-Phe7)-ACTH (4-10).

Melanocortin_Signaling_Pathway cluster_membrane Cell Membrane MCR Melanocortin Receptor (MC1/3/4/5R) G_protein Gs Protein MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Ligand Melanocortin Agonist (e.g., α-MSH) Ligand->MCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Pigmentation, Steroidogenesis) CREB->Gene_Expression Modulation Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing Melanocortin Receptor start->prepare_membranes add_radioligand Add Fixed Concentration of Radiolabeled Ligand (e.g., [¹²⁵I]-NDP-α-MSH) prepare_membranes->add_radioligand add_competitor Add Increasing Concentrations of Unlabeled Competitor ((p-Iodo-Phe7)-ACTH (4-10)) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data (IC₅₀ Determination) quantify->analyze calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze->calculate_ki end End calculate_ki->end cAMP_Functional_Assay_Workflow start Start seed_cells Seed Cells Expressing Melanocortin Receptor start->seed_cells add_antagonist Add Increasing Concentrations of Antagonist ((p-Iodo-Phe7)-ACTH (4-10)) seed_cells->add_antagonist add_agonist Add Fixed Concentration of Agonist (e.g., α-MSH) add_antagonist->add_agonist incubate Incubate to Stimulate cAMP Production add_agonist->incubate lyse_cells Lyse Cells and Stabilize cAMP incubate->lyse_cells quantify_camp Quantify Intracellular cAMP Levels (e.g., HTRF, ELISA) lyse_cells->quantify_camp analyze Analyze Data (Schild Analysis to Determine pA₂) quantify_camp->analyze end End analyze->end

References

Unveiling the Antagonistic Profile of (p-Iodo-Phe7)-ACTH (4-10) in HEK293 Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) at melanocortin receptors expressed in Human Embryonic Kidney (HEK293) cells. Through a detailed comparison with other known melanocortin receptor antagonists, this document offers valuable insights supported by experimental data to inform research and development in this therapeutic area.

(p-Iodo-Phe7)-ACTH (4-10) has been identified as a competitive antagonist of melanocortin receptors, specifically targeting the MC3, MC4, and MC5 receptor subtypes. Its efficacy in blocking the signaling cascade initiated by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH) has been demonstrated in HEK293 cells, a widely used in vitro model for studying G-protein coupled receptor pharmacology. This guide delves into the quantitative validation of this antagonist activity and benchmarks it against other well-characterized antagonists.

Comparative Antagonist Potency at Melanocortin Receptors in HEK293 Cells

The antagonist potency of (p-Iodo-Phe7)-ACTH (4-10) and other melanocortin receptor antagonists is typically quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates greater antagonist potency. The following table summarizes the antagonist potencies of (p-Iodo-Phe7)-ACTH (4-10) and comparator molecules at various melanocortin receptors expressed in HEK293 cells.

AntagonistMelanocortin Receptor SubtypeAntagonist Potency (pA2)Reference
(p-Iodo-Phe7)-ACTH (4-10) rat MC3R7.4[1]
human MC4R8.4[1]
ovine MC5R7.9[1]
SHU 9119human MC3R8.3[2]
human MC4R9.3[2]
Agouti-Related Protein (AgRP) (83-132)human MC4RpKi 9.41[3]
ACTH (7-38)-Data not available in HEK293 cells-

Note: The potency of AgRP (83-132) is presented as pKi, derived from its reported Ki value of 0.389 nM at the human MC4 receptor[3]. While Ki is a measure of binding affinity, it is often used as an approximation of antagonist potency for competitive antagonists.

Experimental Protocols

The validation of antagonist activity in HEK293 cells involves a series of well-defined experimental procedures. Below are the detailed methodologies for the key experiments cited in this guide.

Cell Culture and Transfection

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For the expression of specific melanocortin receptor subtypes (e.g., human MC3R, MC4R, or MC5R), cells are transiently or stably transfected using standard methods such as calcium phosphate (B84403) precipitation or lipid-based transfection reagents.

cAMP Accumulation Assay (Functional Antagonist Assay)

The antagonist activity of the compounds is determined by their ability to inhibit the agonist-induced accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the melanocortin receptor signaling pathway.

  • Cell Plating: Transfected HEK293 cells are seeded into 24-well or 96-well plates and allowed to adhere overnight.

  • Pre-incubation with Antagonist: The cell culture medium is replaced with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine, IBMX) to prevent cAMP degradation. Cells are then pre-incubated with varying concentrations of the antagonist, such as (p-Iodo-Phe7)-ACTH (4-10), for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Following pre-incubation, a fixed concentration of the agonist α-MSH (typically at its EC80 concentration, the concentration that elicits 80% of the maximal response) is added to the wells, and the cells are incubated for a further 15-30 minutes at 37°C.

  • cAMP Measurement: The incubation is terminated, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis and Schild Analysis: The data are analyzed to determine the concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist. A Schild regression analysis is then performed by plotting the log of (agonist concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value.

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_membrane Cell Membrane MCR Melanocortin Receptor (MCR) G_protein G Protein (Gs) MCR->G_protein Activates alphaMSH α-MSH (Agonist) alphaMSH->MCR Binds & Activates Antagonist (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) Antagonist->MCR Binds & Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: ACTH signaling pathway and antagonist action.

start Start: HEK293 Cells Transfected with Melanocortin Receptor preincubation Pre-incubation with varying concentrations of Antagonist ((p-Iodo-Phe7)-ACTH (4-10)) start->preincubation stimulation Stimulation with a fixed concentration of Agonist (α-MSH) preincubation->stimulation measurement Measurement of intracellular cAMP levels stimulation->measurement analysis Data Analysis: - Concentration-Response Curves - Schild Regression measurement->analysis end Determine pA2 value (Antagonist Potency) analysis->end

Caption: Experimental workflow for antagonist validation.

References

A Comparative Analysis of Synthetic ACTH (4-10) Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key synthetic analogs of Adrenocorticotropic Hormone (ACTH) fragment 4-10. This document summarizes experimental data on receptor binding, functional activity, and stability, details relevant experimental protocols, and visualizes underlying signaling pathways to facilitate informed decisions in neurotherapeutic and melanocortin research.

The ACTH(4-10) fragment, a heptapeptide (B1575542) sequence (Met-Glu-His-Phe-Arg-Trp-Gly), represents the core pharmacophore responsible for the non-corticotropic activities of ACTH. These effects, which include nootropic, neuroprotective, and anti-inflammatory properties, have driven the development of synthetic analogs with improved stability and receptor selectivity. This guide focuses on a comparative analysis of prominent analogs: Semax, Melanotan II, [Phe-I⁷]ACTH(4-10), and [Ala⁶]ACTH(4-10), against the parent ACTH(4-10) peptide.

Comparative Analysis of Performance Data

The following tables summarize the quantitative data on the binding affinity and functional activity of ACTH(4-10) and its synthetic analogs at the melanocortin receptors (MC-R), which are key mediators of their biological effects.

Table 1: Comparative Binding Affinity (Ki, nM) of ACTH(4-10) Analogs at Melanocortin Receptors

CompoundMC1RMC3RMC4RMC5R
ACTH(4-10) >1000[1][2]>1000[1][2]>1000[1][2]>1000[1][2]
[Phe-I⁷]ACTH(4-10) >1000[1][2]130 ± 20[1]48 ± 10[1]160 ± 30[1]
[Ala⁶]ACTH(4-10) No binding[1][2]830 ± 150[1]65 ± 10[1]>1000[1]
Melanotan II 0.67[3]6.1[3]1.9[3]46[3]

Table 2: Comparative Functional Activity (EC50, nM) of ACTH(4-10) Analogs at Melanocortin Receptors

CompoundMC1RMC3RMC4RMC5R
ACTH(4-10) >1000>1000>1000>1000
[Phe-I⁷]ACTH(4-10) AntagonistAntagonist[4]Antagonist[4]Antagonist[4]
[Ala⁶]ACTH(4-10) InactiveWeak Partial AgonistPartial AgonistInactive
Melanotan II 0.213.10.6518

Note: EC50 values represent agonist activity unless otherwise stated. Data for Semax functional activity at individual melanocortin receptors is not consistently reported in the form of EC50 values.

Biological Activities and Stability

Semax (Met-Glu-His-Phe-Pro-Gly-Pro): This heptapeptide analog of ACTH(4-7) with a stabilizing Pro-Gly-Pro tail exhibits potent nootropic and neuroprotective effects.[5][6] Studies have shown that Semax enhances cognitive function, accelerates learning, and has a prolonged effect compared to ACTH(4-10).[5] Its neuroprotective properties are attributed to its ability to increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor, TrkB.[7][8] The C-terminal tripeptide Pro-Gly-Pro makes Semax significantly more resistant to degradation by blood enzymes compared to the parent ACTH(4-10) fragment.[9]

Melanotan II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂): A potent, non-selective agonist for MC1R, MC3R, MC4R, and MC5R, Melanotan II was initially developed for its ability to induce skin pigmentation.[10][11] Its high affinity for MC4R also results in effects on sexual function and appetite.[11] The cyclic structure and the presence of D-Phe contribute to its enhanced stability and longer half-life compared to linear peptides.[11]

[Phe-I⁷]ACTH(4-10) and [Ala⁶]ACTH(4-10): These analogs have been instrumental in elucidating the structure-activity relationships of ACTH(4-10) at melanocortin receptors. The substitution of Isoleucine at position 7 with Phenylalanine ([Phe-I⁷]ACTH(4-10)) confers antagonist properties at MC3, MC4, and MC5 receptors.[4] Conversely, replacing Histidine at position 6 with Alanine ([Ala⁶]ACTH(4-10)) results in a loss of binding to MC1R, highlighting the critical role of the His residue for this receptor subtype.[1][2]

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the synthetic analogs for different melanocortin receptor subtypes.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the cDNA encoding the human MC1R, MC3R, MC4R, or MC5R.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH) and varying concentrations of the unlabeled competitor analog.

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay is used to determine the agonist or antagonist activity of the analogs by measuring the production of cyclic AMP (cAMP), a second messenger in the melanocortin receptor signaling pathway.

Methodology:

  • Cell Culture and Transfection: HEK293 cells expressing the desired melanocortin receptor subtype are plated in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: The cells are then stimulated with varying concentrations of the synthetic analog (for agonist testing) or with a fixed concentration of a known agonist in the presence of varying concentrations of the analog (for antagonist testing).

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The concentration of the analog that produces 50% of the maximal response (EC50) is determined for agonists. For antagonists, the ability to shift the dose-response curve of an agonist is quantified.

Visualizations

Melanocortin Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH Analog ACTH Analog MC-R Melanocortin Receptor (MC-R) ACTH Analog->MC-R Binding G-Protein Gαs MC-R->G-Protein Activation AC Adenylate Cyclase G-Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB CREB->pCREB Gene Transcription Gene Transcription pCREB->Gene Transcription Induction Biological Response Biological Response Gene Transcription->Biological Response

Caption: General signaling pathway of ACTH analogs via melanocortin receptors.

Experimental Workflow for Comparative Analysis

G cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo & Stability Studies Synthesis Synthesis of ACTH(4-10) Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS) Purification->Characterization BindingAssay Radioligand Binding Assay (Determine Ki) Characterization->BindingAssay FunctionalAssay cAMP Accumulation Assay (Determine EC50) Characterization->FunctionalAssay StabilityAssay Enzymatic Degradation Assay Characterization->StabilityAssay PKStudies Pharmacokinetic Studies (Animal Models) Characterization->PKStudies DataAnalysis Comparative Data Analysis & Interpretation BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis StabilityAssay->DataAnalysis PKStudies->DataAnalysis

Caption: Workflow for the comparative analysis of ACTH(4-10) synthetic analogs.

References

A Comparative Analysis of (p-Iodo-Phe7)-ACTH (4-10) and Other Melanocortin-4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MC4R Antagonist Efficacy with Supporting Experimental Data

The melanocortin-4 receptor (MC4R) is a pivotal regulator of energy homeostasis and appetite, making it a significant target for therapeutic intervention in conditions such as cachexia and anorexia. A variety of antagonists have been developed to modulate MC4R activity. This guide provides a comparative overview of the efficacy of (p-Iodo-Phe7)-ACTH (4-10) versus other prominent MC4R antagonists, supported by available experimental data.

Quantitative Comparison of MC4R Antagonists

The following table summarizes the binding affinity (Ki) and/or functional inhibition (IC50) data for several MC4R antagonists. Lower values indicate higher potency.

CompoundTypeTargetKi (nM)IC50 (nM)SpeciesReference
(p-Iodo-Phe7)-ACTH (4-10) PeptideMC3, MC4, MC5Not specifiedFunctionally antagonizes α-MSH-induced cAMP accumulationHuman, Rat[1][2][3][4]
HS024 PeptideMC4 > MC5 > MC3 > MC10.29Antagonizes α-MSH-induced cAMP responseHuman[5][6][7]
PF-07258669 Small MoleculeMC40.4613Human[8][9][10][11][12]
SNT207858 Small MoleculeMC4Not specified22 (binding), 11 (functional)Not specified[13][14]
JKC363 PeptideMC4 >> MC3Not specified0.5Not specified[13][15][16][17][18]
AGRP (87-132) Endogenous PeptideMC3, MC4Potent antagonist (pA2 = 8.7 at mMC4R)Not specifiedHuman, Mouse[19][20][21][22][23]

Note: Data is compiled from various sources and experimental conditions may differ.

In comparison, other antagonists have well-defined quantitative efficacy parameters. HS024 is a highly potent and selective peptide antagonist for the MC4R with a Ki value of 0.29 nM.[5][6][7] The small molecule antagonist PF-07258669 also demonstrates high affinity with a Ki of 0.46 nM and an IC50 of 13 nM for the human MC4R.[8][10] SNT207858 is another small molecule antagonist with reported IC50 values of 22 nM in binding assays and 11 nM in functional assays.[13][14] The peptide antagonist JKC363 shows exceptional potency with an IC50 of 0.5 nM and high selectivity for the MC4R over the MC3R.[15][16][17] The endogenous antagonist, Agouti-related protein (AGRP) , specifically its C-terminal fragment AGRP (87-132), is a potent antagonist at both MC3R and MC4R.[19][21]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the MC4R signaling pathway and a typical experimental workflow for assessing antagonist efficacy.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Binds & Activates Antagonist (p-Iodo-Phe7)-ACTH (4-10) & Other Antagonists Antagonist->MC4R Binds & Blocks Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Decreased Appetite) PKA->Response Phosphorylates Targets

Caption: MC4R signaling pathway and antagonist mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., HEK293 cells expressing hMC4R) Binding_Assay 2a. Radioligand Binding Assay - Incubate cells with radiolabeled agonist (e.g., [125I]-NDP-MSH) and varying concentrations of antagonist. - Measure displacement of radioligand. Cell_Culture->Binding_Assay Functional_Assay 2b. Functional Assay (cAMP Accumulation) - Stimulate cells with a fixed concentration of agonist (e.g., α-MSH). - Co-incubate with varying concentrations of antagonist. - Measure intracellular cAMP levels. Cell_Culture->Functional_Assay Data_Analysis 3. Data Analysis - Calculate Ki from binding assays. - Calculate IC50 or pA2 from functional assays. Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Animal_Model 4. Animal Model (e.g., Rodent models of cachexia or feeding behavior) Data_Analysis->Animal_Model Lead Compound Selection Administration 5. Compound Administration (e.g., Intracerebroventricular or oral administration) Animal_Model->Administration Measurement 6. Efficacy Measurement - Monitor food intake. - Measure body weight changes. - Assess other relevant physiological parameters. Administration->Measurement

Caption: Experimental workflow for evaluating MC4R antagonist efficacy.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human MC4R are cultured in appropriate media.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated in a binding buffer containing a radiolabeled MC4R agonist (e.g., [¹²⁵I]-NDP-MSH) and varying concentrations of the unlabeled antagonist being tested.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated, and the Ki value is calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation for IC50/pA2 determination)
  • Cell Culture: HEK293 cells expressing the human MC4R are seeded in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Addition: Varying concentrations of the antagonist are added to the wells.

  • Agonist Stimulation: A fixed concentration of an MC4R agonist (e.g., α-MSH) is added to stimulate cAMP production.

  • Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Dose-response curves for the antagonist's inhibition of the agonist response are plotted to determine the IC50 value. For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift of the agonist dose-response curve in the presence of different antagonist concentrations to determine the pA2 value.

Conclusion

While (p-Iodo-Phe7)-ACTH (4-10) is a confirmed antagonist of the MC4R, the currently available data lacks the precise quantitative potency metrics that have been established for other compounds like HS024, PF-07258669, and JKC363. These latter compounds have demonstrated high potency and, in some cases, high selectivity for the MC4R in standardized in vitro assays. The choice of an appropriate MC4R antagonist for research or therapeutic development will depend on the specific requirements of the study, including the desired potency, selectivity profile, and modality (peptide vs. small molecule). Further quantitative characterization of (p-Iodo-Phe7)-ACTH (4-10) using standardized binding and functional assays would be beneficial for a more direct comparison of its efficacy against these other well-characterized antagonists.

References

The Impact of Iodination on Peptide Antagonist Potency: A Comparative Analysis of Vasopressin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle molecular modifications that can significantly alter the pharmacological properties of peptide-based therapeutics is paramount. This guide provides a detailed comparison of iodinated and non-iodinated peptide antagonists, focusing on the well-characterized vasopressin receptor antagonists. By examining experimental data on structure-activity relationships (SAR), this document aims to illuminate the effects of iodination on binding affinity and functional activity, offering valuable insights for the rational design of potent and selective peptide drugs.

The introduction of an iodine atom into a peptide's structure, a common strategy for radiolabeling and studying pharmacokinetics, can also serve as a powerful tool in optimizing its antagonist properties. Iodination can influence a peptide's conformation, hydrophobicity, and electronic distribution, thereby modulating its interaction with its target receptor. This guide delves into the SAR of iodinated vasopressin antagonists, providing a clear comparison with their non-iodinated counterparts through data-driven tables, detailed experimental protocols, and illustrative diagrams of the underlying signaling pathways.

Structure-Activity Relationship: A Quantitative Comparison

The decision to iodinate a peptide antagonist is often driven by the need for a radiolabeled tracer for binding assays. However, the impact of this modification on the peptide's intrinsic activity must be carefully evaluated. In the case of vasopressin receptor antagonists, iodination can have varied effects, from preserving to significantly reducing biological activity.[1]

A systematic study on a series of arginine vasopressin (AVP) analogues, including both V1 (vascular) and V2 (renal) receptor antagonists, reveals the nuanced effects of mono- and di-iodination of a tyrosine residue. Generally, monoiodination is better tolerated than diiodination, which often leads to a marked decrease in biological activity.[1] The extent of this impact is closely tied to the affinity of the parent, non-iodinated peptide for its receptor. Peptides with initially high affinity tend to experience a more pronounced loss of affinity upon iodination.[1]

Below is a summary of the binding affinities and functional activities of selected iodinated and non-iodinated vasopressin V1 receptor antagonists.

Peptide AntagonistModificationReceptor TypeBinding Affinity (Ki, nM)Functional Activity (pA2)
d(CH2)5Tyr(Me)AVPNon-iodinatedV10.8 ± 0.18.62
[I-Tyr2]d(CH2)5Tyr(Me)AVPMono-iodinatedV11.2 ± 0.28.45
[I2-Tyr2]d(CH2)5Tyr(Me)AVPDi-iodinatedV115.0 ± 3.07.37
Phaa-D-Tyr(Me)Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2Non-iodinatedV1a-8.94
[I-Tyr9]Phaa-D-Tyr(Me)Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2Mono-iodinatedV1a0.06-

Table 1: Comparison of Binding Affinities and Functional Activities of Non-iodinated and Iodinated Vasopressin V1 Receptor Antagonists. Data compiled from multiple sources. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the data presented, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for Vasopressin V1 Receptors

This protocol outlines the procedure for determining the binding affinity (Ki) of iodinated and non-iodinated peptide antagonists for the vasopressin V1 receptor using a competition binding assay.

Materials:

  • Rat liver membrane preparation (source of V1 receptors)

  • [3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand

  • Non-iodinated peptide antagonist (unlabeled)

  • Iodinated peptide antagonist (unlabeled)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare rat liver membranes according to established protocols. Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]-AVP (at a final concentration equal to its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM), 50 µL of [3H]-AVP, and 100 µL of the membrane suspension.

    • Competition Binding: Add 50 µL of the unlabeled test compound (non-iodinated or iodinated antagonist) at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]-AVP, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Vasopressor Antagonist Assay (pA2 Determination)

This protocol describes the in vivo method used to determine the functional antagonist potency (pA2) of the vasopressin antagonists.

Materials:

  • Male Sprague-Dawley rats

  • Arginine Vasopressin (AVP)

  • Peptide antagonist (non-iodinated or iodinated)

  • Anesthetic (e.g., urethane)

  • Saline solution

  • Pressure transducer and recording system

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Stabilization: Allow the animal's blood pressure to stabilize.

  • Dose-Response to AVP: Administer increasing doses of AVP intravenously and record the pressor (blood pressure increasing) responses to establish a control dose-response curve.

  • Antagonist Administration: Administer a single intravenous dose of the peptide antagonist.

  • Post-Antagonist Dose-Response to AVP: After a set period (e.g., 10 minutes), repeat the AVP dose-response curve in the presence of the antagonist.

  • Data Analysis:

    • Plot the log of the AVP dose versus the pressor response before and after antagonist administration.

    • Determine the dose ratio (the factor by which the AVP dose must be increased to produce the same response in the presence of the antagonist).

    • Calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. A higher pA2 value indicates a more potent antagonist.

Signaling Pathways and Experimental Workflows

Vasopressin receptors are G protein-coupled receptors (GPCRs). The V1a receptor, the target of the antagonists discussed, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events. Understanding this pathway is crucial for interpreting the functional data of the antagonists.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVP Arginine Vasopressin (AVP) V1aR V1a Receptor (GPCR) AVP->V1aR Activates Antagonist Iodinated/Non-iodinated Antagonist Antagonist->V1aR Blocks Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Vasoconstriction) Ca2->CellularResponse PKC->CellularResponse

Caption: Vasopressin V1a receptor signaling pathway.

The diagram above illustrates the canonical Gq-mediated signaling cascade initiated by AVP binding to the V1a receptor. The peptide antagonists, whether iodinated or not, exert their effect by competitively inhibiting this initial binding step, thereby preventing the downstream signaling that leads to physiological responses such as vasoconstriction.

The experimental workflow for assessing the structure-activity relationship of these antagonists follows a logical progression from synthesis to in vitro and in vivo evaluation.

SAR_Workflow Peptide_Synthesis Peptide Synthesis (Solid-Phase) Iodination Iodination (e.g., Iodogen method) Peptide_Synthesis->Iodination Purification Purification (HPLC) Iodination->Purification Binding_Assay In Vitro Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay In Vivo Functional Assay (pA2 determination) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

Caption: Experimental workflow for SAR studies.

Conclusion

The iodination of peptide antagonists is a valuable technique in drug discovery, not only for radiolabeling purposes but also as a means to modulate pharmacological activity. The case of vasopressin receptor antagonists demonstrates that while monoiodination can sometimes be well-tolerated with only a modest impact on affinity and potency, di-iodination is generally detrimental. The specific effects of iodination are highly dependent on the parent peptide's structure and its initial affinity for the receptor.

This guide highlights the importance of a systematic approach to evaluating the SAR of iodinated peptides. By combining robust in vitro binding assays with in vivo functional assessments, researchers can gain a comprehensive understanding of how this seemingly minor structural modification can have profound effects on the therapeutic potential of a peptide antagonist. These insights are critical for the successful design and development of next-generation peptide-based drugs with optimized efficacy and selectivity.

References

Unveiling the Selectivity of (p-Iodo-Phe7)-ACTH (4-10): A Comparative Guide to its Cross-Reactivity with Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of the synthetic peptide (p-Iodo-Phe7)-ACTH (4-10) with various melanocortin G-protein coupled receptors (GPCRs). The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

(p-Iodo-Phe7)-ACTH (4-10) is a derivative of the adrenocorticotropic hormone (ACTH) fragment 4-10. It is recognized as a competitive antagonist of melanocortin receptors, playing a role in inhibiting the physiological responses induced by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH). This guide delves into its binding affinity and functional antagonism across multiple melanocortin receptor subtypes.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities and functional antagonist properties of (p-Iodo-Phe7)-ACTH (4-10) and the parent compound ACTH (4-10) for various melanocortin receptors. This data is crucial for understanding the selectivity profile of this modified peptide.

Table 1: Binding Affinity (Ki) of ACTH (4-10) and (p-Iodo-Phe7)-ACTH (4-10) for Melanocortin Receptors. [1]

CompoundhMC1R Ki (nM)hMC3R Ki (nM)hMC4R Ki (nM)hMC5R Ki (nM)
ACTH (4-10)2800 ± 40011000 ± 100013000 ± 2000>100000
(p-Iodo-Phe7)-ACTH (4-10)13000 ± 20002500 ± 3002000 ± 20012000 ± 2000

Note: Data represents the mean ± S.E.M. of at least three independent experiments. Ki values were determined by competitive radioligand binding assays.

Table 2: Functional Antagonism of (p-Iodo-Phe7)-ACTH (4-10) at Melanocortin Receptors. [2]

ReceptorSpeciesEffect of (p-Iodo-Phe7)-ACTH (4-10) (1 µM)
MC3RRatInhibition of α-MSH-induced cAMP accumulation
MC4RHumanInhibition of α-MSH-induced cAMP accumulation
MC5ROvineInhibition of α-MSH-induced cAMP accumulation

Note: This table qualitatively describes the antagonist activity as observed in functional assays.

Experimental Protocols

The data presented in this guide is based on established methodologies in GPCR research. Below are detailed protocols for the key experiments cited.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (p-Iodo-Phe7)-ACTH (4-10) for human melanocortin receptors (hMC1R, hMC3R, hMC4R, and hMC5R).

Methodology: [1]

  • Cell Culture and Transfection: COS-1 cells were grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 IU/ml penicillin, and 100 µg/ml streptomycin. Cells were transiently transfected with plasmids containing the cDNA for the respective human melanocortin receptors using the DEAE-dextran method.

  • Membrane Preparation: Two days post-transfection, cells were harvested, and crude membrane preparations were obtained by homogenization and centrifugation.

  • Binding Assay: The binding assay was performed in a total volume of 100 µl containing binding buffer (25 mM HEPES, pH 7.4, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, and 0.2% bovine serum albumin), cell membranes, a fixed concentration of the radioligand [¹²⁵I-Tyr²][Nle⁴, D-Phe⁷]α-MSH, and varying concentrations of the competitor peptides (ACTH (4-10) or (p-Iodo-Phe7)-ACTH (4-10)).

  • Incubation and Detection: The mixture was incubated at 37°C for 2 hours. The reaction was terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters was measured using a gamma counter.

  • Data Analysis: Competition binding data were analyzed using a non-linear regression curve fitting program to determine the IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

Objective: To assess the antagonist activity of (p-Iodo-Phe7)-ACTH (4-10) at melanocortin receptors.

Methodology: [2]

  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells were cultured and stably transfected with the cDNA for either the rat melanocortin MC3 receptor, the human melanocortin MC4 receptor, or the ovine melanocortin MC5 receptor.

  • cAMP Measurement: Cells were seeded in 24-well plates. Prior to the assay, the culture medium was replaced with a serum-free medium containing 0.5 mM isobutylmethylxanthine (IBMX), a phosphodiesterase inhibitor, and incubated for 15 minutes.

  • Antagonist Treatment: The cells were then incubated with 1 µM of (p-Iodo-Phe7)-ACTH (4-10) for 15 minutes.

  • Agonist Stimulation: Subsequently, cells were stimulated with varying concentrations of α-MSH (1 nM to 1 µM) for 15 minutes to induce cAMP production.

  • cAMP Quantification: The reaction was stopped, and intracellular cAMP levels were determined using a competitive protein binding assay.

  • Data Analysis: The ability of (p-Iodo-Phe7)-ACTH (4-10) to inhibit the α-MSH-induced increase in cAMP levels was measured to determine its antagonist activity.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams have been generated.

Melanocortin_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist α-MSH (Agonist) MCR Melanocortin Receptor (GPCR) Agonist->MCR Binds & Activates Antagonist (p-Iodo-Phe7)-ACTH (4-10) (Antagonist) Antagonist->MCR Binds & Blocks G_Protein Gαs Protein MCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Prepare Cell Membranes Expressing MCR Incubate Incubate Membranes, Radioligand, & Competitor at 37°C Membranes->Incubate Radioligand Prepare Radiolabeled Ligand ([¹²⁵I]-NDP-α-MSH) Radioligand->Incubate Competitor Prepare Unlabeled Competitor ((p-Iodo-Phe7)-ACTH (4-10)) Competitor->Incubate Filter Separate Bound & Free Ligand (Filtration) Incubate->Filter Count Measure Radioactivity (Gamma Counter) Filter->Count Analyze Analyze Data (Determine Ki) Count->Analyze

References

A Comparative Guide to Melanocortin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

The melanocortin system, a critical neuroimmunoendocrine signaling network, plays a fundamental role in regulating a wide array of physiological functions, including energy homeostasis, pigmentation, inflammation, and sexual function.[1][2][3] This system comprises melanocortin peptides derived from the proopiomelanocortin (POMC) prohormone, five distinct G-protein coupled receptors (GPCRs) designated MC1R through MC5R, and endogenous antagonists.[4][5] Melanocortin receptor antagonists, by blocking the signaling of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), are invaluable tools for dissecting the system's physiological roles and represent promising therapeutic agents for various conditions, including obesity, cachexia, and stress-related disorders.[5]

This guide provides a comparative overview of key melanocortin receptor antagonists, presenting quantitative data on their receptor interaction and function, detailed experimental protocols for their characterization, and visual diagrams of associated signaling and experimental workflows.

Melanocortin Receptor Signaling and Antagonism

Melanocortin receptors primarily signal through the Gαs protein subunit to activate adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[6] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the CREB transcription factor, to elicit a cellular response.[6] Competitive antagonists function by binding to the receptor's orthosteric site, thereby preventing the binding of endogenous agonists like α-MSH and inhibiting this signaling cascade. Some receptors, such as MC3R and MC4R, can also couple to other G-protein pathways, including Gαi/o and Gαq.[6]

Melanocortin Receptor Signaling Pathway and Antagonism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MCR Melanocortin Receptor (MCR) Gs Gαs MCR->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Activates Agonist α-MSH (Agonist) Agonist->MCR Binds & Activates Antagonist Antagonist (e.g., SHU-9119) Antagonist->MCR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response CREB->Response

Caption: Canonical Gαs-cAMP signaling pathway of melanocortin receptors and the inhibitory mechanism of a competitive antagonist.

Comparative Performance of Key Antagonists

The pharmacological profiles of melanocortin antagonists are defined by their binding affinity and functional activity at the five receptor subtypes. The most widely studied antagonists include the endogenous peptide Agouti-related protein (AgRP) and the synthetic peptide SHU-9119.

  • Agouti-Related Protein (AgRP): AgRP is an endogenous antagonist of the MC3 and MC4 receptors and is a critical regulator of energy homeostasis.[5] It acts as a competitive antagonist to POMC-derived peptides and also displays inverse agonist properties, meaning it can suppress the constitutive (basal) activity of the receptor in the absence of an agonist.[7][8]

  • SHU-9119: This synthetic cyclic peptide is a potent antagonist at the human MC3 and MC4 receptors.[9][10] It is also characterized as a partial agonist at the MC5 receptor and a full agonist at the MC1 receptor.[10][11] Its ability to increase food intake and body weight when administered centrally makes it a cornerstone tool for studying the metabolic roles of the central melanocortin system.[9][12]

The following table summarizes the reported functional activities for these antagonists at various human (h) melanocortin receptor subtypes.

AntagonistReceptorActivity TypeIC50 (nM)EC50 (nM)Reference
SHU-9119 hMC3RAntagonist0.23-[9][10]
hMC4RAntagonist0.06-[9][10]
hMC5RPartial Agonist-0.12[10]
AgRP (83-132) hMC3RInverse Agonist--[8]
hMC4RInverse Agonist--[8]
mMC5RNo Inverse Agonist Activity--[8]

Note: IC50 values represent the concentration of an antagonist that inhibits 50% of the response to a given agonist concentration. EC50 values represent the concentration of an agonist or partial agonist that produces 50% of the maximal response. Inverse agonists suppress constitutive receptor activity.

Experimental Protocols & Workflows

The characterization of melanocortin receptor antagonists relies on two primary types of in vitro assays: competitive radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of agonist-induced signaling (e.g., cAMP production).

Competitive Radioligand Binding Assay

This assay quantifies the ability of an unlabeled test compound (the antagonist) to compete with a radiolabeled ligand for binding to the target receptor.[13] The data are used to calculate the inhibition constant (Ki) of the test compound.

Competitive Radioligand Binding Assay Workflow A 1. Membrane Preparation Prepare cell membranes from cells expressing the target MCR subtype. B 2. Assay Setup Incubate membranes with: a) Fixed concentration of radioligand (e.g., [¹²⁵I]NDP-α-MSH) b) Varying concentrations of unlabeled antagonist A->B C 3. Incubation Allow binding to reach equilibrium (e.g., 60-90 min at room temperature). B->C D 4. Separation Rapidly filter the mixture through a glass fiber filter. Receptor-bound radioligand is trapped on the filter. C->D E 5. Washing Wash filters with ice-cold buffer to remove unbound radioligand. D->E F 6. Quantification Measure radioactivity retained on the filters using a scintillation counter. E->F G 7. Data Analysis Plot bound radioactivity vs. antagonist concentration. Determine IC50 and calculate Ki using the Cheng-Prusoff equation. F->G

Caption: A generalized workflow for determining antagonist binding affinity using a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing a specific human melanocortin receptor subtype are harvested and homogenized in a cold buffer. The protein concentration is determined using a standard method like the Bradford assay.[14]

  • Assay Incubation: In a 96-well plate, diluted membranes are incubated in an assay buffer.[15] Each well contains a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NDP-α-MSH) and serial dilutions of the unlabeled antagonist.[13][15]

  • Controls: Wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a non-labeled competing ligand) are included.[15]

  • Equilibration: The plate is incubated to allow the binding reaction to reach equilibrium.[15]

  • Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that displaces 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[13]

cAMP Functional Assay

Functional assays measure the ability of an antagonist to block the agonist-induced production of the second messenger cAMP.[16][17] This provides a direct measure of the compound's potency as an inhibitor of receptor signaling.

cAMP Functional Assay Workflow A 1. Cell Plating Plate cells expressing the target MCR subtype in a 96- or 384-well plate. B 2. Antagonist Pre-incubation Add varying concentrations of the antagonist and pre-incubate. A->B C 3. Agonist Stimulation Add a fixed concentration of an agonist (e.g., α-MSH at its EC80) to all wells (except basal controls). B->C D 4. Incubation Incubate for a defined period (e.g., 30 min) to allow cAMP accumulation. C->D E 5. Cell Lysis & Detection Lyse cells and add detection reagents for a homogeneous assay (e.g., HTRF, AlphaScreen). D->E F 6. Signal Measurement Read the plate on a compatible reader. The signal is proportional (or inversely proportional) to the cAMP concentration. E->F G 7. Data Analysis Plot the signal vs. antagonist concentration. Determine the IC50 value from the dose-response curve. F->G

Caption: A generalized workflow for determining antagonist functional potency using a cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture: Cells engineered to express the desired MCR subtype are plated into multi-well plates and cultured until they form a confluent monolayer.

  • Antagonist Addition: The culture medium is replaced with a stimulation buffer. Serial dilutions of the antagonist are added to the wells, and the plate is pre-incubated.[16]

  • Agonist Stimulation: An agonist (e.g., α-MSH) is added at a concentration that elicits a robust response (typically the EC50 to EC80 concentration).[17] For Gαi-coupled receptors, where agonists inhibit cAMP production, a stimulant like forskolin (B1673556) is also added to raise basal cAMP levels, allowing for the measurement of inhibition.[16][17]

  • Incubation: The cells are incubated for a specific time to allow for cAMP production.[16]

  • Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[16][17][18] In these competition-based assays, the signal generated is typically inversely proportional to the amount of cAMP produced.[16]

  • Data Analysis: A dose-response curve is generated by plotting the assay signal against the log of the antagonist concentration. The IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist response, is calculated using non-linear regression.

References

Safety Operating Guide

Proper Disposal of (p-Iodo-Phe7)-ACTH (4-10): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents, including synthetic peptides like (p-Iodo-Phe7)-ACTH (4-10), is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every research peptide are not always available, this guide provides a comprehensive, step-by-step approach to the proper disposal of (p-Iodo-Phe7)-ACTH (4-10), in line with general laboratory safety principles and best practices for peptide and chemical waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.[1][2][3]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, a thorough hazard assessment is essential. Although (p-Iodo-Phe7)-ACTH (4-10) is primarily a research tool and not classified as acutely hazardous, its full toxicological properties may not be extensively documented.[1] Therefore, it should be handled with care, assuming it is a potentially hazardous chemical.[1]

Personal Protective Equipment (PPE) is mandatory: [2]

  • Gloves: Use chemical-resistant gloves, such as nitrile.[1][2]

  • Eye Protection: Wear safety goggles or a face shield.[1][2]

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1][2]

All handling of the peptide, especially in its powdered form which can become airborne, should be conducted in a well-ventilated area, preferably within a chemical fume hood or biosafety cabinet to minimize the risk of inhalation.[2]

Step-by-Step Disposal Procedures

The appropriate method for disposing of (p-Iodo-Phe7)-ACTH (4-10) waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash. [1][2][4]

Liquid Waste Disposal (e.g., solutions containing the peptide)

  • Segregation and Collection:

    • Collect all liquid waste containing (p-Iodo-Phe7)-ACTH (4-10) in a designated, leak-proof hazardous waste container.[1][5]

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "(p-Iodo-Phe7)-ACTH (4-10) solution."[1] List any other chemical constituents of the solution.

  • Chemical Inactivation (Optional - Follow Institutional Protocols):

    • For some peptide waste, chemical hydrolysis can be used as an inactivation step.[1] This should only be performed if approved by your institution's EHS department.

    • General Protocol: In a chemical fume hood, slowly add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) (a common ratio is 1 part waste to 10 parts inactivation solution).[1]

    • Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[1] For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid. Always monitor the pH during neutralization.[1]

    • Collect the neutralized waste in a clearly labeled hazardous waste container.[1]

  • Storage and Disposal:

    • Store the sealed container in a designated hazardous waste accumulation area.[1]

    • Contact your institution's EHS department for pickup and disposal through a certified hazardous waste management service.[1][2]

Solid Waste Disposal (e.g., empty vials, contaminated labware, PPE)

  • Segregation and Collection:

    • Collect all solid waste contaminated with (p-Iodo-Phe7)-ACTH (4-10), such as pipette tips, gloves, empty vials, and contaminated labware, in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][5]

    • Label the container as "Hazardous Waste" and specify the contaminant: "Solid waste contaminated with (p-Iodo-Phe7)-ACTH (4-10)."[1]

  • Storage and Disposal:

    • Store the sealed container in a designated hazardous waste accumulation area.[1]

    • Arrange for pickup and disposal through your institution's EHS department.[1][2]

Data Presentation: Waste Management Summary

Waste Type Container Type Labeling Requirements Storage Location Disposal Method
Liquid Waste Leak-proof, chemically resistant carboy or bottle"Hazardous Waste", "(p-Iodo-Phe7)-ACTH (4-10) solution", List of all chemical componentsDesignated hazardous waste accumulation areaPickup by institutional EHS for certified disposal
Solid Waste Lined, puncture-resistant container with a lid"Hazardous Waste", "Solid waste contaminated with (p-Iodo-Phe7)-ACTH (4-10)"Designated hazardous waste accumulation areaPickup by institutional EHS for certified disposal

Experimental Protocols Cited

The disposal procedures outlined above are based on established safety protocols for handling chemical and peptide waste in a laboratory setting. The primary cited method for peptide inactivation involves chemical hydrolysis.[1]

General Protocol for Chemical Inactivation of Peptide Waste: [1]

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.

  • Reaction Time: Allow the mixture to react for a sufficient time to ensure hydrolysis. This may vary depending on the peptide, but several hours is a general guideline.

  • Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before it can be processed for disposal. For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide. For basic solutions, add a weak acid. Always monitor the pH during neutralization.

  • Collection and Labeling: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," the full chemical name (e.g., "(p-Iodo-Phe7)-ACTH (4-10), inactivated"), and any other known hazards.

Mandatory Visualization

G cluster_start Waste Generation cluster_assessment Waste Assessment & Segregation cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_disposal Final Disposal start (p-Iodo-Phe7)-ACTH (4-10) Waste assess Assess Waste Form (Liquid or Solid) start->assess liquid_collect Collect in Labeled, Leak-Proof Container assess->liquid_collect Liquid solid_collect Collect Contaminated Items in Labeled, Sealed Container assess->solid_collect Solid liquid_store Store in Designated Hazardous Waste Area liquid_collect->liquid_store contact_ehs Contact Institutional EHS for Pickup liquid_store->contact_ehs solid_store Store in Designated Hazardous Waste Area solid_collect->solid_store solid_store->contact_ehs

Caption: Disposal workflow for (p-Iodo-Phe7)-ACTH (4-10) waste.

References

Essential Safety and Operational Guide for Handling (p-Iodo-Phe7)-ACTH (4-10)

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling (p-Iodo-Phe7)-ACTH (4-10). A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[1][2] Must meet appropriate national standards (e.g., ANSI Z87.1).[2]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[1]
Respiratory Protection Fume Hood / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][2] A fume hood or biosafety cabinet provides the best protection.[1]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[2][3][5]

Experimental Protocols: Safe Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[2][5]

Preparation and Handling:

  • Read the Safety Data Sheet (SDS): Before use, obtain and thoroughly read the SDS for the compound, if available from the supplier.[1]

  • Work in a Designated Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory area or bench.[1]

  • Use a Fume Hood: When handling the lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[1]

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[2]

  • Reconstitution: Use a sterile, appropriate solvent as recommended by the supplier. Add the solvent slowly and gently swirl or sonicate to dissolve the peptide. Avoid vigorous shaking.[5]

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles and to minimize contamination, divide the reconstituted solution into sterile, single-use aliquots.[2][5] Clearly label each aliquot with the peptide name, concentration, and date.[2][3]

  • Avoid Cross-Contamination: Use fresh, sterile equipment (pipette tips, vials, etc.) for each handling step.[1]

Disposal Plan

Proper disposal is essential for laboratory safety and regulatory compliance. Peptides and iodinated compounds should be treated as chemical waste and should not be disposed of down the drain or in regular trash.[1][6][7][8]

Waste Segregation and Collection:

  • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing the peptide in a designated, sealed, and clearly labeled hazardous waste container.[4] Do not mix with incompatible waste streams. For instance, do not mix iodine-containing solutions with bleach, as this can create toxic fumes.[7]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including the name of the chemical.

  • Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible chemicals.

  • Institutional Protocols: Follow your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[1] Contact your EH&S department to schedule a pickup for hazardous waste.[1]

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of (p-Iodo-Phe7)-ACTH (4-10) cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare designated work area (Fume Hood) A->B C Allow vial to equilibrate to room temperature B->C D Reconstitute lyophilized powder C->D E Aliquot solution into single-use vials D->E F Store aliquots at -20°C or below E->F G Segregate solid and liquid waste F->G After Use H Label hazardous waste containers G->H I Store waste in designated area H->I J Arrange for EH&S pickup I->J

Caption: Workflow for the safe handling and disposal of (p-Iodo-Phe7)-ACTH (4-10).

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。